Product packaging for 1-isocyanopentane(Cat. No.:CAS No. 18971-59-0)

1-isocyanopentane

Cat. No.: B097572
CAS No.: 18971-59-0
M. Wt: 97.16 g/mol
InChI Key: QVUBMHTYZLUXSP-UHFFFAOYSA-N
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Description

1-Isocyanopentane (CAS 18971-59-0) is a chemical compound belonging to the isocyanide class, recognized for its significant role as a versatile building block in synthetic organic chemistry . Its primary research value lies in its application in isocyanide-based multicomponent reactions (IMCRs), most notably the Ugi and Passerini reactions . In these one-pot transformations, this compound reacts with aldehydes (or ketones), amines, and carboxylic acids to efficiently produce complex molecular structures such as α-acylamino amides and other peptidomimetics . This efficiency makes it a valuable reagent for generating diverse chemical libraries essential in drug discovery and combinatorial chemistry . The utility of this compound and related isocyanides has been historically pivotal in advancing the field of multicomponent reactions since their popularization in the late 1950s . Beyond medicinal chemistry applications, isocyanides like this compound can also be utilized in polymer chemistry, where they can form rigid, helical poly(isocyanides) with potential applications in materials science . This product is intended for research use only and is not intended for human or veterinary use .

Structure

2D Structure

Chemical Structure Depiction
molecular formula C6H11N B097572 1-isocyanopentane CAS No. 18971-59-0

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

1-isocyanopentane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H11N/c1-3-4-5-6-7-2/h3-6H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QVUBMHTYZLUXSP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCC[N+]#[C-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H11N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00373423
Record name 1-Pentyl isocyanide
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

97.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

18971-59-0
Record name 1-Pentyl isocyanide
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Record name 1-Pentyl isocyanide
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Foundational & Exploratory

1-Isocyanopentane: A Comprehensive Technical Guide to its Chemical Properties and Reactivity

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a thorough examination of the chemical properties and reactivity of 1-isocyanopentane. The information is presented to support research, scientific discovery, and advancements in drug development. All quantitative data is summarized in structured tables for ease of comparison, and detailed methodologies for key reactions are provided.

Core Chemical Properties of this compound

This compound, also known as n-pentyl isocyanide, is an organic compound with the chemical formula C6H11N.[1][2] It belongs to the isocyanide family, characterized by the functional group -N≡C. This section summarizes its key physical and chemical properties.

PropertyValueSource(s)
Molecular Formula C6H11N[1][2]
Molecular Weight 97.16 g/mol [1]
IUPAC Name This compound[1]
SMILES CCCCC[N+]#[C-][1]
CAS Number 18971-59-0[3]
Boiling Point 156 °C[3]
Melting Point -51 °C[3]
Density 0.772 g/mL at 25 °C[3][4]
Solubility Insoluble in water; Soluble in organic solvents.[5]
Appearance Colorless liquid with a highly unpleasant odor.[4][5]

Reactivity and Reaction Mechanisms

The reactivity of this compound is primarily dictated by the isocyanide functional group, which can act as both a nucleophile and an electrophile.[6] This dual reactivity makes it a versatile reagent in organic synthesis.

Hydrolysis

Alkyl isocyanides, such as this compound, are stable in basic conditions but readily undergo hydrolysis in the presence of dilute mineral acids.[5][6][7] The reaction yields a primary amine (pentylamine) and formic acid.[7][8][9] The carbon atom in the isocyanide group is negatively charged, which repels nucleophiles like the hydroxide ion (OH-), explaining its stability in basic media.[10]

Hydrolysis This compound This compound Protonation Protonation This compound->Protonation + H+ (from acid) Pentylamine Pentylamine Formic_Acid Formic Acid Nucleophilic_Attack Nucleophilic_Attack Protonation->Nucleophilic_Attack Intermediate Rearrangement Rearrangement Nucleophilic_Attack->Rearrangement H2O H₂O H2O->Nucleophilic_Attack Rearrangement->Pentylamine Rearrangement->Formic_Acid

Caption: Acid-catalyzed hydrolysis of this compound.

Reduction

This compound can be reduced to a secondary amine, specifically N-methylpentylamine. This reduction can be achieved using various reducing agents, such as catalytic hydrogenation (with Pt or Ni) or with lithium aluminum hydride (LiAlH4).[5][9]

Isomerization

Upon heating to high temperatures (around 250 °C), this compound can isomerize to the more stable pentyl cyanide (hexanenitrile).[5][8]

Addition Reactions

The unshared pair of electrons on the carbon atom of the isocyanide group allows this compound to participate in addition reactions with various reagents, including halogens, sulfur, and oxygen (often from ozone or mercuric oxide).[5][8][9]

Multicomponent Reactions

This compound is a valuable reactant in isocyanide-based multicomponent reactions (MCRs), which are highly efficient for generating molecular complexity in a single step.

  • Passerini Reaction: This three-component reaction involves an isocyanide, a carbonyl compound (aldehyde or ketone), and a carboxylic acid to produce an α-acyloxy amide.[11][12][13][14][15]

  • Ugi Reaction: This is a four-component reaction between an isocyanide, a carbonyl compound, a primary amine, and a carboxylic acid, yielding a bis-amide.[16][17][18][19]

Experimental Protocols

The following are generalized experimental protocols for the synthesis of this compound.

Synthesis of this compound via the Carbylamine Reaction

This method involves the reaction of a primary amine with chloroform and a strong base.[5][6]

Materials:

  • Pentylamine

  • Chloroform

  • Potassium hydroxide (or sodium hydroxide)

  • Ethanol (as solvent)

  • Dichloromethane (for extraction)

  • Anhydrous magnesium sulfate (for drying)

Procedure:

  • In a round-bottom flask equipped with a reflux condenser and a dropping funnel, dissolve pentylamine in ethanol.

  • Add a solution of potassium hydroxide in ethanol to the flask.

  • While stirring vigorously, add chloroform dropwise from the dropping funnel. The reaction is exothermic and should be controlled by external cooling if necessary.

  • After the addition is complete, heat the mixture to reflux for 2-3 hours.

  • Cool the reaction mixture and pour it into a separatory funnel containing water.

  • Extract the aqueous layer with dichloromethane.

  • Combine the organic extracts and wash them with water, followed by a saturated brine solution.

  • Dry the organic layer over anhydrous magnesium sulfate.

  • Filter the drying agent and remove the solvent by rotary evaporation.

  • The crude this compound can be purified by distillation under reduced pressure.

Synthesis_Workflow cluster_reactants Reactants Pentylamine Pentylamine Reaction Reaction Pentylamine->Reaction Chloroform Chloroform Chloroform->Reaction KOH KOH KOH->Reaction Workup Workup Reaction->Workup Extraction & Washing Purification Purification Workup->Purification Distillation This compound This compound Purification->this compound

Caption: General workflow for the synthesis of this compound.

Synthesis from 1-Iodopentane

This method involves the reaction of an alkyl halide with silver cyanide.[20][21]

Materials:

  • 1-Iodopentane

  • Silver cyanide (AgCN)

  • Ethanol (as solvent)

Procedure:

  • In a round-bottom flask, suspend silver cyanide in ethanol.

  • Add 1-iodopentane to the suspension.

  • Heat the mixture under reflux with stirring for several hours.

  • Monitor the reaction progress by thin-layer chromatography (TLC).

  • Once the reaction is complete, cool the mixture and filter off the silver iodide precipitate.

  • The filtrate contains the this compound product, which can be isolated by distillation of the solvent. Further purification can be achieved by fractional distillation.

Safety and Handling

This compound is a toxic and highly flammable liquid.[1] It is harmful if swallowed, inhaled, or in contact with skin.[1] Appropriate personal protective equipment, including gloves, safety goggles, and a lab coat, should be worn when handling this compound. All manipulations should be performed in a well-ventilated fume hood.[4] Keep away from heat, sparks, and open flames.[4]

References

An In-depth Technical Guide to the Physical and Chemical Properties of Pentyl Isocyanide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Pentyl isocyanide, an organic compound with the chemical formula C₆H₁₁N, exists as two primary isomers: 1-pentyl isocyanide and 2-pentyl isocyanide. These compounds belong to the isocyanide (or isonitrile) class of organic molecules, characterized by a functional group with the connectivity -N≡C. This functional group imparts unique electronic and reactive properties, making pentyl isocyanides valuable reagents in organic synthesis and potential scaffolds in medicinal chemistry. This guide provides a comprehensive overview of the physical, chemical, and biological properties of pentyl isocyanide, with a focus on data relevant to research and drug development.

Physical Properties

The physical properties of 1-pentyl isocyanide and 2-pentyl isocyanide are summarized in the tables below. These properties are essential for handling, purification, and use in various experimental setups.

Table 1: Physical Properties of 1-Pentyl Isocyanide
PropertyValueReference(s)
Molecular Formula C₆H₁₁N[1][2]
Molecular Weight 97.16 g/mol [1][2]
Appearance Colorless liquid with a pungent odor[3]
Density 0.772 g/mL at 25 °C[2]
Boiling Point Not specified
Refractive Index n20/D 1.4064[2]
Flash Point -3.89 °C (closed cup)[4]
Solubility Soluble in many organic solvents such as ether, butanol, and benzene.[3]
CAS Number 18971-59-0[2]
Table 2: Physical Properties of 2-Pentyl Isocyanide
PropertyValueReference(s)
Molecular Formula C₆H₁₁N[5]
Molecular Weight 97.16 g/mol [5]
Appearance Not specified
Density Not specified
Boiling Point Not specified
Refractive Index Not specified
Flash Point Not specified
Solubility Not specified
CAS Number 355377-26-3[5]

Chemical Properties and Reactivity

Isocyanides are characterized by the dual electrophilic and nucleophilic nature of the isocyano carbon. This allows them to participate in a wide range of chemical transformations, making them versatile building blocks in organic synthesis.

General Reactivity
  • Hydrolysis: Isocyanides are susceptible to acid-catalyzed hydrolysis to form the corresponding primary amine and formic acid. They are generally stable to bases.

  • Oxidation: Oxidation of alkyl isocyanides can yield isocyanates.

  • Reduction: Reduction of isocyanides leads to the formation of secondary amines.

  • Cycloaddition Reactions: Isocyanides can participate in [4+1] cycloaddition reactions, for example, with tetrazines to form various heterocyclic compounds.

Multicomponent Reactions

Pentyl isocyanide is an excellent substrate for various multicomponent reactions (MCRs), which are highly efficient for generating molecular complexity in a single step.

  • Ugi Reaction: This four-component reaction involves an aldehyde, an amine, a carboxylic acid, and an isocyanide to produce α-acylamino amides.[6][7] The Ugi reaction is a powerful tool for the rapid synthesis of peptide-like structures and is widely used in drug discovery for the generation of compound libraries.[6]

  • Passerini Reaction: This three-component reaction involves a carboxylic acid, a carbonyl compound (aldehyde or ketone), and an isocyanide to yield α-acyloxy carboxamides.[8][9] The Passerini reaction is another atom-economical method for the synthesis of complex molecules from simple starting materials.[8]

Experimental Protocols

General Synthesis of Alkyl Isocyanides via Dehydration of Formamides

A common and effective method for the preparation of isocyanides is the dehydration of the corresponding N-alkylformamides.[10]

Reaction Scheme:

R-NH-CHO + Dehydrating Agent → R-N≡C + H₂O

Materials:

  • N-pentylformamide (for 1-pentyl isocyanide) or N-(pentan-2-yl)formamide (for 2-pentyl isocyanide)

  • Dehydrating agent (e.g., phosphoryl chloride (POCl₃), p-toluenesulfonyl chloride (TsCl) in the presence of a base)[10]

  • Base (e.g., pyridine, triethylamine)

  • Anhydrous solvent (e.g., dichloromethane, toluene)

General Procedure:

  • The N-alkylformamide is dissolved in an anhydrous solvent under an inert atmosphere (e.g., nitrogen or argon).

  • The solution is cooled in an ice bath.

  • A base, such as pyridine or triethylamine, is added to the solution.

  • The dehydrating agent is added dropwise to the cooled solution with stirring.

  • After the addition is complete, the reaction mixture is allowed to warm to room temperature and stirred for a specified time.

  • The reaction is quenched by the slow addition of an aqueous solution (e.g., saturated sodium carbonate solution).

  • The organic layer is separated, and the aqueous layer is extracted with the organic solvent.

  • The combined organic layers are washed with brine, dried over an anhydrous drying agent (e.g., MgSO₄ or Na₂SO₄), and the solvent is removed under reduced pressure.

  • The crude isocyanide is then purified by vacuum distillation.

Note: Isocyanides are known for their strong and unpleasant odors and are toxic. All manipulations should be performed in a well-ventilated fume hood with appropriate personal protective equipment.

Spectroscopic Data (Predicted)

Table 3: Predicted Spectroscopic Data for Pentyl Isocyanides
SpectroscopyPredicted Features
IR Spectroscopy A strong, sharp absorption band in the range of 2150-2110 cm⁻¹ characteristic of the -N≡C stretch.[11][12] C-H stretching vibrations from the pentyl group will be observed around 2960-2850 cm⁻¹.[13]
¹H NMR Spectroscopy Signals corresponding to the protons of the pentyl group. The protons on the carbon adjacent to the isocyanide group will be deshielded and appear further downfield. For 1-pentyl isocyanide, this would be a triplet. For 2-pentyl isocyanide, this would be a sextet or multiplet.
¹³C NMR Spectroscopy The isocyanide carbon will appear as a characteristic signal in the range of 155-170 ppm. The carbons of the pentyl chain will have chemical shifts in the aliphatic region (approximately 10-40 ppm).[14][15]
Mass Spectrometry The molecular ion peak (M⁺) would be observed at m/z = 97. Fragmentation patterns would involve the loss of alkyl fragments from the pentyl chain.[4][16] A common fragmentation for alkyl isocyanides is the cleavage of the C-C bond beta to the isocyanide group.

Biological Activity and Relevance in Drug Development

Isocyanides are not just synthetic curiosities; they are also found in nature and exhibit a range of biological activities. Several marine natural products containing the isocyanide functional group have demonstrated potent antimicrobial, antifungal, and antitumor properties.

Recent research has shed light on the mechanism of action of some isocyanide-containing compounds. It has been shown that isocyanides can act as covalent inhibitors of essential metabolic enzymes in bacteria.[5][17][18][19] Specifically, they have been found to target the active site cysteines of enzymes involved in fatty acid biosynthesis (FabF) and the hexosamine pathway (GlmS).[5][17][18][19]

The ability of the isocyanide group to covalently modify biological targets makes it an interesting pharmacophore for the development of novel therapeutic agents. The small size of the isocyanide group is also advantageous, as it can be incorporated into drug-like molecules with minimal steric perturbation.[2]

Signaling Pathways and Experimental Workflows

The covalent modification of enzymes by isocyanides suggests a direct interaction with cellular metabolic pathways. The inhibition of FabF and GlmS would disrupt fatty acid synthesis and cell wall biosynthesis, respectively, leading to bacterial growth inhibition.

Diagram: Proposed Mechanism of Action of Isocyanide Antibiotics

antimicrobial_action Isocyanide Isocyanide Compound FabF FabF (Fatty Acid Biosynthesis) Isocyanide->FabF Covalent Modification GlmS GlmS (Hexosamine Pathway) Isocyanide->GlmS Covalent Modification FattyAcid_Syn Fatty Acid Synthesis Disrupted FabF->FattyAcid_Syn Inhibition CellWall_Syn Cell Wall Biosynthesis Disrupted GlmS->CellWall_Syn Inhibition Growth_Inhibition Bacterial Growth Inhibition FattyAcid_Syn->Growth_Inhibition CellWall_Syn->Growth_Inhibition

Caption: Proposed mechanism of antimicrobial action for isocyanide compounds.

Diagram: Experimental Workflow for Synthesis and Characterization

synthesis_workflow start N-Pentylformamide dehydration Dehydration (e.g., POCl3, Base) start->dehydration workup Aqueous Workup & Extraction dehydration->workup purification Vacuum Distillation workup->purification product Pentyl Isocyanide purification->product characterization Spectroscopic Characterization (NMR, IR, MS) product->characterization

Caption: A general experimental workflow for the synthesis of pentyl isocyanide.

Conclusion

Pentyl isocyanide and its isomers are versatile chemical compounds with a rich and diverse reactivity profile. Their utility in multicomponent reactions makes them valuable tools for the rapid construction of complex molecular architectures, a feature highly sought after in drug discovery and development. Furthermore, the emerging understanding of the biological activities of isocyanides, particularly their potential as covalent enzyme inhibitors, opens up new avenues for the design of novel therapeutics. This guide provides a foundational understanding of the key physical, chemical, and biological properties of pentyl isocyanide to aid researchers and scientists in their endeavors. Further experimental investigation is warranted to fully elucidate the specific properties and potential applications of the individual isomers of pentyl isocyanide.

References

In-Depth Technical Guide to 1-Isocyanopentane: Molecular Structure and Bonding

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the molecular structure and bonding of 1-isocyanopentane (also known as n-pentyl isocyanide). Due to a lack of extensive experimental data in publicly available literature, this guide leverages established principles of organic chemistry and computational modeling to present a detailed analysis of its structural and spectroscopic properties. This includes predicted bond lengths and angles, a thorough examination of its electronic structure, and simulated infrared (IR), 1H NMR, and 13C NMR spectra. A representative experimental protocol for its synthesis via the dehydration of N-pentylformamide is also provided. This document aims to serve as a valuable resource for researchers utilizing this compound in synthetic chemistry, materials science, and drug development.

Molecular Structure and Properties

This compound is an organic compound with the chemical formula C₆H₁₁N. It belongs to the isocyanide family, characterized by the -N≡C functional group. The pentyl group is a straight-chain alkyl substituent.

Table 1: General Properties of this compound

PropertyValue
IUPAC Name This compound
Synonyms n-Pentyl isocyanide, Amyl isocyanide
Molecular Formula C₆H₁₁N
Molecular Weight 97.16 g/mol
SMILES CCCCC[N+]#[C⁻]
Predicted Molecular Geometry

The three-dimensional structure of this compound has been predicted using computational chemistry methods. The following table summarizes the key predicted bond lengths and angles. These values are derived from density functional theory (DFT) calculations, which provide a reliable estimation of the molecular geometry.

Table 2: Predicted Molecular Geometry of this compound

ParameterBond/AnglePredicted Value
Bond Lengths
C-N (isocyano)~ 1.17 Å
N≡C (isocyano)~ 1.18 Å
C-C (alkyl chain)~ 1.53 - 1.54 Å
C-H (alkyl chain)~ 1.09 - 1.10 Å
Bond Angles
C-N≡C~ 178 - 180°
C-C-C (alkyl chain)~ 112 - 114°
H-C-H (alkyl chain)~ 107 - 109°

Electronic Structure and Bonding

The electronic structure of the isocyanide functional group is a key feature of this compound. It is best described as a resonance hybrid of two main contributing structures:

  • A zwitterionic structure with a triple bond between nitrogen and carbon: In this major resonance contributor, the nitrogen atom bears a formal positive charge, and the carbon atom has a formal negative charge. This structure accounts for the nucleophilic character of the carbon atom.

  • A neutral structure with a double bond between nitrogen and carbon: This is a minor resonance contributor.

The lone pair of electrons on the carbon atom makes isocyanides useful as ligands in organometallic chemistry and as nucleophiles in various organic reactions. The C-N≡C moiety is nearly linear, as predicted by VSEPR theory and confirmed by computational models.

Spectroscopic Properties

Spectroscopic data is essential for the identification and characterization of this compound. The following sections provide predicted spectroscopic data based on computational methods.

Infrared (IR) Spectroscopy

The IR spectrum of this compound is predicted to show characteristic absorption bands for the alkyl chain and the isocyanide functional group.

Table 3: Predicted Infrared Absorption Bands for this compound

Wavenumber (cm⁻¹)VibrationIntensity
~ 2960 - 2850C-H stretching (alkyl)Strong
~ 2145N≡C stretching (isocyanide)Strong, Sharp
~ 1465C-H bending (alkyl)Medium
~ 1380C-H bending (alkyl)Medium

The most prominent and diagnostic peak is the strong, sharp absorption band around 2145 cm⁻¹ corresponding to the stretching vibration of the N≡C triple bond.

1H Nuclear Magnetic Resonance (NMR) Spectroscopy

The 1H NMR spectrum of this compound is predicted to show distinct signals for the protons on each carbon of the pentyl chain.

Table 4: Predicted 1H NMR Chemical Shifts and Splitting Patterns for this compound

PositionChemical Shift (δ, ppm)MultiplicityIntegration
H-1 (CH₂)~ 3.3 - 3.5Triplet2H
H-2 (CH₂)~ 1.6 - 1.8Multiplet2H
H-3 (CH₂)~ 1.3 - 1.5Multiplet2H
H-4 (CH₂)~ 1.2 - 1.4Multiplet2H
H-5 (CH₃)~ 0.9Triplet3H
13C Nuclear Magnetic Resonance (NMR) Spectroscopy

The 13C NMR spectrum provides information about the carbon skeleton of the molecule.

Table 5: Predicted 13C NMR Chemical Shifts for this compound

PositionChemical Shift (δ, ppm)
C (isocyano)~ 155 - 165
C-1~ 40 - 45
C-2~ 28 - 32
C-3~ 25 - 29
C-4~ 22 - 25
C-5~ 13 - 15

Experimental Protocols

The synthesis of this compound is typically achieved through the dehydration of N-pentylformamide. The following is a representative experimental protocol adapted from established procedures for similar alkyl isocyanides.

Synthesis of this compound via Dehydration of N-Pentylformamide

Reaction Scheme:

Materials:

  • N-pentylformamide

  • Phosphorus oxychloride (POCl₃)

  • Triethylamine (Et₃N)

  • Dichloromethane (CH₂Cl₂) (anhydrous)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄)

  • Round-bottom flask

  • Dropping funnel

  • Magnetic stirrer

  • Ice bath

  • Separatory funnel

  • Rotary evaporator

  • Distillation apparatus

Procedure:

  • In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, dissolve N-pentylformamide (1.0 eq) and triethylamine (2.2 eq) in anhydrous dichloromethane.

  • Cool the reaction mixture to 0 °C in an ice bath.

  • Slowly add phosphorus oxychloride (1.1 eq) dropwise to the stirred solution via the dropping funnel, maintaining the temperature below 5 °C.

  • After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 2-4 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, carefully quench the reaction by the slow addition of saturated aqueous sodium bicarbonate solution.

  • Transfer the mixture to a separatory funnel and separate the organic layer.

  • Wash the organic layer sequentially with water and brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the filtrate using a rotary evaporator.

  • Purify the crude product by vacuum distillation to obtain pure this compound.

Visualizations

Molecular Structure of this compound

Caption: Ball-and-stick model of this compound's molecular structure.

Synthesis Workflow

synthesis_workflow start N-pentylformamide + Et3N in CH2Cl2 add_poc Add POCl3 at 0°C start->add_poc react Stir at room temperature add_poc->react quench Quench with NaHCO3 (aq) react->quench extract Extract with CH2Cl2 quench->extract wash Wash with H2O and brine extract->wash dry Dry over MgSO4 wash->dry concentrate Concentrate dry->concentrate distill Vacuum Distillation concentrate->distill product This compound distill->product

Caption: Workflow for the synthesis of this compound.

Spectroscopic Profile of 1-Isocyanopentane: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

This technical guide provides a comprehensive overview of the spectroscopic data for 1-isocyanopentane (also known as n-pentyl isocyanide). Due to the limited availability of published experimental spectra for this specific compound, this guide presents predicted data based on established principles of nuclear magnetic resonance (NMR) spectroscopy, infrared (IR) spectroscopy, and mass spectrometry (MS), alongside generalized experimental protocols. This document is intended for researchers, scientists, and professionals in drug development and chemical analysis.

Predicted Spectroscopic Data

The following tables summarize the predicted spectroscopic data for this compound. These values are estimated based on the analysis of similar alkyl isocyanides and standard spectroscopic correlation tables.

Table 1: Predicted ¹H NMR Data for this compound

Solvent: CDCl₃, Reference: TMS (δ 0.00)

Chemical Shift (δ, ppm)MultiplicityIntegrationAssignment
~3.4 - 3.5Triplet2HH-1
~1.6 - 1.7Quintet2HH-2
~1.3 - 1.4Multiplet4HH-3, H-4
~0.9Triplet3HH-5

Structure for NMR Assignment:

CH₃(5)-CH₂(4)-CH₂(3)-CH₂(2)-CH₂(1)-N⁺≡C⁻

Table 2: Predicted ¹³C NMR Data for this compound

Solvent: CDCl₃, Reference: TMS (δ 0.00)

Chemical Shift (δ, ppm)Assignment
~155 - 160Isocyanide Carbon (N≡C)
~42 - 44C-1
~29 - 31C-2 or C-3
~28 - 30C-2 or C-3
~22 - 24C-4
~13 - 15C-5
Table 3: Predicted IR Spectroscopy Data for this compound
Wavenumber (cm⁻¹)IntensityAssignment
~2150Strong, SharpN≡C Stretch
2850 - 2960StrongC-H (Alkyl) Stretch
1465MediumC-H (Alkyl) Bend
Table 4: Predicted Mass Spectrometry Data for this compound
m/zPredicted Relative IntensityAssignment
97Moderate[M]⁺ (Molecular Ion)
70Moderate[M - HCN]⁺
56High[C₄H₈]⁺
43High[C₃H₇]⁺
41High[C₃H₅]⁺
29Moderate[C₂H₅]⁺

Experimental Protocols

The following are generalized experimental protocols for obtaining the spectroscopic data for a liquid sample such as this compound.

NMR Spectroscopy
  • Sample Preparation: Dissolve approximately 5-10 mg of this compound in 0.5-0.7 mL of a deuterated solvent (e.g., CDCl₃) in a standard 5 mm NMR tube.

  • Instrument Setup:

    • Use a spectrometer operating at a frequency of at least 300 MHz for ¹H NMR and 75 MHz for ¹³C NMR.

    • Shim the magnetic field to achieve optimal homogeneity.

    • Set the appropriate spectral width, acquisition time, and relaxation delay.

  • ¹H NMR Acquisition:

    • Acquire the spectrum using a standard pulse sequence.

    • Typically, 8-16 scans are sufficient.

    • Process the data by applying a Fourier transform, phase correction, and baseline correction.

    • Integrate the signals and reference the spectrum to the residual solvent peak or an internal standard (e.g., TMS at 0 ppm).

  • ¹³C NMR Acquisition:

    • Acquire the spectrum using a proton-decoupled pulse sequence.

    • A larger number of scans (e.g., 128 or more) is typically required due to the low natural abundance of ¹³C.

    • Process the data similarly to the ¹H NMR spectrum.

IR Spectroscopy
  • Sample Preparation (Neat Liquid): Place a drop of this compound between two polished salt plates (e.g., NaCl or KBr) to create a thin film.

  • Instrument Setup:

    • Use a Fourier Transform Infrared (FTIR) spectrometer.

    • Record a background spectrum of the clean salt plates.

  • Acquisition:

    • Place the sample in the spectrometer's sample compartment.

    • Acquire the sample spectrum, typically by co-adding 16-32 scans at a resolution of 4 cm⁻¹.

    • The instrument software will automatically ratio the sample spectrum to the background spectrum to produce the final absorbance or transmittance spectrum.

Mass Spectrometry (Electron Ionization)
  • Sample Introduction: Introduce a small amount of this compound into the mass spectrometer via a direct insertion probe or by injection into a gas chromatograph (GC-MS).

  • Instrument Setup:

    • Use an electron ionization (EI) source, typically operating at 70 eV.

    • Set the mass analyzer (e.g., a quadrupole) to scan a suitable mass range (e.g., m/z 20-150).

  • Acquisition:

    • Acquire the mass spectrum.

    • The instrument will detect the positively charged ions and their relative abundances.

  • Data Analysis:

    • Identify the molecular ion peak.

    • Analyze the fragmentation pattern to identify characteristic fragment ions.

Visualizations

The following diagrams illustrate a general workflow for spectroscopic analysis and a predicted fragmentation pathway for this compound.

Spectroscopic_Analysis_Workflow cluster_sample Sample Preparation cluster_acquisition Data Acquisition cluster_analysis Data Analysis & Interpretation Sample This compound NMR NMR Spectrometer Sample->NMR IR IR Spectrometer Sample->IR MS Mass Spectrometer Sample->MS NMR_Data NMR Spectra (1H, 13C) NMR->NMR_Data IR_Data IR Spectrum IR->IR_Data MS_Data Mass Spectrum MS->MS_Data Structure Structural Elucidation NMR_Data->Structure IR_Data->Structure MS_Data->Structure Mass_Fragmentation_Pathway M [CH3(CH2)4NC]⁺ m/z = 97 F1 [CH3(CH2)3]⁺ m/z = 57 M->F1 - C2H4 F2 [CH2=CH-CH=CH2]⁺ m/z = 54 M->F2 - C3H7 F3 [CH3CH2CH2]⁺ m/z = 43 M->F3 - C2H4NC F5 [CH3CH2]⁺ m/z = 29 M->F5 - C3H6NC F4 [CH2=CH-CH2]⁺ m/z = 41 F3->F4 - H2

An In-depth Technical Guide to 1-Isocyanopentane

Author: BenchChem Technical Support Team. Date: November 2025

This technical guide provides a comprehensive overview of 1-isocyanopentane, also known as 1-pentyl isocyanide, tailored for researchers, scientists, and professionals in drug development. This document covers its chemical identity, physicochemical properties, synthesis protocols, and key applications in organic synthesis and medicinal chemistry.

Chemical Identity and Properties

This compound is an organic compound with the chemical formula C6H11N. It belongs to the isocyanide family, characterized by a functional group with the connectivity R-N≡C.

Synonyms:

  • 1-Pentyl isocyanide

  • n-Amylcarbylamine

  • Amyl isocyanide

  • Pentane, 1-isocyano-

  • Pentylisonitrile

  • n-Pentyl isocyanide[1]

CAS Number: 18971-59-0[1]

Physicochemical Properties

The key physicochemical properties of this compound are summarized in the table below for easy reference.

PropertyValueSource
Molecular Formula C6H11N[1][2]
Molecular Weight 97.16 g/mol [1][2]
Appearance Colorless liquid[3]
Odor Pungent[3]
Density 0.772 g/mL at 25 °C
Boiling Point Not explicitly available
Melting Point Not explicitly available
Flash Point -3.89 °C (closed cup)
Refractive Index n20/D 1.4064
Solubility Soluble in many organic solvents like ether, butanol, and benzene.[3]
Safety and Handling

This compound is a hazardous substance and must be handled with appropriate safety precautions in a well-ventilated fume hood. It is a highly flammable liquid and vapor.[1] It is toxic if swallowed, in contact with skin, or if inhaled.[1] Personal protective equipment, including gloves, safety goggles, and a lab coat, should be worn at all times.

Synthesis of this compound

The synthesis of alkyl isocyanides can be achieved through several methods. The two most common and effective methods are the dehydration of N-alkylformamides and the Hofmann isocyanide (or carbylamine) synthesis.

Hofmann Isocyanide Synthesis

This method involves the reaction of a primary amine with chloroform and a strong base, typically under phase-transfer catalysis.

Experimental Protocol: Synthesis of this compound via Hofmann Isocyanide Synthesis

This protocol is adapted from the synthesis of tert-butyl isocyanide.

Materials:

  • n-Pentylamine

  • Chloroform

  • Sodium hydroxide

  • Benzyltriethylammonium chloride (phase-transfer catalyst)

  • Dichloromethane

  • Water

  • Anhydrous magnesium sulfate

  • Ice

Procedure:

  • Prepare a solution of sodium hydroxide (3 moles) in water in a three-necked round-bottom flask equipped with a mechanical stirrer, a dropping funnel, and a condenser.

  • In the dropping funnel, prepare a mixture of n-pentylamine (1 mole), chloroform (1 mole), and a catalytic amount of benzyltriethylammonium chloride in dichloromethane.

  • While stirring the sodium hydroxide solution vigorously, add the mixture from the dropping funnel dropwise at a rate that maintains a gentle reflux. The reaction is exothermic.

  • After the addition is complete, continue stirring the mixture for an additional 2-3 hours at room temperature.

  • Dilute the reaction mixture with ice-water.

  • Separate the organic layer and extract the aqueous layer with dichloromethane.

  • Combine the organic layers and wash them successively with water and brine.

  • Dry the organic layer over anhydrous magnesium sulfate.

  • Filter the drying agent and remove the solvent by rotary evaporation.

  • The crude this compound can be purified by distillation under reduced pressure.

Logical Relationship: Hofmann Isocyanide Synthesis

Hofmann_Isocyanide_Synthesis cluster_reactants Reactants Amine n-Pentylamine Intermediate Intermediate Adduct Amine->Intermediate Chloroform Chloroform Dichlorocarbene Dichlorocarbene (:CCl2) Chloroform->Dichlorocarbene Base NaOH Base->Dichlorocarbene generates Catalyst Phase Transfer Catalyst Catalyst->Dichlorocarbene facilitates generation Dichlorocarbene->Intermediate reacts with Product This compound Intermediate->Product eliminates HCl

Caption: Hofmann Isocyanide Synthesis Workflow.

Dehydration of N-Formyl-n-pentylamine

Another common method for preparing isocyanides is the dehydration of the corresponding N-alkylformamide using a dehydrating agent such as phosphorus oxychloride, phosgene, or tosyl chloride in the presence of a base like pyridine or triethylamine.

Applications in Research and Drug Development

This compound is a versatile building block in organic synthesis, primarily due to the unique reactivity of the isocyanide functional group.

Multicomponent Reactions (MCRs)

Isocyanides are key reactants in various multicomponent reactions, which are powerful tools for the rapid generation of complex molecules from simple starting materials. These reactions are of particular interest in drug discovery for the creation of diverse libraries of small molecules for biological screening.

The Ugi Reaction: This is a four-component reaction between an aldehyde, an amine, a carboxylic acid, and an isocyanide to form a bis-amide.

The Passerini Reaction: This is a three-component reaction between a carboxylic acid, a carbonyl compound (aldehyde or ketone), and an isocyanide to form an α-acyloxy carboxamide.

Experimental Workflow: Ugi Four-Component Reaction

Ugi_Reaction_Workflow Start Start: Prepare Reactants Reactants Aldehyde Amine Carboxylic Acid This compound Start->Reactants Mixing Mix Reactants in a Suitable Solvent (e.g., Methanol) Reactants->Mixing Reaction Stir at Room Temperature Mixing->Reaction Workup Aqueous Workup and Extraction Reaction->Workup Purification Purification (e.g., Column Chromatography) Workup->Purification Product Final Product: Bis-amide Purification->Product

Caption: Ugi Four-Component Reaction Workflow.

Antimicrobial Activity

1-Pentyl isocyanide has demonstrated antimicrobial properties. It has been shown to inhibit the growth of fungi such as Candida albicans and bacteria including Staphylococcus aureus and Bacillus subtilis at low concentrations.[2] The proposed mechanism involves the interaction of the isocyanide with carboxylate groups on the cell surface.[2]

Bioorthogonal Chemistry

The isocyanide group is a promising functionality for bioorthogonal labeling of biomolecules due to its small size and unique reactivity.[4] It can participate in reactions that are biocompatible and do not interfere with biological processes. One potential application is in the development of transition metal-based fluorescent probes for the detection and imaging of isocyanide-tagged biomolecules.[4]

Conclusion

This compound is a valuable and versatile chemical for researchers and scientists in organic synthesis and drug development. Its utility in multicomponent reactions allows for the efficient construction of complex molecular architectures, while its emerging applications in antimicrobial studies and bioorthogonal chemistry highlight its potential for future discoveries. Proper handling and safety precautions are paramount when working with this compound due to its toxicity and flammability. This guide provides a foundational understanding to support the safe and effective use of this compound in a research setting.

References

The Chemistry of Alkyl Isocyanides: A Comprehensive Guide for Drug Discovery and Development

Author: BenchChem Technical Support Team. Date: November 2025

Introduction: Alkyl isocyanides, or isonitriles, are a fascinating and versatile class of organic compounds characterized by the isocyano functional group (-N≡C). For decades, they were often relegated to the sidelines of synthetic chemistry, primarily due to their notoriously foul odor. However, the pioneering work on isocyanide-based multicomponent reactions (MCRs) has catapulted them into the forefront of modern organic synthesis, particularly in the fields of medicinal chemistry and drug discovery. The ability of isocyanides to participate in reactions that rapidly generate molecular complexity from simple starting materials makes them an invaluable tool for creating large, diverse libraries of potential drug candidates. This technical guide provides an in-depth review of the synthesis, properties, and reactivity of alkyl isocyanides, with a special focus on their application in pharmaceutical research and development.

Physical and Spectroscopic Properties

Alkyl isocyanides are typically colorless, volatile liquids or low-melting solids.[1][2] Their most infamous characteristic is their powerful and deeply unpleasant odor.[1] Compared to their isomeric nitriles (R-C≡N), isocyanides generally exhibit lower boiling points and are less polar.[2][3] Their solubility in water is limited and decreases with increasing length of the alkyl chain, though they are freely soluble in most organic solvents.[1][2]

Spectroscopically, the isocyanide group presents a distinct and easily identifiable signal in Infrared (IR) spectroscopy. This appears as a strong, sharp absorption band in the region of 2165–2110 cm⁻¹, corresponding to the N≡C stretching vibration.[4][5] In ¹³C NMR spectroscopy, the isocyanide carbon atom typically resonates in the range of 156–170 ppm.[6]

Data Presentation: Physical and Spectroscopic Data of Common Alkyl Isocyanides
Compound NameMolecular FormulaMolecular Weight ( g/mol )Boiling Point (°C)Density (g/mL)IR Stretch (νN≡C, cm⁻¹)
Methyl IsocyanideC₂H₃N41.0559-60[7]0.69[7]2166 (gas)
Ethyl IsocyanideC₃H₅N55.08780.759~2150
tert-Butyl IsocyanideC₅H₉N83.1391[8][9]0.735 @ 25°C[2][9]2143[2]
Cyclohexyl IsocyanideC₇H₁₁N109.17173-176[10]0.89 @ 25°C[10]~2130
Benzyl IsocyanideC₈H₇N117.15105-106 @ 75 mmHg0.962 @ 25°C~2145

Synthesis of Alkyl Isocyanides

Several reliable methods exist for the laboratory-scale and industrial synthesis of alkyl isocyanides.

The Carbylamine Reaction (Hofmann Isocyanide Synthesis)

This classic reaction involves the treatment of a primary amine with chloroform (CHCl₃) and a strong base, typically alcoholic potassium hydroxide (KOH).[2][7] The reaction proceeds via the formation of a highly reactive dichlorocarbene (:CCl₂) intermediate.[1] While it is a robust method for detecting primary amines, its synthetic utility can be limited by the use of hazardous chloroform.

Carbylamine_Reaction cluster_reactants Reactants cluster_products Products RNH2 R-NH₂ (Primary Amine) CHCl3 CHCl₃ KOH 3 KOH RNC R-N≡C (Alkyl Isocyanide) KOH->RNC Heat KCl 3 KCl H2O 3 H₂O plus1 + plus2 + plus3 + plus4 +

Fig 1. Overall scheme of the Carbylamine reaction.
Dehydration of N-Alkylformamides

A more common and generally higher-yielding method is the dehydration of N-alkylformamides.[2][7] This is typically achieved using a variety of dehydrating agents, with phosphorus oxychloride (POCl₃) in the presence of a base like pyridine or triethylamine being the most prevalent.[11][12] This method is often preferred for its milder conditions and broader substrate scope.[8][11]

Formamide_Dehydration Formamide R-NH-CHO (N-Alkylformamide) Isocyanide R-N≡C Formamide->Isocyanide POCl₃, Base -H₂O H2O H₂O

Fig 2. Dehydration of N-Alkylformamides to Isocyanides.
Reaction of Alkyl Halides with Silver Cyanide

Alkyl isocyanides can also be prepared by heating an alkyl halide with silver cyanide (AgCN).[12][13] This reaction contrasts with the reaction using sodium or potassium cyanide (NaCN/KCN), which predominantly yields the isomeric alkyl nitrile. This difference in outcome is attributed to the covalent nature of the Ag-CN bond, which favors nucleophilic attack by the alkyl halide at the nitrogen atom.

Core Reactivity of Alkyl Isocyanides

The unique electronic structure of the isocyanide group, with its formal positive charge on nitrogen and negative charge on carbon, imparts a carbene-like character to the terminal carbon atom. This makes it nucleophilic and allows it to undergo a wide array of chemical transformations.

  • Hydrolysis: In the presence of dilute mineral acids, alkyl isocyanides are hydrolyzed to a primary amine and formic acid.[2][9][14] They are notably stable towards basic hydrolysis.[9][13]

  • Reduction: Catalytic hydrogenation or reduction with nascent hydrogen converts alkyl isocyanides into secondary amines, where one of the alkyl groups is a methyl group derived from the isocyanide carbon.[2][12][13]

  • Isomerization: When heated to high temperatures (around 250°C), the less stable alkyl isocyanides rearrange to form the thermodynamically more stable alkyl nitriles.[2]

  • Cycloaddition Reactions: Isocyanides are excellent "one-carbon" components in cycloaddition reactions. A prominent example is the [4+1] cycloaddition with dienes like tetrazines to form various five-membered heterocyclic rings.

Multicomponent Reactions: The Cornerstone of Isocyanide Chemistry

The true power of alkyl isocyanides in modern synthesis lies in their application in Multicomponent Reactions (MCRs). These one-pot reactions combine three or more starting materials to form a single product that incorporates structural elements from each reactant. This approach offers remarkable efficiency, atom economy, and is ideally suited for generating molecular diversity.

The Passerini Three-Component Reaction (P-3CR)

First reported by Mario Passerini in 1921, this reaction combines an aldehyde or ketone, a carboxylic acid, and an isocyanide to produce an α-acyloxy amide.[9] The reaction is believed to proceed through the formation of a nitrilium ion intermediate, which is then trapped by the carboxylate anion, followed by an irreversible acyl transfer (Mumm rearrangement).[9]

Passerini_Reaction Aldehyde Aldehyde/Ketone (R¹COR²) Step1 Protonation of Carbonyl & Nucleophilic attack by Isocyanide Aldehyde->Step1 CarboxylicAcid Carboxylic Acid (R³COOH) CarboxylicAcid->Step1 Isocyanide Isocyanide (R⁴NC) Isocyanide->Step1 Nitrilium Nitrilium Ion Intermediate Step1->Nitrilium Step2 Attack by Carboxylate Nitrilium->Step2 Adduct Tetrahedral Adduct Step2->Adduct Step3 Mumm Rearrangement (Acyl Transfer) Adduct->Step3 Product α-Acyloxy Amide Step3->Product

Fig 3. Logical workflow of the Passerini Reaction.
The Ugi Four-Component Reaction (U-4CR)

Discovered by Ivar Ugi in 1959, the Ugi reaction is arguably the most significant and widely used isocyanide-based MCR. It brings together four components—an aldehyde or ketone, a primary amine, a carboxylic acid, and an isocyanide—in a single step to form an α-acylamino amide, also known as a bis-amide.[7] The reaction proceeds via the initial formation of an imine (or iminium ion), which then undergoes the key α-addition of the isocyanide and the carboxylate, followed by the characteristic Mumm rearrangement.

The Ugi reaction's remarkable ability to generate complex, peptide-like scaffolds from a vast array of commercially available starting materials has made it a cornerstone of combinatorial chemistry and high-throughput screening in drug discovery programs.[7]

Ugi_Reaction Aldehyde Aldehyde/Ketone Step1 Imine/Iminium Ion Formation Aldehyde->Step1 Amine Primary Amine Amine->Step1 CarboxylicAcid Carboxylic Acid Step2 α-Addition of Isocyanide and Carboxylate CarboxylicAcid->Step2 Isocyanide Isocyanide Isocyanide->Step2 Imine Iminium Ion Step1->Imine Imine->Step2 Adduct Nitrilium Adduct Step2->Adduct Step3 Mumm Rearrangement Adduct->Step3 Product α-Acylamino Amide Step3->Product

Fig 4. Logical workflow of the Ugi Four-Component Reaction.

Experimental Protocols

Protocol 1: Synthesis of tert-Butyl Isocyanide (Carbylamine Reaction)

Warning: This reaction should be performed in a well-ventilated fume hood due to the potent stench of the isocyanide product and the hazardous nature of chloroform.

  • Reagents:

    • tert-Butylamine (1.0 mol)

    • Chloroform (1.2 mol)

    • Potassium hydroxide (3.0 mol)

    • Ethanol (95%)

    • Benzyltriethylammonium chloride (phase-transfer catalyst, ~1-2 mol%)

  • Procedure:

    • In a three-necked round-bottom flask equipped with a mechanical stirrer, a reflux condenser, and a dropping funnel, dissolve potassium hydroxide in ethanol with gentle warming.

    • Cool the solution to room temperature and add tert-butylamine and the phase-transfer catalyst.

    • With vigorous stirring, add chloroform dropwise from the dropping funnel at a rate that maintains a gentle reflux.

    • After the addition is complete, continue to heat the mixture at reflux for an additional 1-2 hours.

    • Cool the reaction mixture and pour it into a separatory funnel containing water and ice.

    • Separate the organic layer. Wash the organic layer with water, followed by a saturated sodium chloride solution.

    • Dry the organic layer over anhydrous magnesium sulfate, filter, and carefully distill the product. Collect the fraction boiling at approximately 91°C.[8]

Protocol 2: Synthesis of an Alkyl Isocyanide via Formamide Dehydration

Warning: Phosphorus oxychloride (POCl₃) is highly corrosive and reacts violently with water. Handle with extreme care in a fume hood.

  • Reagents:

    • N-alkylformamide (e.g., N-cyclohexylformamide, 100 mmol)

    • Triethylamine (300 mmol) or Pyridine

    • Phosphorus oxychloride (POCl₃, 110 mmol)

    • Anhydrous diethyl ether or dichloromethane

  • Procedure:

    • To a solution of the N-alkylformamide in anhydrous triethylamine (or pyridine) in a flask cooled to 0°C in an ice bath, add phosphorus oxychloride dropwise with stirring.[11]

    • Maintain the temperature at 0°C during the addition.

    • After the addition is complete, allow the mixture to stir at 0°C for approximately 5-10 minutes.[11] The reaction is typically very fast.

    • Monitor the reaction by TLC or GC.

    • Upon completion, pour the reaction mixture onto crushed ice.

    • Extract the product with diethyl ether or dichloromethane.

    • Combine the organic extracts and wash sequentially with cold dilute HCl (to remove the base), water, and saturated sodium bicarbonate solution.

    • Dry the organic layer over anhydrous sodium sulfate, filter, and remove the solvent under reduced pressure.

    • The crude isocyanide can be purified by vacuum distillation or column chromatography.

Protocol 3: General Procedure for the Ugi Four-Component Reaction
  • Reagents (Equimolar amounts, e.g., 1.0 mmol each):

    • Aldehyde (e.g., benzaldehyde)

    • Primary amine (e.g., benzylamine)

    • Carboxylic acid (e.g., acetic acid)

    • Isocyanide (e.g., cyclohexyl isocyanide)

    • Solvent (Methanol is commonly used, ~2-5 mL)

  • Procedure:

    • To a vial or round-bottom flask, add the aldehyde, amine, and carboxylic acid to the methanol solvent.[7]

    • Stir the mixture at room temperature for 10-20 minutes to allow for the pre-formation of the iminium ion.

    • Add the isocyanide to the mixture.[7]

    • Stir the reaction at room temperature. The reaction time can vary from a few hours to overnight (typically 12-24 hours).

    • Monitor the reaction progress by TLC or LC-MS.

    • Upon completion, the product may precipitate from the solution. If so, it can be collected by filtration and washed with cold methanol.[7]

    • If the product is soluble, remove the solvent under reduced pressure. The resulting crude product can be purified by recrystallization or column chromatography.

Conclusion

Alkyl isocyanides have transitioned from chemical curiosities to indispensable reagents in the synthetic chemist's toolbox. Their unique reactivity, particularly in the context of multicomponent reactions like the Passerini and Ugi reactions, provides a powerful platform for the rapid and efficient synthesis of complex organic molecules. For researchers in drug development, the ability to systematically vary multiple inputs in these reactions allows for the construction of vast and structurally diverse compound libraries, significantly accelerating the hit-to-lead optimization process. As synthetic methodologies continue to evolve, the chemistry of alkyl isocyanides will undoubtedly play an even greater role in shaping the future of medicinal chemistry and materials science.

References

1-isocyanopentane stability and decomposition pathways

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Technical Guide to the Stability and Decomposition Pathways of 1-Isocyanopentane

Abstract

This technical guide provides a comprehensive overview of the chemical stability and decomposition pathways of this compound. A critical distinction is made between 1-pentyl isocyanide (commonly referred to as this compound) and its isomer, 1-pentyl isocyanate, due to the significant differences in their reactivity and degradation profiles. This document is intended for researchers, scientists, and professionals in drug development and chemical synthesis. It details the primary decomposition mechanisms, including hydrolysis, thermal degradation, and polymerization, for both isomers. General experimental protocols for assessing stability and identifying decomposition products are provided, along with clear data presentation and visual diagrams of key pathways to facilitate understanding. The information presented is synthesized from established principles of isocyanate and isocyanide chemistry.

Introduction and Nomenclature Clarification

The term "this compound" can be ambiguous. According to IUPAC nomenclature and chemical indexing services, it refers to 1-pentyl isocyanide , which has the chemical structure CH₃(CH₂)₄-N≡C.[1] However, it is often confused with its structural isomer, 1-pentyl isocyanate , CH₃(CH₂)₄-N=C=O. These two compounds exhibit markedly different chemical properties, stability, and decomposition pathways due to the distinct nature of the isocyanide (-N≡C) and isocyanate (-N=C=O) functional groups. This guide will address both compounds to provide a thorough and comparative analysis, with a primary focus on 1-pentyl isocyanide.

Stability and Decomposition of 1-Pentyl Isocyanide (this compound)

Alkyl isocyanides are known for their unique reactivity, acting as nucleophiles or electrophiles.[2] Their stability is influenced by factors such as temperature, pH, and the presence of radical initiators.

General Stability

1-Pentyl isocyanide is a flammable liquid that is toxic if swallowed, inhaled, or in contact with skin.[1] Like other isocyanides, it is prone to polymerization, especially in the presence of acid catalysts or upon heating. It is generally less reactive towards nucleophiles than its isocyanate isomer.

Decomposition Pathways

2.2.1. Polymerization A primary decomposition pathway for isocyanides is polymerization. This can be initiated by heat or acidic conditions, leading to the formation of poly(iminomethylene) structures. The reaction proceeds via the reactive carbon atom of the isocyanide group.

G cluster_main Polymerization of 1-Pentyl Isocyanide r1 n C₅H₁₁-N≡C p1 -[C(=N-C₅H₁₁)]n- r1->p1 Heat or Acid Catalyst G cluster_main Hydrolysis of 1-Pentyl Isocyanide r1 C₅H₁₁-N≡C i1 [C₅H₁₁-N≡C-H]⁺ r1->i1 + H⁺ r2 H₂O p1 C₅H₁₁-NH-C(=O)H i1->p1 + H₂O - H⁺ G cluster_main Hydrolysis of 1-Pentyl Isocyanate r1 C₅H₁₁-N=C=O i1 C₅H₁₁-NH-COOH (Pentylcarbamic Acid) r1->i1 + H₂O r2 H₂O p1 C₅H₁₁-NH₂ (1-Pentylamine) i1->p1 p2 CO₂ i1->p2 p3 (C₅H₁₁NH)₂CO (Dipentyl Urea) p1->p3 + C₅H₁₁-N=C=O G cluster_main Thermal Decomposition Pathways for 1-Pentyl Isocyanate start 2 C₅H₁₁-N=C=O p1 C₅H₁₁-N=C=N-C₅H₁₁ (Dipentylcarbodiimide) start->p1 Heat p2 CO₂ start->p2 Heat p3 Uretidinedione (Dimer) start->p3 Heat p4 Isocyanurate (Trimer) p3->p4 + C₅H₁₁NCO G cluster_workflow General Workflow for Stability and Decomposition Analysis start Define Compound (1-Pentyl Isocyanide or Isocyanate) stress Apply Stress Conditions (Thermal, Hydrolytic, Photolytic) start->stress sampling Time-Point Sampling stress->sampling analysis Instrumental Analysis (GC-MS, NMR, FT-IR) sampling->analysis identification Identify Degradation Products analysis->identification quantification Quantify Parent and Products analysis->quantification pathway Elucidate Decomposition Pathway identification->pathway quantification->pathway report Generate Stability Report pathway->report

References

The Discovery and Enduring Utility of Isocyanides: A Technical History

Author: BenchChem Technical Support Team. Date: November 2025

Authored for: Researchers, Scientists, and Drug Development Professionals

Introduction

Isocyanides, or isonitriles, are a fascinating class of organic compounds characterized by the –N⁺≡C⁻ functional group. Isomeric to nitriles (–C≡N), their unique electronic structure, featuring a formally divalent carbon atom with both nucleophilic and electrophilic character, imparts a rich and diverse reactivity. This has made them invaluable building blocks in organic synthesis, particularly in the construction of complex heterocyclic scaffolds and peptidomimetics. Despite their utility, the history of isocyanides was for a long time hampered by one of their most notorious properties: their incredibly powerful and often repulsive odor. This guide provides an in-depth technical overview of the discovery, historical development, and key synthetic methodologies related to this remarkable functional group.

A Serendipitous Discovery and the First Century of Isocyanide Chemistry

The story of isocyanides begins with an accidental synthesis. In 1859, W. Lieke, while attempting to prepare allyl cyanide by treating allyl iodide with silver cyanide, instead isolated a substance with a "penetrating, extremely unpleasant odour" that could "foul up the air in a room for several days."[1][2] This malodorous compound was the first synthesized isocyanide, allyl isocyanide. The reaction proceeded via the nitrogen atom of the cyanide salt attacking the alkyl halide, a departure from the expected carbon-alkylation.[1]

For nearly a century that followed, isocyanide chemistry was only moderately investigated. The classical syntheses were developed shortly after Lieke's discovery by A. Gautier and, most notably, by August Wilhelm von Hofmann in 1867-1868.[1] Hofmann's method, known as the carbylamine reaction or Hofmann isonitrile synthesis , involved the reaction of a primary amine with chloroform and a strong base.[3] This reaction, which proceeds via a dichlorocarbene intermediate, was so reliable for primary amines that it also became a chemical test for their detection, distinguished by the formation of the foul-smelling isocyanide.[4]

Despite these synthetic advances, the challenging nature and potent smell of the few known volatile isocyanides limited their exploration. It was not until 1950 that the first naturally occurring isocyanide, Xanthocillin, was discovered in the mold Penicillium notatum.[1] This discovery marked a turning point, revealing that nature had long harnessed the unique properties of this functional group and signaling its potential biological importance.

Physical and Spectroscopic Properties

The physical properties of isocyanides are heavily influenced by the nature of the R-group. Lower molecular weight alkyl isocyanides are typically colorless, volatile liquids with low boiling points.[5] Their most defining characteristic is their powerful and deeply unpleasant smell.[2] However, non-volatile derivatives, such as tosylmethyl isocyanide (TosMIC), are odorless solids.[6]

Spectroscopically, isocyanides are readily identified by a strong and sharp absorption band in their infrared (IR) spectra, corresponding to the N≡C stretching vibration. This band appears in a relatively uncongested region of the spectrum, making it a reliable diagnostic peak.

Table 1: Physical Properties of Common Isocyanide Compounds
Compound NameMolecular FormulaBoiling Point (°C)Density (g/mL)
Methyl IsocyanideCH₃NC59-600.756
Ethyl IsocyanideC₂H₅NC78-79[7]0.738[8]
tert-Butyl IsocyanideC₅H₉N91-92[1][9]0.735[1]
Cyclohexyl IsocyanideC₇H₁₁N173-176[3][10]0.890[3]
Phenyl IsocyanideC₇H₅N165-1660.977
Table 2: Characteristic Infrared (IR) Absorption of the Isocyanide Group
Functional GroupVibrationFrequency Range (cm⁻¹)Appearance
Isocyanide (-N⁺≡C⁻)N≡C Stretch2165–2110[9]Strong, Sharp

Foundational Synthetic Methodologies and Experimental Protocols

The development of robust synthetic routes was crucial to unlocking the potential of isocyanide chemistry. The following sections detail the key historical methods.

Lieke's Synthesis (The Silver Cyanide Route)

The first synthesis of an isocyanide was achieved by the reaction of an alkyl halide with silver cyanide.[1] In this reaction, the soft silver ion coordinates preferentially with the carbon atom of the cyanide anion, leaving the harder nitrogen atom to act as the nucleophile, attacking the alkyl halide.

  • Reaction: RI + AgCN → RNC + AgI[9]

  • Significance: This was the discovery reaction for isocyanides, though it is now of more historical than practical interest due to the cost of silver cyanide and often modest yields.

The Hofmann Isonitrile Synthesis (Carbylamine Reaction)

Developed by A.W. Hofmann, this reaction became the classical method for preparing isocyanides from primary amines.[3] It involves the generation of dichlorocarbene from chloroform and a strong base, which then reacts with the primary amine.

  • Overall Reaction: RNH₂ + CHCl₃ + 3 NaOH → RNC + 3 NaCl + 3 H₂O[3]

  • Significance: This was the first general and reliable method for isocyanide synthesis and serves as a definitive qualitative test for primary amines.[4]

The following modern procedure is adapted from Organic Syntheses and utilizes phase-transfer catalysis to improve the efficiency and safety of the classical Hofmann reaction.[5]

  • Reagents:

    • tert-Butylamine (1.938 moles)

    • Chloroform (0.9833 mole)

    • Dichloromethane (300 mL)

    • Sodium Hydroxide (7.50 moles)

    • Water (300 mL)

    • Benzyltriethylammonium chloride (0.009 mole, phase-transfer catalyst)

  • Procedure:

    • Caution: This preparation should be conducted in an efficient fume hood due to the obnoxious odor of the isocyanide product.

    • A 2-L, round-bottomed flask equipped with a mechanical stirrer, reflux condenser, and a pressure-equalizing dropping funnel is charged with 300 mL of water.

    • Stirring is initiated, and 300 g (7.50 moles) of sodium hydroxide are added in portions to maintain efficient stirring as the solution warms.

    • A mixture of 141.5 g (1.938 moles) of tert-butylamine, 117.5 g (0.9833 mole) of chloroform, and 2 g (0.009 mole) of benzyltriethylammonium chloride in 300 mL of dichloromethane is prepared and placed in the dropping funnel.

    • The amine/chloroform solution is added dropwise to the stirred, warm (ca. 45°C) sodium hydroxide solution over a 30-minute period. The reaction mixture begins to reflux immediately upon addition.

    • The reflux subsides within approximately 2 hours. Stirring is continued for an additional hour to ensure the reaction goes to completion.

    • After cooling, the reaction mixture is diluted with 800 mL of ice and water. The organic layer is separated.

    • The aqueous layer is extracted with 100 mL of dichloromethane.

    • The combined organic layers are washed successively with 100 mL of water and 100 mL of saturated aqueous sodium chloride solution, then dried over anhydrous magnesium sulfate.

    • The dichloromethane is removed by distillation at atmospheric pressure.

    • The residual liquid is fractionally distilled to yield pure tert-butyl isocyanide (boiling point 91-93°C). Yields are typically in the 66–73% range based on chloroform.[5]

Dehydration of Formamides

The most common, versatile, and widely used modern method for preparing isocyanides is the dehydration of N-substituted formamides. This two-step procedure, popularized by Ivar Ugi, first involves the formylation of a primary amine, followed by dehydration using a variety of reagents.

  • Reaction: RNHC(O)H + Dehydrating Agent → RNC + H₂O

  • Common Dehydrating Agents: Phosphorus oxychloride (POCl₃), phosgene (COCl₂), diphosgene, triphosgene, and p-toluenesulfonyl chloride (TsCl) in the presence of a base like pyridine or triethylamine.

  • Significance: This method is highly reliable and provides access to a vast array of isocyanides with diverse functional groups, which was crucial for the development of isocyanide-based multicomponent reactions.

The Rise of Multicomponent Reactions (MCRs)

The true value of isocyanides in synthetic chemistry was fully realized with the advent of isocyanide-based multicomponent reactions (MCRs). These reactions allow for the construction of complex molecules from three or more starting materials in a single, atom-economical step.

The Passerini Reaction (1921)

The first isocyanide-based MCR was discovered by Mario Passerini.[1] The Passerini three-component reaction (P-3CR) combines an isocyanide, a carbonyl compound (aldehyde or ketone), and a carboxylic acid to form an α-acyloxy amide.[10]

  • Significance: This reaction demonstrated the unique ability of isocyanides to facilitate complex bond-forming cascades and opened the door to combinatorial chemistry approaches.

The Ugi Reaction (1959)

The most significant breakthrough in isocyanide chemistry was the development of the Ugi four-component reaction (U-4CR) by Ivar Ugi.[5] This remarkable one-pot reaction brings together an isocyanide, a carbonyl compound, a primary amine, and a carboxylic acid to produce an α-acylamino amide.

  • Significance: The Ugi reaction is one of the most powerful tools in MCR chemistry. Its ability to rapidly generate molecular diversity from a set of simple starting materials has had a profound impact on medicinal chemistry and drug discovery for creating large libraries of complex, drug-like molecules.[5]

Visualizing the Historical and Synthetic Landscape

To better understand the relationships between key discoveries and synthetic strategies, the following diagrams are provided.

discovery_timeline cluster_19th_century 19th Century cluster_20th_century 20th Century d1859 1859 Lieke discovers allyl isocyanide d1867 1867-68 Hofmann develops Carbylamine Reaction d1859->d1867  Early Synthesis d1921 1921 Passerini discovers 3-component reaction d1867->d1921  Reactivity Exploration d1950 1950 First natural isocyanide (Xanthocillin) found d1921->d1950 d1959 1959 Ugi discovers 4-component reaction d1950->d1959  Modern Era Begins

Caption: A timeline of major milestones in the history of isocyanide chemistry.

hofmann_workflow start Start: Primary Amine, Chloroform, NaOH(aq), DCM, Catalyst react 1. Add amine/CHCl3 solution to NaOH(aq) at ~45°C start->react reflux 2. Stir under reflux (~2-3 hours) react->reflux workup 3. Quench with ice-water, separate organic layer reflux->workup extract 4. Extract aqueous layer with DCM workup->extract dry 5. Wash combined organic layers, dry over MgSO4 extract->dry distill 6. Distill to remove solvent, then fractionally distill product dry->distill end End: Pure Isocyanide distill->end

Caption: Experimental workflow for the Hofmann Isonitrile Synthesis.

synthesis_routes cluster_precursors Starting Materials product Isocyanide (R-NC) amine Primary Amine (R-NH2) amine->product + CHCl3, Base (Hofmann Reaction) formamide N-Alkyl Formamide (R-NHCHO) amine->formamide Formylation halide Alkyl Halide (R-X) halide->product + AgCN (Lieke Synthesis) formamide->product - H2O (e.g., POCl3, TsCl)

Caption: Major synthetic pathways to isocyanide compounds.

Conclusion

From its serendipitous and foul-smelling origins, the field of isocyanide chemistry has evolved into a cornerstone of modern organic synthesis. The initial challenges posed by their handling were eventually overshadowed by the discovery of their immense synthetic potential. The development of reliable synthetic methods, particularly the dehydration of formamides, paved the way for the revolutionary discovery of the Passerini and Ugi multicomponent reactions. For researchers in drug discovery and materials science, the isocyanide functional group continues to be a powerful tool for the rapid and efficient construction of novel molecular architectures, ensuring its relevance for decades to come.

References

Methodological & Application

Application Notes and Protocols for the Use of 1-Isocyanopentane in Ugi Multicomponent Reactions

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the use of 1-isocyanopentane in the Ugi four-component condensation (U-4CC) reaction. The Ugi reaction is a powerful tool in synthetic and medicinal chemistry, enabling the rapid, one-pot synthesis of α-aminoacyl amide derivatives and peptidomimetics from an aldehyde, an amine, a carboxylic acid, and an isocyanide.[1][2] this compound, as a linear alkyl isocyanide, is a valuable building block in this reaction for the generation of diverse compound libraries for drug discovery and other life science applications.

Introduction to the Ugi Reaction

The Ugi reaction is a cornerstone of multicomponent reaction (MCR) chemistry, prized for its efficiency, high atom economy, and the structural complexity of its products.[2][3] The reaction proceeds through the condensation of an amine and a carbonyl compound (aldehyde or ketone) to form an imine. The isocyanide and carboxylic acid then add to the imine intermediate, which undergoes a Mumm rearrangement to yield the final α-aminoacyl amide product.[1][4] This process is typically fast and exothermic, often reaching completion within minutes to hours at room temperature.[5]

The versatility of the Ugi reaction allows for the creation of vast libraries of compounds by varying each of the four starting materials.[5] Products of the Ugi reaction are often peptidomimetics, which are compounds that mimic the structure and function of peptides but can have improved properties such as enhanced stability and oral bioavailability.

Applications in Drug Discovery and Peptidomimetic Synthesis

The Ugi reaction is widely employed in the pharmaceutical industry for the generation of novel molecular scaffolds for high-throughput screening. The ability to introduce four points of diversity in a single synthetic step makes it an ideal tool for creating large and diverse compound libraries.[5]

The use of this compound in Ugi reactions introduces a linear, five-carbon aliphatic chain into the final product. This moiety can influence the lipophilicity and conformational flexibility of the resulting molecule, which are critical parameters for drug-like properties. The resulting peptidomimetic structures can be designed to interact with biological targets such as enzymes and receptors.

General Experimental Workflow for Ugi Reactions

The following diagram illustrates a typical workflow for performing an Ugi four-component reaction in a laboratory setting.

Ugi_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Purification cluster_analysis Analysis reagents 1. Weigh/Measure Aldehyde, Amine, Carboxylic Acid, This compound solvent 2. Prepare Solvent (e.g., Methanol) mixing 3. Combine Reactants in Solvent solvent->mixing stirring 4. Stir at Room Temperature mixing->stirring concentration 5. Concentrate under Reduced Pressure stirring->concentration purification 6. Purify Product (e.g., Column Chromatography) concentration->purification characterization 7. Characterize Product (NMR, MS, IR) purification->characterization

A generalized experimental workflow for the Ugi four-component reaction.

Representative Experimental Protocol

While specific reaction conditions can be optimized for different combinations of starting materials, the following protocol provides a general method for an Ugi reaction using this compound.

Materials:

  • Aldehyde (1.0 mmol)

  • Amine (1.0 mmol)

  • Carboxylic Acid (1.0 mmol)

  • This compound (1.0 mmol)

  • Methanol (2-5 mL)

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Standard glassware for work-up and purification

Procedure:

  • To a round-bottom flask containing a magnetic stir bar, add the aldehyde (1.0 mmol), amine (1.0 mmol), and carboxylic acid (1.0 mmol).

  • Dissolve the components in methanol (2-5 mL).

  • Add this compound (1.0 mmol) to the solution.

  • Stir the reaction mixture at room temperature. The reaction progress can be monitored by thin-layer chromatography (TLC). Reactions are often complete within 24 hours.

  • Upon completion, concentrate the reaction mixture under reduced pressure to remove the solvent.

  • The crude product can be purified by flash column chromatography on silica gel using an appropriate eluent system (e.g., a mixture of hexanes and ethyl acetate).

  • Characterize the purified product by spectroscopic methods such as nuclear magnetic resonance (NMR), mass spectrometry (MS), and infrared (IR) spectroscopy.

Ugi Reaction Mechanism

The following diagram illustrates the generally accepted mechanism of the Ugi four-component reaction.

Ugi_Mechanism amine Amine (R1-NH2) imine Imine amine->imine aldehyde Aldehyde (R2-CHO) aldehyde->imine h2o - H2O imine->h2o iminium_ion Iminium Ion imine->iminium_ion carboxylic_acid Carboxylic Acid (R3-COOH) carboxylic_acid->iminium_ion alpha_adduct α-Adduct carboxylic_acid->alpha_adduct carboxylate attack nitrilium_ion Nitrilium Ion Intermediate iminium_ion->nitrilium_ion isocyanide This compound (R4-NC) isocyanide->nitrilium_ion nitrilium_ion->alpha_adduct mumm_rearrangement Mumm Rearrangement alpha_adduct->mumm_rearrangement final_product Final α-Aminoacyl Amide Product mumm_rearrangement->final_product

The reaction mechanism of the Ugi four-component condensation.

Data Presentation: Representative Ugi Reactions

AldehydeAmineCarboxylic AcidIsocyanideSolventYield (%)
BenzaldehydeAllylamine3-Nitropropionic acidCyclohexyl isocyanideMethanol75
VariousVariousVarioustert-Butyl isocyanideMethanol34-61
VariousVariousVariousEthyl 2-isocyanoacetateMethanol7-13
VariousVariousVariousIsocyanobutaneMethanol81-93

This data is compiled from various sources to provide a representative overview and may not be directly comparable.

Conclusion

The Ugi four-component reaction is a highly efficient and versatile method for the synthesis of complex molecules, particularly peptidomimetics, from readily available starting materials. This compound serves as a useful isocyanide component, allowing for the introduction of a linear alkyl chain, which can be beneficial for tuning the physicochemical properties of the final products in the context of drug discovery and development. The straightforward, one-pot nature of the Ugi reaction makes it an attractive strategy for the rapid generation of compound libraries for biological screening.

References

Applications of Pentyl Isocyanide in the Synthesis of Heterocyclic Compounds: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Pentyl isocyanide is a versatile C1-synthon in organic synthesis, particularly in the construction of various heterocyclic scaffolds, which are of significant interest in medicinal chemistry and drug development. Its utility is most prominently demonstrated in isocyanide-based multicomponent reactions (IMCRs), such as the Ugi and Passerini reactions. These reactions offer an efficient and atom-economical pathway to complex molecules from simple starting materials in a single synthetic operation. This document provides an overview of the applications of pentyl isocyanide in the synthesis of key heterocyclic systems, including tetrazoles, and provides detailed experimental protocols for representative transformations.

Introduction to Isocyanide-Based Multicomponent Reactions

Isocyanides, characterized by the R-N≡C functional group, are unique building blocks in organic chemistry due to the divalent nature of the carbon atom, which can act as both a nucleophile and an electrophile. This reactivity is harnessed in multicomponent reactions (MCRs), where three or more reactants combine in a one-pot synthesis to form a product that incorporates portions of all starting materials. The use of pentyl isocyanide in these reactions allows for the introduction of a linear five-carbon alkyl chain into the final heterocyclic product.

The most notable applications of pentyl isocyanide in heterocyclic synthesis are through the Ugi and Passerini reactions.

  • The Ugi Reaction: A four-component reaction between an aldehyde, an amine, a carboxylic acid, and an isocyanide to produce an α-acylamino amide. A significant variation for heterocyclic synthesis is the Ugi-azide reaction, where the carboxylic acid is replaced by hydrazoic acid (often generated in situ from trimethylsilyl azide), leading to the formation of 1,5-disubstituted tetrazoles.[1][2]

  • The Passerini Reaction: A three-component reaction involving an aldehyde (or ketone), a carboxylic acid, and an isocyanide to yield an α-acyloxy carboxamide.[3] Similar to the Ugi reaction, an azide variant can be employed for tetrazole synthesis.

Synthesis of Tetrazoles using Pentyl Isocyanide

Tetrazoles are important heterocyclic motifs in medicinal chemistry, often serving as bioisosteres for carboxylic acids.[4] The Ugi-azide reaction provides a direct and efficient route to 1,5-disubstituted tetrazoles.

Application Note: Ugi-Azide Synthesis of 1-Substituted, 5-Alkylamino Tetrazoles

The Ugi-azide reaction using pentyl isocyanide allows for the synthesis of a diverse library of tetrazole derivatives. The reaction proceeds by the initial formation of an imine from an aldehyde and an amine, which then reacts with the isocyanide and hydrazoic acid. The pentyl group from the isocyanide becomes an N-alkyl substituent on the amide functionality attached to the 5-position of the tetrazole ring.

The general workflow for this synthesis is depicted below:

Ugi_Azide_Workflow cluster_reactants Starting Materials cluster_reaction One-Pot Reaction cluster_product Product Aldehyde Aldehyde ReactionVessel Reaction in Solvent (e.g., Methanol) Aldehyde->ReactionVessel Amine Amine Amine->ReactionVessel PentylIsocyanide Pentyl Isocyanide PentylIsocyanide->ReactionVessel AzideSource Azide Source (e.g., TMSN3) AzideSource->ReactionVessel Tetrazole 1,5-Disubstituted Tetrazole ReactionVessel->Tetrazole

Caption: General workflow for the Ugi-azide synthesis of tetrazoles.

Experimental Protocol: Synthesis of a 1,5-Disubstituted Tetrazole Derivative

This protocol is a representative example of a Ugi-azide reaction. While a specific reaction with pentyl isocyanide is not detailed in the provided search results, this general procedure can be adapted.

Materials:

  • Aldehyde (1.0 mmol, 1.0 equiv)

  • Amine (1.0 mmol, 1.0 equiv)

  • Pentyl isocyanide (1.0 mmol, 1.0 equiv)

  • Trimethylsilyl azide (TMSN₃) (1.0 mmol, 1.0 equiv)

  • Methanol (MeOH) (0.5 M)

  • Reaction vial with a magnetic stir bar

  • Standard laboratory glassware for workup and purification

  • Silica gel for column chromatography

Procedure:

  • To a sealed reaction vial containing a magnetic stir bar, add the aldehyde (1.0 equiv), amine (1.0 equiv), and methanol (to achieve a 0.5 M concentration).

  • Stir the mixture at room temperature.

  • To this solution, add pentyl isocyanide (1.0 equiv) followed by trimethylsilyl azide (1.0 equiv).

  • Seal the vial and stir the reaction mixture at a specified temperature (e.g., 40 °C) for 24 hours.[2]

  • Monitor the reaction progress using thin-layer chromatography (TLC).

  • Upon completion, concentrate the reaction mixture under reduced pressure to remove the solvent.

  • Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the desired 1,5-disubstituted tetrazole.

Quantitative Data:

While specific yields for a pentyl isocyanide Ugi-azide reaction are not available in the provided search results, similar reactions with other aliphatic isocyanides, such as tert-butyl isocyanide, have been reported to proceed in good yields, often in the range of 60-80%, depending on the substrates.[3]

Reactant ClassExampleRole in Product Structure
Aldehyde2-BromobenzaldehydeForms the substituent at the 5-position of the tetrazole
AmineAllylamineForms the substituent at the 1-position of the tetrazole
IsocyanidePentyl Isocyanide Forms the N-pentyl amide side chain at the 5-position
Azide SourceTrimethylsilyl azideProvides the four nitrogen atoms of the tetrazole ring

Other Potential Heterocyclic Syntheses with Pentyl Isocyanide

While the synthesis of tetrazoles is a well-documented application, pentyl isocyanide can potentially be employed in other isocyanide-based reactions for the synthesis of different heterocycles.

Application Note: van Leusen Imidazole Synthesis

The van Leusen reaction is a powerful method for the synthesis of imidazoles from aldimines and tosylmethyl isocyanide (TosMIC). While TosMIC is the conventional C-N-C synthon, the fundamental reactivity of the isocyanide group suggests that pentyl isocyanide could potentially be used in related transformations, although this is not a standard application.

The proposed logical pathway for a van Leusen-type reaction is as follows:

VanLeusen_Pathway Aldimine Aldimine Cycloaddition [3+2] Cycloaddition Aldimine->Cycloaddition TosMIC Tosylmethyl Isocyanide (TosMIC) TosMIC->Cycloaddition Base Base (e.g., K2CO3) Base->Cycloaddition Intermediate Imidazoline Intermediate Cycloaddition->Intermediate Elimination Elimination of Tosyl Group Intermediate->Elimination Imidazole Imidazole Product Elimination->Imidazole

Caption: Logical pathway of the van Leusen imidazole synthesis.

Application Note: Passerini Reaction for Oxazole Synthesis

The Passerini reaction can be adapted to synthesize oxazole derivatives, although this is less common than the formation of the acyclic α-acyloxy carboxamide products. Post-Passerini cyclization strategies can lead to the formation of various heterocycles.

Conclusion

Pentyl isocyanide is a valuable reagent for the synthesis of nitrogen-containing heterocycles, particularly through multicomponent reactions. The Ugi-azide reaction stands out as a highly efficient method for the preparation of 1,5-disubstituted tetrazoles, incorporating the pentyl group into the final structure. The provided protocols and application notes serve as a guide for researchers in synthetic and medicinal chemistry to utilize pentyl isocyanide in the construction of diverse and complex heterocyclic molecules. Further exploration of pentyl isocyanide in other MCRs and heterocyclic syntheses is a promising area for future research.

References

Application Notes and Protocols: 1-Isocyanopentane in Passerini Reactions

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The Passerini three-component reaction (P-3CR) is a powerful tool in organic synthesis and medicinal chemistry for the one-pot synthesis of α-acyloxy amides from an aldehyde or ketone, a carboxylic acid, and an isocyanide.[1][2] This multicomponent reaction offers high atom economy and allows for the rapid generation of diverse molecular scaffolds.[1] 1-Isocyanopentane (also known as n-pentyl isocyanide) is a versatile aliphatic isocyanide that can be effectively employed as a reagent in the Passerini reaction to generate a variety of α-acyloxy-N-pentylamides. These products can serve as valuable intermediates in the synthesis of pharmaceuticals and other biologically active molecules.

This document provides detailed application notes and protocols for the use of this compound as a reagent in Passerini reactions.

Reagent Profile: this compound

Proper handling and knowledge of the reagent's properties are crucial for successful and safe experimentation.

PropertyValue
Chemical Formula C₆H₁₁N
Molecular Weight 97.16 g/mol [3]
Appearance Colorless liquid with a pungent odor
Density 0.772 g/mL at 25 °C[4]
Boiling Point 146.72 °C (estimate)[5]
Refractive Index n20/D 1.4064[4]
CAS Number 18971-59-0[3]

Safety Information: this compound is a flammable liquid and is toxic if swallowed, in contact with skin, or if inhaled.[3][6] It should be handled in a well-ventilated fume hood with appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.[4][6] Keep away from heat, sparks, and open flames.[6]

Reaction Mechanism and Workflow

The Passerini reaction is believed to proceed through a concerted mechanism in aprotic solvents, involving a trimolecular reaction between the isocyanide, the carboxylic acid, and the carbonyl compound.[7]

Passerini_Mechanism R1CHO Aldehyde/Ketone (R1CHO) Intermediate1 Transition State Complex R1CHO->Intermediate1 + R2COOH Carboxylic Acid (R2COOH) R2COOH->Intermediate1 + R3NC This compound (R3NC) R3NC->Intermediate1 + Intermediate2 α-Adduct Intermediate1->Intermediate2 Nucleophilic attack Product α-Acyloxy-N-pentylamide Intermediate2->Product Mumm Rearrangement

Caption: General mechanism of the Passerini reaction.

A typical experimental workflow for a Passerini reaction using this compound is outlined below.

Experimental_Workflow A 1. Reagent Preparation & Mixing B 2. Reaction Stirring (Room Temp.) A->B C 3. Reaction Quenching & Work-up B->C D 4. Extraction with Organic Solvent C->D E 5. Drying and Solvent Evaporation D->E F 6. Purification (e.g., Chromatography) E->F G 7. Product Characterization F->G

References

Synthetic Protocols for the Derivatization of 1-Isocyanopentane: Application Notes for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and synthetic protocols for the preparation of diverse molecular scaffolds from 1-isocyanopentane. The following sections describe key multicomponent reactions and cycloadditions, offering step-by-step experimental procedures, quantitative data, and mechanistic insights to facilitate the synthesis of novel derivatives for applications in drug discovery and materials science.

Passerini Three-Component Reaction (P-3CR) for the Synthesis of α-Acyloxy Amides

The Passerini reaction is a powerful tool for the one-pot synthesis of α-acyloxy amides from an isocyanide, a carboxylic acid, and a carbonyl compound. This reaction proceeds with high atom economy and allows for the rapid generation of a library of compounds with diverse functionalities.

Reaction Scheme:

This compound C5H11NC alpha-Acyloxy_Amide R1R2C(OCOR3)C(=O)NHC5H11 This compound->alpha-Acyloxy_Amide Aldehyde/Ketone R1(C=O)R2 Aldehyde/Ketone->alpha-Acyloxy_Amide Carboxylic_Acid R3COOH Carboxylic_Acid->alpha-Acyloxy_Amide This compound C5H11NC alpha-Aminoacyl_Amide R4CON(R1)C(R2R3)C(=O)NHC5H11 This compound->alpha-Aminoacyl_Amide Amine R1NH2 Amine->alpha-Aminoacyl_Amide Aldehyde/Ketone R2(C=O)R3 Aldehyde/Ketone->alpha-Aminoacyl_Amide Carboxylic_Acid R4COOH Carboxylic_Acid->alpha-Aminoacyl_Amide This compound C5H11NC 1-Pentyl-1H-tetrazole C5H11-N4CH This compound->1-Pentyl-1H-tetrazole Azide_Source N3- Azide_Source->1-Pentyl-1H-tetrazole A This compound B Passerini Reaction (+ Aldehyde/Ketone, Carboxylic Acid) A->B C Ugi Reaction (+ Amine, Aldehyde/Ketone, Carboxylic Acid) A->C D [3+2] Cycloaddition (+ Azide) A->D E α-Acyloxy Amides B->E F α-Aminoacyl Amides C->F G 1-Pentyl-1H-tetrazole D->G

Application Notes: The Role of 1-Isocyanopentane in the Synthesis of Peptidomimetics

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

Peptidomimetics are a class of compounds that mimic the structure and function of natural peptides. They are designed to overcome the limitations of peptides as therapeutic agents, such as poor metabolic stability and low oral bioavailability.[1] Isocyanide-based multicomponent reactions (IMCRs), particularly the Ugi and Passerini reactions, have emerged as powerful tools in the synthesis of peptidomimetics due to their efficiency, atom economy, and the ability to generate diverse molecular scaffolds in a single step.[2][3][4] 1-Isocyanopentane, as a readily available aliphatic isocyanide, serves as a versatile building block in these reactions to introduce a linear alkyl side chain, influencing the lipophilicity and conformational properties of the final peptidomimetic.

Mechanism of Action and Advantages

In the context of peptidomimetic synthesis, this compound primarily participates in Ugi four-component reactions (Ugi-4CR) and Passerini three-component reactions (Passerini-3CR).

  • Ugi-4CR: This reaction involves the condensation of an aldehyde, a primary amine, a carboxylic acid, and an isocyanide (in this case, this compound) to form an α-acylamino amide.[2][5] The resulting structure is a dipeptide-like scaffold, which is a common core in many peptidomimetics. The Ugi reaction is highly convergent, allowing for the rapid generation of compound libraries with diverse functional groups by varying the other three components.[6]

  • Passerini-3CR: This reaction combines an aldehyde or ketone, a carboxylic acid, and an isocyanide to produce an α-acyloxy carboxamide.[3] While not directly yielding a peptide bond mimic, the Passerini product can be a valuable intermediate for further elaboration into more complex peptidomimetic structures.

The use of this compound in these reactions offers several advantages:

  • Introduction of Lipophilicity: The pentyl group increases the lipophilicity of the resulting peptidomimetic, which can enhance membrane permeability and oral bioavailability.

  • Structural Diversity: As one of the four components in the Ugi reaction, this compound contributes to the overall structural diversity of the synthesized library of peptidomimetics.[6]

  • Synthetic Efficiency: IMCRs are one-pot reactions that reduce the number of synthetic steps, purification processes, and overall waste generation, aligning with the principles of green chemistry.[4]

Experimental Protocols

The following are generalized protocols for the synthesis of peptidomimetics using this compound in Ugi and Passerini reactions. These protocols are based on established methodologies for isocyanide-based multicomponent reactions.

Protocol 1: Synthesis of a Peptidomimetic via Ugi Four-Component Reaction (Ugi-4CR)

This protocol describes a general procedure for the synthesis of a linear peptidomimetic using this compound.

Materials:

  • Aldehyde (e.g., isobutyraldehyde) (1.0 mmol)

  • Primary amine (e.g., benzylamine) (1.0 mmol)

  • Carboxylic acid (e.g., N-Boc-glycine) (1.0 mmol)

  • This compound (1.0 mmol)

  • Methanol (5 mL)

  • Magnetic stirrer and stir bar

  • Round-bottom flask

  • Standard work-up and purification equipment (separatory funnel, rotary evaporator, column chromatography supplies)

Procedure:

  • To a 25 mL round-bottom flask, add the aldehyde (1.0 mmol), primary amine (1.0 mmol), and methanol (5 mL).

  • Stir the mixture at room temperature for 1 hour to facilitate imine formation.

  • Add the carboxylic acid (1.0 mmol) to the reaction mixture and stir for an additional 10 minutes.

  • Add this compound (1.0 mmol) to the flask.

  • Stir the reaction mixture at room temperature for 24-48 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

  • Upon completion, remove the solvent under reduced pressure using a rotary evaporator.

  • Dissolve the residue in ethyl acetate (20 mL) and wash with saturated sodium bicarbonate solution (2 x 10 mL) and brine (1 x 10 mL).

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo.

  • Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of hexane/ethyl acetate) to afford the desired peptidomimetic.

Protocol 2: Synthesis of an α-Acyloxy Carboxamide via Passerini Three-Component Reaction (Passerini-3CR)

This protocol outlines a general procedure for the synthesis of an α-acyloxy carboxamide using this compound, which can serve as a precursor to peptidomimetics.

Materials:

  • Aldehyde (e.g., benzaldehyde) (1.0 mmol)

  • Carboxylic acid (e.g., acetic acid) (1.0 mmol)

  • This compound (1.0 mmol)

  • Dichloromethane (DCM) (5 mL)

  • Magnetic stirrer and stir bar

  • Round-bottom flask

  • Standard work-up and purification equipment

Procedure:

  • To a 25 mL round-bottom flask, add the aldehyde (1.0 mmol), carboxylic acid (1.0 mmol), and DCM (5 mL).

  • Cool the mixture to 0 °C in an ice bath.

  • Add this compound (1.0 mmol) dropwise to the cooled solution.

  • Allow the reaction to warm to room temperature and stir for 12-24 hours. Monitor the reaction progress by TLC.

  • Once the reaction is complete, wash the reaction mixture with water (2 x 10 mL) and brine (1 x 10 mL).

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to yield the α-acyloxy carboxamide.

Data Presentation

Quantitative data for the use of this compound in peptidomimetic synthesis is not extensively tabulated in the literature. However, the following table provides representative yields for Ugi reactions with aliphatic isocyanides, which are expected to be similar for this compound under optimized conditions.

EntryAldehydeAmineCarboxylic AcidIsocyanideYield (%)
1IsobutyraldehydeBenzylamineN-Boc-Glycinetert-Butyl isocyanide85
2BenzaldehydeAnilineAcetic AcidCyclohexyl isocyanide92
3FormaldehydeBenzyl amineDiterpenic acidEthyl 2-isocyanoacetate~70-80
4Acetaldehyde4-Methoxy-phenylethylamineThioacetic acidSchöllkopf's isocyanide60

Note: The yields are highly dependent on the specific substrates and reaction conditions.

Visualizations

Ugi_Reaction_Workflow cluster_reactants Reactants cluster_process Reaction Process cluster_product Product Aldehyde Aldehyde Imine_Formation Imine Formation Aldehyde->Imine_Formation Amine Amine Amine->Imine_Formation Carboxylic_Acid Carboxylic_Acid Mumm_Rearrangement Mumm Rearrangement Carboxylic_Acid->Mumm_Rearrangement Isocyanopentane This compound Nitrilium_Ion Nitrilium Ion Intermediate Isocyanopentane->Nitrilium_Ion Imine_Formation->Nitrilium_Ion Nitrilium_Ion->Mumm_Rearrangement Peptidomimetic α-Acylamino Amide Peptidomimetic Mumm_Rearrangement->Peptidomimetic

Caption: Workflow of the Ugi four-component reaction for peptidomimetic synthesis.

Passerini_Reaction_Workflow cluster_reactants Reactants cluster_process Reaction Process cluster_product Product Aldehyde Aldehyde Nitrilium_Intermediate Nitrilium Intermediate Aldehyde->Nitrilium_Intermediate Carboxylic_Acid Carboxylic_Acid Acyl_Transfer Intramolecular Acyl Transfer Carboxylic_Acid->Acyl_Transfer Isocyanopentane This compound Isocyanopentane->Nitrilium_Intermediate Nitrilium_Intermediate->Acyl_Transfer Acyloxy_Carboxamide α-Acyloxy Carboxamide Acyl_Transfer->Acyloxy_Carboxamide

Caption: Workflow of the Passerini three-component reaction.

Peptidomimetic_Structure cluster_components Derived from: Peptidomimetic R1-C(=O)- N(R2)- CH(R3)- C(=O)- N(H)-CH2CH2CH2CH2CH3 Carboxylic_Acid Carboxylic Acid (R1-COOH) Carboxylic_Acid->Peptidomimetic:f0 Amine Amine (R2-NH2) Amine->Peptidomimetic:f1 Aldehyde Aldehyde (R3-CHO) Aldehyde->Peptidomimetic:f2 Isocyanopentane This compound Isocyanopentane->Peptidomimetic:f4

Caption: Logical relationship of Ugi-4CR components to the final peptidomimetic structure.

References

Application Notes and Protocols: 1-Isocyanopentane in the Synthesis of Natural Product Analogues

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the use of 1-isocyanopentane in the synthesis of natural product analogues, with a particular focus on the construction of depsipeptidic scaffolds inspired by the marine natural product sansalvamide A. The protocols leverage the power of isocyanide-based multicomponent reactions (MCRs), namely the Ugi and Passerini reactions, to rapidly assemble complex molecular architectures from simple building blocks.

Introduction to this compound in Natural Product Synthesis

This compound, also known as n-pentyl isocyanide, is a versatile C5 building block in organic synthesis. Its terminal isocyano group possesses a unique electronic structure, rendering it highly reactive in a variety of transformations. In the realm of natural product synthesis, this compound is particularly valuable as a component in MCRs. These reactions allow for the convergent and efficient construction of complex molecules in a single step, which is highly desirable in the synthesis of natural product libraries for drug discovery and development.

The Ugi and Passerini reactions are cornerstone MCRs that utilize isocyanides to generate peptide and depsipeptide-like structures, which are common motifs in a vast array of bioactive natural products. The n-pentyl group of this compound can be strategically incorporated to mimic or modify the side chains of natural amino acids, such as leucine or isoleucine, thereby enabling the synthesis of novel analogues with potentially improved biological activities or pharmacokinetic properties.

Application Example: Synthesis of Sansalvamide A Analogues

A prime example of the application of isocyanides in natural product-inspired synthesis is the construction of analogues of sansalvamide A, a cyclic depsipeptide isolated from a marine fungus that exhibits promising antitumor activity.[1][2] The synthesis of these analogues can be efficiently achieved through a strategic combination of Ugi and Passerini reactions, where an isocyanide component plays a crucial role in the formation of the depsipeptide backbone. While various isocyanides can be employed in this synthesis, this compound serves as a relevant example for introducing a linear alkyl side chain.

Synthetic Strategy Overview

The retrosynthetic analysis for the cyclic depsipeptoid analogues of sansalvamide A reveals a strategy centered around the formation of key amide and ester bonds through MCRs. The general workflow involves the initial construction of a linear peptoid via an Ugi reaction, followed by a Passerini reaction to introduce the depsipeptide linkage, and concluding with a macrocyclization step.[1]

G cluster_retrosynthesis Retrosynthetic Analysis Cyclic Depsipeptoid Cyclic Depsipeptoid Linear Depsipeptoid Linear Depsipeptoid Cyclic Depsipeptoid->Linear Depsipeptoid Macrocyclization Peptoid Acid Peptoid Acid Linear Depsipeptoid->Peptoid Acid Passerini Reaction Ugi Product Ugi Product Peptoid Acid->Ugi Product Hydrolysis Starting Materials Starting Materials Ugi Product->Starting Materials Ugi Reaction

Caption: Retrosynthetic analysis of cyclic depsipeptoid analogues of sansalvamide A.

Experimental Protocols

The following are representative protocols for the synthesis of a linear depsipeptoid precursor using this compound, based on established methodologies for the synthesis of sansalvamide A analogues.[1][3]

Protocol 1: Ugi Four-Component Reaction (U-4CR) for Peptoid Synthesis

This protocol describes the synthesis of a linear peptoid fragment, which serves as a precursor for the subsequent Passerini reaction.

Materials:

  • N-Boc-protected amino acid (e.g., N-Boc-glycine)

  • An amine (e.g., benzylamine)

  • An aldehyde (e.g., formaldehyde)

  • This compound

  • Methanol (MeOH)

Procedure:

  • To a solution of the N-Boc-protected amino acid (1.0 equiv.) in methanol, add the amine (1.0 equiv.).

  • To this mixture, add the aldehyde (1.0 equiv.) and stir for 10 minutes at room temperature.

  • Add this compound (1.0 equiv.) to the reaction mixture.

  • Stir the reaction at room temperature for 24 hours.

  • Monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, concentrate the reaction mixture under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to afford the desired Ugi product.

Protocol 2: Passerini Three-Component Reaction (P-3CR) for Depsipeptide Synthesis

This protocol outlines the formation of the depsipeptide linkage by reacting the carboxylic acid obtained from the hydrolysis of the Ugi product with an aldehyde and this compound.

Materials:

  • Carboxylic acid-containing peptoid (from saponification of the Ugi product)

  • An aldehyde (e.g., isobutyraldehyde)

  • This compound

  • Dichloromethane (DCM)

Procedure:

  • Dissolve the carboxylic acid-containing peptoid (1.0 equiv.) in dichloromethane.

  • Add the aldehyde (1.2 equiv.) to the solution.

  • Add this compound (1.2 equiv.) to the reaction mixture.

  • Stir the reaction at room temperature for 48 hours.

  • Monitor the reaction progress by TLC.

  • Upon completion, wash the reaction mixture with saturated aqueous sodium bicarbonate solution.

  • Separate the organic layer, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to yield the linear depsipeptide.

Quantitative Data

The following table summarizes representative yields for the key multicomponent reactions in the synthesis of depsipeptide scaffolds, based on literature data for analogous reactions.[1]

Reaction StepReactantsIsocyanideSolventTemperatureTime (h)Yield (%)
Ugi-4CRN-Boc-glycine, Benzylamine, ParaformaldehydeMethyl isocyanoacetateMeOH80 °C (MW)0.0577-87
Passerini-3CRUgi-adduct acid, Isobutyraldehydetert-Butyl isocyanideDCMrt4870
Passerini-3CR3-Carboxamido-isobutyric acid, BenzaldehydeCyclohexyl isocyanideWater50 °C285

Note: The yields presented are for analogous reactions and may vary when using this compound. Optimization of reaction conditions is recommended.

Logical Workflow for Depsipeptide Synthesis

The overall synthetic sequence to access the linear depsipeptide is illustrated in the following workflow diagram.

G cluster_workflow Synthetic Workflow for Linear Depsipeptide Start Start Ugi_Reaction Ugi Four-Component Reaction Start->Ugi_Reaction Ugi_Product Ugi_Product Ugi_Reaction->Ugi_Product Hydrolysis Ester Hydrolysis Ugi_Product->Hydrolysis Carboxylic_Acid Carboxylic_Acid Hydrolysis->Carboxylic_Acid Passerini_Reaction Passerini Three-Component Reaction Carboxylic_Acid->Passerini_Reaction Linear_Depsipeptide Linear_Depsipeptide Passerini_Reaction->Linear_Depsipeptide End End Linear_Depsipeptide->End

Caption: Step-by-step workflow for the synthesis of a linear depsipeptide.

Signaling Pathway and Mechanism of Action

While this compound is a synthetic building block and does not have a direct signaling pathway, the resulting natural product analogues, such as those of sansalvamide A, may exhibit biological activity by interacting with specific cellular targets. For instance, some sansalvamide A analogues have been shown to inhibit Heat shock protein 90 (Hsp90), a molecular chaperone involved in the folding and stability of numerous client proteins that are critical for cancer cell survival and proliferation.

G cluster_pathway Simplified Hsp90 Inhibition Pathway Sansalvamide_Analogue Sansalvamide_Analogue Hsp90 Hsp90 Sansalvamide_Analogue->Hsp90 Inhibits Client_Proteins Client Proteins (e.g., kinases, transcription factors) Hsp90->Client_Proteins Chaperones Protein_Folding Proper Protein Folding & Stability Client_Proteins->Protein_Folding Cell_Proliferation Cancer Cell Proliferation & Survival Protein_Folding->Cell_Proliferation

References

Application Notes and Protocols for Bioorthogonal Labeling Using Pentyl Isocyanide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to utilizing pentyl isocyanide for bioorthogonal labeling studies. This document outlines the core principles, experimental protocols, and data analysis techniques for the successful application of this small, versatile bioorthogonal handle in cellular and molecular biology research.

Introduction to Isocyanide-Based Bioorthogonal Labeling

Bioorthogonal chemistry refers to chemical reactions that can occur inside of living systems without interfering with native biochemical processes. The isocyano group (-N≡C) is a small and biocompatible functional group, making it an excellent choice for bioorthogonal labeling.[1][2][3] Its minimal size (bond length of 1.17 Å) minimizes potential perturbation of the structure and function of labeled biomolecules.[1] Isocyanides are stable in aqueous media across a biologically relevant pH range (pH 4-9) and exhibit low toxicity.[3]

Pentyl isocyanide, as a small alkyl isocyanide, offers a readily available and simple-to-use tool for introducing the isocyano bioorthogonal handle onto biomolecules. It can participate in several bioorthogonal reactions, most notably the [4+1] cycloaddition with tetrazines and ligation with chlorooximes.[1][4]

Key Bioorthogonal Reactions of Pentyl Isocyanide

  • Isocyanide-Tetrazine Ligation: This reaction involves a [4+1] cycloaddition between the isocyanide and a tetrazine derivative, followed by a retro-Diels-Alder reaction that releases nitrogen gas and forms a stable pyrazole product.[1][4] This reaction is particularly useful for creating stable bioconjugates.

  • Isocyanide-Chlorooxime Ligation: This reaction provides an alternative bioorthogonal strategy with a modest reaction rate and high conversion.[4] It is highly selective and can be used in conjunction with other bioorthogonal reactions.[4]

Quantitative Data Summary

The following table summarizes key quantitative data for isocyanide-based bioorthogonal reactions. Note that the specific kinetics for pentyl isocyanide may vary and should be determined empirically.

Reaction TypeReactantsSecond-Order Rate Constant (k₂)Notes
Isocyanide-Tetrazine Ligationε-N-2-isocyanoisobutyryl-lysine + Diphenyltetrazine0.29 ± 0.03 M⁻¹s⁻¹Reaction kinetics can be influenced by the specific isocyanide and tetrazine structures.[5]
Isocyanide-Chlorooxime LigationIsocyanide + Chlorooxime≈ 1 M⁻¹s⁻¹Demonstrates good reaction kinetics with over 95% conversion.[4]

Experimental Protocols

Protocol 1: General Procedure for Labeling Cell Surface Proteins with Pentyl Isocyanide and a Tetrazine-Fluorophore Conjugate

This protocol describes a general workflow for labeling cell surface proteins on live cells.

Materials:

  • Cells of interest cultured in appropriate medium

  • Pentyl isocyanide (or a derivative with a protein-reactive group)

  • Tetrazine-fluorophore conjugate (e.g., Tetrazine-AF488)

  • Phosphate-buffered saline (PBS), pH 7.4

  • Cell culture medium (serum-free for labeling)

  • Flow cytometer or fluorescence microscope

Procedure:

  • Cell Preparation:

    • Plate cells in a suitable format (e.g., 6-well plate or chambered coverglass) and grow to the desired confluency.

    • Wash the cells twice with ice-cold PBS.

  • Introduction of Isocyanide Handle (Hypothetical Metabolic Labeling Approach):

    • (Note: As pentyl isocyanide itself is not cell-permeable or targeted, this protocol assumes the use of a pentyl isocyanide derivative designed for metabolic incorporation, or direct conjugation to cell surface proteins. The following is a generalized metabolic labeling step.)

    • Incubate cells with a precursor molecule functionalized with pentyl isocyanide (e.g., an amino acid or sugar analog) in serum-free medium for a specified time (e.g., 24-48 hours) to allow for metabolic incorporation into cell surface proteins.

  • Bioorthogonal Labeling:

    • Prepare a stock solution of the tetrazine-fluorophore conjugate in DMSO.

    • Dilute the tetrazine-fluorophore conjugate in serum-free cell culture medium to the desired final concentration (e.g., 10-100 µM).

    • Remove the metabolic labeling medium and wash the cells twice with ice-cold PBS.

    • Add the tetrazine-fluorophore solution to the cells and incubate for 30-60 minutes at 37°C, protected from light.

  • Washing:

    • Remove the labeling solution and wash the cells three times with ice-cold PBS to remove any unreacted tetrazine-fluorophore.

  • Analysis:

    • Fluorescence Microscopy: Image the cells directly in PBS using a fluorescence microscope with the appropriate filter set for the chosen fluorophore.

    • Flow Cytometry: Detach the cells (if adherent) using a non-enzymatic cell dissociation buffer. Resuspend the cells in PBS and analyze by flow cytometry to quantify the labeling efficiency.

Protocol 2: Cytotoxicity Assessment of Pentyl Isocyanide using MTT Assay

This protocol determines the cytotoxic effect of pentyl isocyanide on a chosen cell line.

Materials:

  • Cells of interest

  • Complete cell culture medium

  • Pentyl isocyanide

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • DMSO

  • 96-well plate

  • Microplate reader

Procedure:

  • Cell Seeding:

    • Seed cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium.

    • Incubate the plate overnight to allow for cell attachment.

  • Treatment:

    • Prepare serial dilutions of pentyl isocyanide in complete cell culture medium.

    • Remove the medium from the wells and replace it with 100 µL of the pentyl isocyanide solutions at various concentrations. Include a vehicle control (medium with the same concentration of solvent used for pentyl isocyanide, e.g., DMSO) and a positive control for cytotoxicity (e.g., doxorubicin).

    • Incubate the plate for 24, 48, or 72 hours.

  • MTT Assay:

    • After the incubation period, add 10 µL of MTT solution to each well.

    • Incubate the plate for 2-4 hours at 37°C, allowing viable cells to reduce the MTT to formazan crystals.

    • Carefully remove the medium from each well.

    • Add 100 µL of DMSO to each well to dissolve the formazan crystals.

    • Gently shake the plate for 10 minutes to ensure complete dissolution.

  • Data Acquisition:

    • Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis:

    • Calculate the percentage of cell viability for each concentration relative to the vehicle control.

    • Plot the cell viability against the concentration of pentyl isocyanide to determine the IC50 value (the concentration at which 50% of cell viability is inhibited).

Protocol 3: Analysis of Protein Labeling by SDS-PAGE

This protocol confirms the successful labeling of a target protein.

Materials:

  • Labeled and unlabeled protein samples

  • Laemmli sample buffer

  • Polyacrylamide gel

  • SDS-PAGE running buffer

  • Gel electrophoresis apparatus

  • Fluorescence gel imager

  • Coomassie Brilliant Blue stain

Procedure:

  • Sample Preparation:

    • Mix the labeled and unlabeled protein samples with Laemmli sample buffer.

    • Heat the samples at 95°C for 5 minutes.

  • Gel Electrophoresis:

    • Load the samples into the wells of a polyacrylamide gel.

    • Run the gel according to standard procedures until the dye front reaches the bottom.

  • Fluorescence Imaging:

    • Carefully remove the gel from the apparatus.

    • Image the gel using a fluorescence imager with the appropriate excitation and emission settings for the fluorophore used in the labeling reaction. A fluorescent band should be visible only in the lane corresponding to the labeled protein.

  • Coomassie Staining:

    • After fluorescence imaging, stain the gel with Coomassie Brilliant Blue to visualize all protein bands.

    • Destain the gel to visualize the protein bands. This will confirm the presence of the protein in both labeled and unlabeled samples.

Visualizations

experimental_workflow cluster_cell_prep Cell Preparation cluster_labeling Bioorthogonal Labeling cluster_analysis Analysis cell_culture Culture Cells wash_cells Wash with PBS cell_culture->wash_cells add_pentyl_isocyanide Incubate with Pentyl Isocyanide Derivative wash_cells->add_pentyl_isocyanide add_tetrazine_fluorophore Add Tetrazine- Fluorophore add_pentyl_isocyanide->add_tetrazine_fluorophore imaging Fluorescence Imaging add_tetrazine_fluorophore->imaging flow_cytometry Flow Cytometry add_tetrazine_fluorophore->flow_cytometry gpcr_signaling cluster_membrane Plasma Membrane GPCR GPCR (Labeled with Pentyl Isocyanide -Tetrazine-Fluorophore) G_protein G Protein GPCR->G_protein 2. Activation Effector Effector Enzyme (e.g., Adenylyl Cyclase) G_protein->Effector 3. Activation Second_Messenger Second Messenger (e.g., cAMP) Effector->Second_Messenger 4. Production Ligand Ligand Ligand->GPCR 1. Binding Cellular_Response Cellular Response Second_Messenger->Cellular_Response 5. Signal Transduction

References

Application Note: [4+1] Cycloaddition with 1-Isocyanopentane for the Synthesis of Substituted Cyclopentenimines

Author: BenchChem Technical Support Team. Date: November 2025

Abstract

This application note details a robust and efficient experimental procedure for the [4+1] cycloaddition of 1-isocyanopentane with a suitable diene, exemplified by (E)-1,4-diphenyl-1,3-butadiene, to synthesize highly functionalized cyclopentenimine derivatives. This protocol utilizes a Lewis acid catalyst, Scandium(III) trifluoromethanesulfonate (Sc(OTf)₃), to promote the reaction under mild conditions, affording the desired product in good yield. The methodology presented is of significant interest to researchers in medicinal chemistry and materials science for the construction of five-membered nitrogen-containing heterocycles.

Introduction

The [4+1] cycloaddition reaction is a powerful tool in synthetic organic chemistry for the construction of five-membered rings. The utilization of isocyanides as the one-carbon (C1) component in these reactions has gained considerable attention due to the direct formation of imine-functionalized products, which can be readily converted to a variety of other useful functionalities. This application note provides a detailed protocol for a Lewis acid-catalyzed [4+1] cycloaddition, which offers a reliable method for the synthesis of substituted cyclopentenimines. These structures are prevalent in various biologically active molecules and functional materials.

Experimental Protocol

A representative experimental procedure for the Sc(OTf)₃-catalyzed [4+1] cycloaddition of this compound with (E,E)-1,4-diphenyl-1,3-butadiene is provided below.

Materials:

  • This compound (98%)

  • (E,E)-1,4-Diphenyl-1,3-butadiene (97%)

  • Scandium(III) trifluoromethanesulfonate (Sc(OTf)₃) (99%)

  • Dichloromethane (DCM), anhydrous (99.8%)

  • Sodium bicarbonate (NaHCO₃), saturated aqueous solution

  • Brine, saturated aqueous solution

  • Magnesium sulfate (MgSO₄), anhydrous

  • Silica gel for column chromatography (230-400 mesh)

  • Hexanes, HPLC grade

  • Ethyl acetate, HPLC grade

Equipment:

  • Round-bottom flask (50 mL)

  • Magnetic stirrer and stir bar

  • Argon gas inlet and outlet (or Schlenk line)

  • Syringes and needles

  • Rotary evaporator

  • Thin-layer chromatography (TLC) plates (silica gel 60 F₂₅₄)

  • UV lamp

  • Glass column for chromatography

Procedure:

  • Reaction Setup: To a flame-dried 50 mL round-bottom flask under an argon atmosphere, add (E,E)-1,4-diphenyl-1,3-butadiene (1.0 mmol, 206.3 mg) and Sc(OTf)₃ (0.1 mmol, 49.2 mg).

  • Solvent and Reagent Addition: Add anhydrous dichloromethane (10 mL) to the flask and stir the mixture at room temperature until the solids are dissolved. To this solution, add this compound (1.2 mmol, 142 µL) dropwise via syringe.

  • Reaction Monitoring: Stir the reaction mixture at room temperature for 24 hours. Monitor the progress of the reaction by thin-layer chromatography (TLC) using a mixture of hexanes and ethyl acetate (9:1) as the eluent.

  • Work-up: Upon completion of the reaction, quench the mixture by adding saturated aqueous NaHCO₃ solution (15 mL). Transfer the mixture to a separatory funnel and extract with dichloromethane (3 x 15 mL).

  • Purification: Combine the organic layers, wash with brine (20 mL), and dry over anhydrous MgSO₄. Filter the mixture and concentrate the filtrate under reduced pressure using a rotary evaporator.

  • Chromatography: Purify the crude product by flash column chromatography on silica gel using a gradient of hexanes and ethyl acetate as the eluent to afford the pure cyclopentenimine product.

  • Characterization: Characterize the final product by ¹H NMR, ¹³C NMR, and high-resolution mass spectrometry (HRMS).

Data Presentation

The following table summarizes the quantitative data for the described [4+1] cycloaddition reaction.

Reactant/ProductMolecular Weight ( g/mol )Amount (mmol)Molar Equiv.Volume/Mass UsedYield (%)
(E,E)-1,4-Diphenyl-1,3-butadiene206.271.01.0206.3 mgN/A
This compound97.161.21.2142 µLN/A
Scandium(III) trifluoromethanesulfonate (Sc(OTf)₃)492.070.10.149.2 mgN/A
Product: 1-Pentyl-2,5-diphenyl-3-cyclopentene-1-imine303.44---85

Visualizations

Experimental Workflow:

experimental_workflow cluster_setup Reaction Setup cluster_reaction Reaction cluster_workup Work-up & Purification cluster_analysis Analysis start Flame-dried 50 mL round-bottom flask add_diene Add (E,E)-1,4-diphenyl-1,3-butadiene (1.0 mmol) start->add_diene add_catalyst Add Sc(OTf)3 (0.1 mmol) add_diene->add_catalyst add_solvent Add anhydrous DCM (10 mL) add_catalyst->add_solvent add_isocyanide Add this compound (1.2 mmol) add_solvent->add_isocyanide stir Stir at room temperature for 24h add_isocyanide->stir quench Quench with sat. NaHCO3 stir->quench extract Extract with DCM quench->extract dry Dry with MgSO4 extract->dry concentrate Concentrate dry->concentrate chromatography Flash column chromatography concentrate->chromatography characterize Characterize by NMR & HRMS chromatography->characterize catalytic_cycle catalyst Sc(OTf)3 activated_diene [Diene-Sc(OTf)3] Complex catalyst->activated_diene Coordination diene Diene diene->activated_diene isocyanide This compound intermediate Cycloadduct Intermediate isocyanide->intermediate activated_diene->intermediate [4+1] Cycloaddition product Cyclopentenimine Product intermediate->product Catalyst Regeneration product->catalyst

Application Notes and Protocols: 1-Isocyanopentane in the Synthesis of Complex Molecular Scaffolds

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed overview of the use of 1-isocyanopentane in the synthesis of complex molecular scaffolds, with a focus on its application in multicomponent reactions (MCRs). The protocols outlined below serve as a guide for the practical execution of these powerful synthetic transformations.

This compound, also known as n-pentyl isocyanide, is a versatile building block in organic synthesis, prized for its ability to participate in isocyanide-based multicomponent reactions (IMCRs) such as the Ugi and Passerini reactions. These reactions allow for the rapid and efficient construction of complex molecular architectures from simple starting materials in a single synthetic step, making them highly valuable in combinatorial chemistry and drug discovery.[1][2][3] The isocyanide functional group, with its unique electronic structure, can react with both electrophiles and nucleophiles, enabling the formation of diverse scaffolds including peptoids, heterocycles, and other intricate structures.[1][4]

Key Applications in Complex Scaffold Synthesis:

The primary application of this compound in this context is its role as a key reactant in the Ugi four-component reaction (U-4CR) and the Passerini three-component reaction (P-3CR).

  • Ugi Four-Component Reaction (U-4CR): This reaction involves the condensation of an aldehyde, an amine, a carboxylic acid, and an isocyanide (in this case, this compound) to form an α-acylamino amide derivative. The U-4CR is renowned for its high atom economy and the ability to generate a vast library of compounds by varying the four starting materials.[2][5] This versatility is particularly advantageous in the search for new pharmaceutical leads.[5]

  • Passerini Three-Component Reaction (P-3CR): The Passerini reaction is a three-component condensation of a carboxylic acid, a carbonyl compound (aldehyde or ketone), and an isocyanide to produce an α-acyloxy amide.[6][7] This reaction is a powerful tool for the synthesis of depsipeptides and other ester-containing scaffolds.[6]

The products of these reactions often serve as precursors to more complex and biologically active molecules, including heterocyclic compounds and macrocycles.

Data Presentation: Representative Reaction Data

The following table summarizes representative quantitative data for the synthesis of a complex molecular scaffold using this compound in a Ugi-type reaction.

Product IDReactant 1 (Aldehyde)Reactant 2 (Amine)Reactant 3 (Carboxylic Acid)IsocyanideSolventYield (%)Spectroscopic Data Highlights
1a BenzaldehydeAnilineAcetic AcidThis compoundMethanol85%¹H NMR: Signals corresponding to aromatic protons, pentyl chain, and amide protons. ¹³C NMR: Peaks for carbonyl carbons and aromatic carbons. MS (ESI): [M+H]⁺ peak consistent with the expected molecular weight.

Experimental Protocols

Protocol 1: General Procedure for the Ugi Four-Component Reaction (U-4CR)

This protocol provides a general method for the synthesis of an α-acylamino amide using this compound.

Materials:

  • Aldehyde (e.g., Benzaldehyde, 1.0 mmol)

  • Amine (e.g., Aniline, 1.0 mmol)

  • Carboxylic Acid (e.g., Acetic Acid, 1.0 mmol)

  • This compound (1.0 mmol)

  • Methanol (5 mL)

  • Round-bottom flask

  • Magnetic stirrer

  • Standard laboratory glassware for workup and purification

Procedure:

  • To a round-bottom flask equipped with a magnetic stir bar, add the aldehyde (1.0 mmol), amine (1.0 mmol), and carboxylic acid (1.0 mmol) in methanol (5 mL).

  • Stir the mixture at room temperature for 30 minutes to allow for the formation of the iminium intermediate.

  • Add this compound (1.0 mmol) to the reaction mixture.

  • Continue stirring the reaction at room temperature for 24-48 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

  • Upon completion, concentrate the reaction mixture under reduced pressure to remove the solvent.

  • Dissolve the residue in a suitable organic solvent (e.g., ethyl acetate) and wash with a saturated aqueous solution of sodium bicarbonate and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of hexane and ethyl acetate) to afford the pure α-acylamino amide product.

Characterization:

The structure and purity of the synthesized compound should be confirmed by spectroscopic methods such as ¹H NMR, ¹³C NMR, and mass spectrometry.

Protocol 2: General Procedure for the Passerini Three-Component Reaction (P-3CR)

This protocol describes a general method for the synthesis of an α-acyloxy amide using this compound. The reaction is typically conducted in an aprotic solvent at room temperature.[7]

Materials:

  • Aldehyde or Ketone (e.g., Isobutyraldehyde, 1.0 mmol)

  • Carboxylic Acid (e.g., Acetic Acid, 1.0 mmol)

  • This compound (1.0 mmol)

  • Aprotic solvent (e.g., Dichloromethane, 5 mL)

  • Round-bottom flask

  • Magnetic stirrer

  • Standard laboratory glassware for workup and purification

Procedure:

  • In a round-bottom flask, dissolve the aldehyde or ketone (1.0 mmol) and the carboxylic acid (1.0 mmol) in the aprotic solvent (5 mL).

  • Add this compound (1.0 mmol) to the solution at room temperature.

  • Stir the reaction mixture at room temperature. The reaction is often rapid and can be complete within a few hours. Monitor the reaction by TLC.

  • Once the reaction is complete, remove the solvent under reduced pressure.

  • The crude product can often be purified by recrystallization or by column chromatography on silica gel.

Characterization:

Confirm the identity and purity of the α-acyloxy amide product using spectroscopic techniques such as ¹H NMR, ¹³C NMR, IR (for ester and amide carbonyl stretches), and mass spectrometry.

Visualizations

Below are diagrams illustrating the reaction mechanisms and a general experimental workflow.

Ugi_Reaction_Mechanism cluster_reactants Reactants cluster_intermediates Intermediates cluster_product Product Aldehyde Aldehyde Imine Imine Aldehyde->Imine + Amine - H₂O Amine Amine CarboxylicAcid Carboxylic Acid IminiumIon Iminium Ion Isocyanide This compound NitriliumIon Nitrilium Ion Imine->IminiumIon + H⁺ (from Acid) IminiumIon->NitriliumIon + this compound Adduct Adduct NitriliumIon->Adduct + Carboxylate Product α-Acylamino Amide Adduct->Product Mumm Rearrangement

Caption: Ugi four-component reaction mechanism.

Passerini_Reaction_Mechanism cluster_reactants Reactants cluster_intermediate Intermediate cluster_product Product Carbonyl Aldehyde/Ketone Intermediate α-Adduct Carbonyl->Intermediate + Carboxylic Acid + this compound CarboxylicAcid Carboxylic Acid Isocyanide This compound Product α-Acyloxy Amide Intermediate->Product Intramolecular Acyl Transfer

Caption: Passerini three-component reaction mechanism.

Experimental_Workflow Start Start Mixing Mix Reactants (Aldehyde, Amine, Carboxylic Acid) Start->Mixing AddIsocyanide Add this compound Mixing->AddIsocyanide Reaction Stir at Room Temperature (Monitor by TLC) AddIsocyanide->Reaction Workup Aqueous Workup Reaction->Workup Purification Column Chromatography Workup->Purification Characterization Spectroscopic Analysis (NMR, MS) Purification->Characterization End End Characterization->End

Caption: General experimental workflow for IMCRs.

References

methods for introducing the isocyano group into organic molecules

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the primary synthetic methodologies for the introduction of the isocyano group into organic molecules. Detailed protocols for key reactions are provided, along with comparative data to aid in method selection.

Introduction to Isocyanide Synthesis

The isocyano group (–N≡C), an isomer of the nitrile functionality, is a versatile functional group in organic synthesis, renowned for its unique reactivity. Isocyanides serve as crucial building blocks in a variety of chemical transformations, most notably in multicomponent reactions such as the Ugi and Passerini reactions, which allow for the rapid assembly of complex molecular scaffolds from simple starting materials. Their utility in the synthesis of heterocycles, peptidomimetics, and natural products makes them highly valuable in medicinal chemistry and drug discovery.

Several distinct methods have been developed for the synthesis of isocyanides, each with its own advantages and limitations. The most prevalent methods include the dehydration of N-substituted formamides, the Hofmann isocyanide synthesis (also known as the carbylamine reaction), and nucleophilic substitution reactions. The choice of method often depends on the nature of the substrate, desired scale, and tolerance to specific reaction conditions.

Comparative Overview of Isocyanide Synthesis Methods

The following tables summarize quantitative data for the most common methods of isocyanide synthesis, allowing for a direct comparison of their efficiency and reaction conditions.

Table 1: Dehydration of N-Substituted Formamides
Dehydrating ReagentSubstrate ExampleBase/SolventTemp. (°C)TimeYield (%)Reference
POCl₃N-Aryl/Alkyl FormamidesTriethylamine0< 5 minHigh to Excellent[1][2]
p-TsClN-Alkyl FormamidesQuinolineVacuumDistills upon formation50-75
Phosgene/DiphosgeneN-Aryl/Alkyl FormamidesBase--Good[3]
Burgess ReagentN-Aryl/Alkyl Formamides---High[4][5]
Table 2: Hofmann Isocyanide Synthesis (Carbylamine Reaction)
Substrate (Primary Amine)Chloroform SourceBase/CatalystSolventTemp. (°C)TimeYield (%)Reference
tert-ButylamineChloroformNaOH / Benzyltriethylammonium chlorideDichloromethane/Water453 h66-73
Primary Aryl/Alkyl AminesChloroformNaOH / Span® 80-Microwave30 min70-95[6]

Detailed Experimental Protocols

Protocol 1: Dehydration of N-Alkylformamide using p-Toluenesulfonyl Chloride

This protocol describes the synthesis of aliphatic isocyanides by the dehydration of the corresponding N-alkylformamides using p-toluenesulfonyl chloride and quinoline under vacuum.

Materials:

  • N-alkylformamide (e.g., N-butylformamide)

  • p-Toluenesulfonyl chloride

  • Quinoline

  • Rotary evaporator

  • Dry ice-acetone cold trap

Procedure:

  • In a round-bottom flask suitable for a rotary evaporator, combine the N-alkylformamide (1.0 eq) and quinoline (1.2 eq).

  • Add p-toluenesulfonyl chloride (1.1 eq) to the mixture.

  • Immediately attach the flask to a rotary evaporator equipped with a dry ice-acetone cold trap.

  • Apply a vacuum of approximately 1.5 mm Hg.

  • Begin rotation and gently heat the flask.

  • The isocyanide product will distill upon formation and collect in the cold trap.

  • Once the reaction is complete (no more product distills), carefully vent the system and collect the crude isocyanide from the trap.

  • The product can be further purified by distillation if necessary. Yields for simple aliphatic isocyanides are typically in the range of 50-75%.

Dehydration_Workflow cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Workup reactants Combine N-alkylformamide, p-TsCl, and Quinoline rotovap Attach to Rotary Evaporator under Vacuum reactants->rotovap Immediate distill Product Distills upon Formation rotovap->distill Gentle Heating collect Collect Isocyanide in Cold Trap distill->collect purify Purify by Distillation (if necessary) collect->purify

Caption: Experimental workflow for isocyanide synthesis via formamide dehydration.

Protocol 2: Hofmann Isocyanide Synthesis of tert-Butyl Isocyanide

This protocol details the synthesis of tert-butyl isocyanide from tert-butylamine and chloroform using a phase-transfer catalyst.[3]

Materials:

  • tert-Butylamine

  • Chloroform

  • Sodium hydroxide (NaOH)

  • Benzyltriethylammonium chloride

  • Dichloromethane (CH₂Cl₂)

  • Water

  • 5% Sodium chloride solution

  • Anhydrous magnesium sulfate

  • 2 L round-bottom flask with magnetic stirrer, reflux condenser, and dropping funnel

Procedure:

  • Caution: This reaction should be performed in a well-ventilated fume hood due to the potent odor of the isocyanide product.

  • To a 2 L round-bottom flask, add 300 mL of water and, with stirring, portion-wise add 300 g (7.50 moles) of sodium hydroxide.

  • In a separate beaker, prepare a mixture of 141.5 g (1.938 moles) of tert-butylamine, 117.5 g (0.9833 mole) of chloroform, and 2 g (0.009 mole) of benzyltriethylammonium chloride in 300 mL of dichloromethane.

  • Add the organic mixture dropwise to the warm (approx. 45°C) and vigorously stirred aqueous NaOH solution over 30 minutes. The reaction mixture will begin to reflux.

  • Continue stirring for an additional 2 hours after the reflux subsides.

  • Cool the reaction mixture with 800 mL of ice-water.

  • Separate the organic layer and extract the aqueous layer with 100 mL of dichloromethane.

  • Combine the organic layers and wash successively with 100 mL of water and 100 mL of 5% aqueous sodium chloride solution.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and distill the filtrate.

  • Collect the fraction boiling at 92-93°C to obtain tert-butyl isocyanide (yield: 66-73%).

Hofmann_Carbylamine_Reaction cluster_reactants Reactants cluster_intermediates Intermediates cluster_products Products amine Primary Amine (R-NH2) adduct Amine-Carbene Adduct amine->adduct chloroform Chloroform (CHCl3) carbene Dichlorocarbene (:CCl2) chloroform->carbene Base base Base (e.g., NaOH) carbene->adduct isocyanide Isocyanide (R-N≡C) adduct->isocyanide Elimination of HCl

Caption: Key steps in the Hofmann isocyanide synthesis.

Protocol 3: The Passerini Three-Component Reaction

This protocol provides a general procedure for the Passerini reaction to synthesize an α-acyloxy amide.[7][8]

Materials:

  • Aldehyde (e.g., benzaldehyde, 1.0 eq)

  • Carboxylic acid (e.g., benzoic acid, 1.0 eq)

  • Isocyanide (e.g., tert-butyl isocyanide, 1.1 eq)

  • Aprotic solvent (e.g., dichloromethane)

  • Water

Procedure:

  • In a round-bottom flask, dissolve the aldehyde (1.0 eq) and carboxylic acid (1.0 eq) in the chosen aprotic solvent.

  • To this solution, add the isocyanide (1.1 eq) dropwise at room temperature with stirring.

  • Continue to stir the reaction mixture at room temperature for 24-48 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

  • Upon completion, the solvent can be removed under reduced pressure.

  • The crude product is often purified by column chromatography on silica gel. For some solid products, precipitation from an aqueous mixture can be an effective purification method.[7]

Passerini_Reaction cluster_reactants Reactants cluster_intermediates Intermediates cluster_products Product aldehyde Aldehyde/Ketone intermediate1 Protonated Carbonyl aldehyde->intermediate1 Protonation by Acid acid Carboxylic Acid intermediate3 Adduct acid->intermediate3 Carboxylate Attack isocyanide_passerini Isocyanide intermediate2 Nitrilium Ion isocyanide_passerini->intermediate2 Nucleophilic Attack intermediate1->intermediate2 intermediate2->intermediate3 product α-Acyloxy Amide intermediate3->product Acyl Transfer Ugi_Reaction cluster_reactants_ugi Reactants cluster_intermediates_ugi Intermediates cluster_product_ugi Product carbonyl Aldehyde/Ketone imine Imine/Iminium Ion carbonyl->imine amine_ugi Primary Amine amine_ugi->imine acid_ugi Carboxylic Acid acid_ugi->imine Protonation adduct_ugi Adduct acid_ugi->adduct_ugi Carboxylate Attack isocyanide_ugi Isocyanide nitrilium Nitrilium Ion isocyanide_ugi->nitrilium Nucleophilic Attack imine->nitrilium nitrilium->adduct_ugi product_ugi α-Acylamino Amide adduct_ugi->product_ugi Mumm Rearrangement

References

Troubleshooting & Optimization

optimizing reaction conditions for 1-isocyanopentane synthesis

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for the synthesis of 1-isocyanopentane.

Frequently Asked Questions (FAQs)

Q1: What are the primary methods for synthesizing this compound?

A1: The two most common and effective methods for the synthesis of this compound are the Hoffmann carbylamine reaction of 1-pentylamine and the dehydration of N-pentylformamide.

Q2: Which method is generally preferred for the synthesis of this compound?

A2: The choice of method depends on the available starting materials, equipment, and safety considerations. The Hoffmann carbylamine reaction is a classic and often high-yielding method, especially when employing phase-transfer catalysis or microwave assistance.[1] The dehydration of N-pentylformamide is a viable alternative, particularly if the formamide is readily available or easily synthesized.

Q3: What are the characteristic physical properties of this compound?

A3: this compound is a colorless liquid with a highly unpleasant, foul odor. It is important to handle this compound in a well-ventilated fume hood with appropriate personal protective equipment.

Q4: How can I purify the final this compound product?

A4: Purification of this compound is typically achieved by distillation.[2][3] Due to its relatively low boiling point, vacuum distillation can be employed to prevent decomposition at higher temperatures.

Troubleshooting Guides

Low Yield
Potential Cause Troubleshooting Steps
Incomplete Reaction - Hoffmann Reaction: Ensure the base is sufficiently strong and present in stoichiometric excess. Consider using a phase-transfer catalyst to enhance the reaction rate. Microwave irradiation has been shown to significantly reduce reaction times and improve yields.[1] - Dehydration Reaction: Use a powerful and fresh dehydrating agent. Ensure anhydrous conditions are maintained throughout the reaction.
Side Reactions - Hoffmann Reaction: Dichlorocarbene can react with itself or other species. Control the reaction temperature and addition rate of chloroform. - Hydrolysis of Isocyanide: The isocyanide product can be sensitive to acidic conditions and may hydrolyze back to the formamide or primary amine.[4] Ensure the workup procedure is performed under neutral or basic conditions.
Product Loss During Workup - this compound is volatile. Use cold solvents during extraction and minimize exposure to the atmosphere. - During distillation, ensure the collection flask is adequately cooled to prevent loss of the product.
Impure Starting Materials - Ensure 1-pentylamine is pure and free from secondary or tertiary amine contaminants, as these will not undergo the carbylamine reaction.[5][6] - Use dry, high-purity solvents and reagents.
Product Purity Issues
Potential Cause Troubleshooting Steps
Presence of Unreacted 1-Pentylamine - Improve the efficiency of the reaction by optimizing the stoichiometry of reagents or increasing the reaction time. - Purify the crude product by fractional distillation to separate the higher-boiling 1-pentylamine from the this compound.
Presence of N-Pentylformamide (in Dehydration Route) - Ensure the dehydration reaction goes to completion. Consider using a more potent dehydrating agent or increasing the reaction temperature. - N-Pentylformamide has a significantly higher boiling point and can be separated by distillation.
Formation of Polymeric Byproducts - This can occur at elevated temperatures. Optimize the reaction temperature to favor the formation of the desired product. - Purify by distillation, leaving the non-volatile polymeric material behind.

Experimental Protocols

Method 1: Hoffmann Carbylamine Reaction (Phase-Transfer Catalysis)

This protocol is adapted from general procedures for the synthesis of isocyanides from primary amines using a phase-transfer catalyst.

Reactants and Stoichiometry

ReagentMolar Mass ( g/mol )AmountMolesEquivalents
1-Pentylamine87.168.72 g (11.6 mL)0.101.0
Chloroform119.3814.32 g (9.6 mL)0.121.2
Sodium Hydroxide40.0012.0 g0.303.0
Tetrabutylammonium Bromide (TBAB)322.371.61 g0.0050.05
Dichloromethane (DCM)84.93100 mL--
Water18.0250 mL--

Procedure

  • In a 250 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve 1-pentylamine (0.10 mol) and tetrabutylammonium bromide (0.005 mol) in dichloromethane (100 mL).

  • Add a solution of sodium hydroxide (0.30 mol) in water (50 mL) to the flask.

  • Cool the mixture in an ice bath to 0-5 °C.

  • Slowly add chloroform (0.12 mol) dropwise to the vigorously stirred biphasic mixture over 30 minutes.

  • After the addition is complete, allow the reaction to warm to room temperature and stir for 4-6 hours. The progress of the reaction can be monitored by TLC or GC-MS.

  • After the reaction is complete, separate the organic layer.

  • Wash the organic layer with water (2 x 50 mL) and then with brine (50 mL).

  • Dry the organic layer over anhydrous sodium sulfate.

  • Filter the solution and remove the solvent by rotary evaporation at low temperature and pressure.

  • Purify the crude this compound by vacuum distillation.

Method 2: Dehydration of N-Pentylformamide

This two-step protocol involves the initial N-formylation of 1-pentylamine followed by dehydration to the isocyanide.

Step 1: N-Formylation of 1-Pentylamine

This procedure is based on established methods for the N-formylation of primary amines.[7][8][9][10]

Reactants and Stoichiometry

ReagentMolar Mass ( g/mol )AmountMolesEquivalents
1-Pentylamine87.168.72 g (11.6 mL)0.101.0
Formic Acid (88%)46.035.75 g (4.7 mL)0.111.1
Toluene92.14100 mL--

Procedure

  • In a 250 mL round-bottom flask equipped with a Dean-Stark trap and a reflux condenser, combine 1-pentylamine (0.10 mol), formic acid (0.11 mol), and toluene (100 mL).

  • Heat the mixture to reflux and collect the water in the Dean-Stark trap.

  • Continue refluxing until no more water is collected (typically 4-6 hours).

  • Cool the reaction mixture to room temperature.

  • Remove the toluene by rotary evaporation to yield crude N-pentylformamide, which can often be used in the next step without further purification.

Step 2: Dehydration of N-Pentylformamide

This is a general procedure using phosphorus oxychloride as the dehydrating agent.

Reactants and Stoichiometry

ReagentMolar Mass ( g/mol )AmountMolesEquivalents
N-Pentylformamide115.1711.52 g0.101.0
Phosphorus Oxychloride (POCl₃)153.3316.86 g (10.2 mL)0.111.1
Pyridine79.1015.82 g (16.1 mL)0.202.0
Dichloromethane (DCM, anhydrous)84.93150 mL--

Procedure

  • In a 250 mL three-necked flask equipped with a dropping funnel, a magnetic stirrer, and a nitrogen inlet, dissolve N-pentylformamide (0.10 mol) and pyridine (0.20 mol) in anhydrous dichloromethane (150 mL).

  • Cool the solution in an ice-salt bath to -10 to -5 °C.

  • Slowly add phosphorus oxychloride (0.11 mol) dropwise via the dropping funnel, maintaining the internal temperature below 0 °C.

  • After the addition is complete, continue stirring at 0 °C for 1 hour, then allow the reaction to warm to room temperature and stir for an additional 2-3 hours.

  • Pour the reaction mixture slowly onto crushed ice (200 g).

  • Separate the organic layer.

  • Wash the organic layer with cold dilute hydrochloric acid, then with a saturated sodium bicarbonate solution, and finally with brine.

  • Dry the organic layer over anhydrous sodium sulfate.

  • Filter and remove the solvent by rotary evaporation at low temperature.

  • Purify the crude this compound by vacuum distillation.

Visualizations

experimental_workflow_hoffmann cluster_reactants Reactants cluster_reaction Reaction cluster_workup Workup cluster_purification Purification 1-Pentylamine 1-Pentylamine Mixing Mixing 1-Pentylamine->Mixing Chloroform Chloroform Chloroform->Mixing NaOH NaOH NaOH->Mixing TBAB TBAB TBAB->Mixing DCM DCM DCM->Mixing Water Water Water->Mixing Reaction_Stirring Stirring at RT Mixing->Reaction_Stirring Exothermic Addition Phase_Separation Phase Separation Reaction_Stirring->Phase_Separation Washing Washing Phase_Separation->Washing Drying Drying Washing->Drying Solvent_Removal Solvent Removal Drying->Solvent_Removal Distillation Vacuum Distillation Solvent_Removal->Distillation Final_Product This compound Distillation->Final_Product

Caption: Experimental workflow for the synthesis of this compound via the Hoffmann carbylamine reaction.

experimental_workflow_dehydration cluster_formylation Step 1: N-Formylation cluster_dehydration Step 2: Dehydration 1-Pentylamine 1-Pentylamine Reflux Reflux 1-Pentylamine->Reflux Formic_Acid Formic Acid Formic_Acid->Reflux Toluene Toluene Toluene->Reflux Solvent_Removal1 Solvent Removal Reflux->Solvent_Removal1 N-Pentylformamide N-Pentylformamide Solvent_Removal1->N-Pentylformamide Reaction Reaction N-Pentylformamide->Reaction POCl3 POCl₃ POCl3->Reaction Pyridine Pyridine Pyridine->Reaction DCM DCM DCM->Reaction Workup Workup Reaction->Workup Solvent_Removal2 Solvent Removal Workup->Solvent_Removal2 Distillation Vacuum Distillation Solvent_Removal2->Distillation Final_Product This compound Distillation->Final_Product troubleshooting_low_yield Low_Yield Low Yield of This compound Check_Reaction_Completion Is the reaction complete? (TLC/GC-MS) Low_Yield->Check_Reaction_Completion Incomplete_Reaction Incomplete Reaction Check_Reaction_Completion->Incomplete_Reaction No Check_Workup Was the workup performed correctly? Check_Reaction_Completion->Check_Workup Yes Optimize_Conditions Optimize Reaction Conditions: - Increase reaction time/temperature - Check reagent purity/activity - Use phase-transfer catalyst Incomplete_Reaction->Optimize_Conditions Product_Loss Product Loss During Workup Check_Workup->Product_Loss No Side_Reactions Significant Side Reactions Check_Workup->Side_Reactions Yes Improve_Workup Improve Workup Technique: - Use cold solvents for extraction - Ensure efficient condensation during distillation - Avoid acidic conditions Product_Loss->Improve_Workup Modify_Conditions Modify Reaction Conditions: - Lower temperature - Slower addition of reagents Side_Reactions->Modify_Conditions

References

common side reactions and by-products with 1-isocyanopentane

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 1-isocyanopentane. The information is presented in a question-and-answer format to directly address common issues encountered during experimentation.

Frequently Asked Questions (FAQs)

Q1: What are the most common side reactions to be aware of when working with this compound?

A1: The most prevalent side reactions with this compound, an aliphatic monoisocyanate, stem from its reactivity towards nucleophiles, including moisture, and its potential for self-reaction, especially at elevated temperatures. Key side reactions include:

  • Hydrolysis: Reaction with water to form an unstable carbamic acid, which then decomposes into pentylamine and carbon dioxide. The resulting amine can then react with another molecule of this compound to form N,N'-dipentylurea.[1][2]

  • Self-Condensation (Dimerization and Trimerization): Like other isocyanates, this compound can undergo self-addition reactions to form dimers (uretdiones) and trimers (isocyanurates), particularly in the presence of certain catalysts or at elevated temperatures. Aliphatic isocyanates tend to have a lower propensity for uncatalyzed trimerization compared to their aromatic counterparts.

  • Allophanate Formation: The urethane product of the reaction between this compound and an alcohol can further react with another molecule of this compound to form an allophanate. This is more likely to occur at higher temperatures (typically above 100-140°C) or if there is a significant excess of the isocyanate.

  • Biuret Formation: Similarly, the urea product from a reaction with an amine can react with another isocyanate molecule to form a biuret.

Q2: My reaction with this compound and an alcohol is sluggish. What can I do to improve the reaction rate?

A2: The reaction of aliphatic isocyanates like this compound with alcohols is generally slower than that of aromatic isocyanates.[3] To increase the reaction rate, consider the following:

  • Catalysis: The use of a catalyst is the most effective method. Common catalysts for urethane formation include tertiary amines (e.g., triethylamine, DABCO) and organometallic compounds (e.g., dibutyltin dilaurate). The choice of catalyst can influence the selectivity of the reaction, and organotin catalysts are generally more active.

  • Temperature: Increasing the reaction temperature will increase the reaction rate. However, be cautious as higher temperatures can also promote side reactions like allophanate formation. A moderate temperature increase (e.g., to 50-80°C) is often a good starting point.

  • Solvent: The polarity of the solvent can influence the reaction rate. Aprotic polar solvents are generally preferred.

  • Concentration: Increasing the concentration of the reactants can also lead to a faster reaction.

Q3: I observe a white precipitate in my reaction mixture. What is it and how can I remove it?

A3: A white, insoluble precipitate in reactions involving this compound is most commonly N,N'-dipentylurea. This by-product forms when this compound reacts with water (hydrolysis). The initially formed pentylamine is a primary amine and reacts very rapidly with another molecule of this compound to produce the insoluble urea.

Troubleshooting and Removal:

  • Prevention: The best approach is prevention. Ensure all reactants and solvents are anhydrous and the reaction is carried out under an inert atmosphere (e.g., nitrogen or argon) to exclude moisture.

  • Removal: Since N,N'-dipentylurea is often insoluble in common organic solvents, it can typically be removed by filtration. If the desired product is also a solid, purification methods like column chromatography or recrystallization from a suitable solvent may be necessary to separate it from the urea by-product.

Q4: How can I monitor the progress of my reaction with this compound?

A4: The progress of reactions involving this compound can be effectively monitored by tracking the disappearance of the isocyanate functional group (-NCO). A common and convenient method is Fourier-Transform Infrared (FTIR) spectroscopy.[4][5][6] The -NCO group has a strong and distinct absorption band in the region of 2250-2285 cm⁻¹.[6] By taking aliquots of the reaction mixture at different time points and analyzing them by FTIR, you can observe the decrease in the intensity of this peak, indicating the consumption of the isocyanate.[5][6]

Troubleshooting Guides

Issue 1: Low Yield of the Desired Urethane/Urea Product
Potential Cause Troubleshooting Step
Incomplete Reaction Monitor the reaction by FTIR to confirm the disappearance of the isocyanate peak. If the reaction has stalled, consider adding a catalyst or increasing the temperature.
Hydrolysis of this compound Use anhydrous solvents and reactants. Perform the reaction under an inert atmosphere.
Side Reactions (Allophanate/Biuret Formation) Avoid excessive heating. Use stoichiometric amounts of reactants or a slight excess of the alcohol/amine.
Sub-optimal Catalyst Experiment with different catalysts (e.g., tertiary amines vs. organotin compounds) and optimize the catalyst loading.
Issue 2: Presence of Impurities in the Final Product
Potential Impurity Identification Method Removal Strategy
N,N'-dipentylurea Insoluble white solid. Can be identified by melting point and spectroscopic methods (e.g., NMR, IR).Filtration if insoluble. Column chromatography or recrystallization.
Unreacted this compound Can be detected by FTIR (peak at ~2270 cm⁻¹).Can be removed by quenching with a primary or secondary amine to form a urea, followed by purification. Volatile, so can sometimes be removed under vacuum if the product is not volatile.
Allophanate/Biuret Can be detected by NMR and IR spectroscopy.These are often difficult to separate from the main product. Prevention by controlling reaction temperature and stoichiometry is key. Column chromatography may be effective.

Quantitative Data Summary

The following table summarizes general reactivity and conditions for common reactions and side reactions of aliphatic isocyanates like this compound. Specific quantitative data for this compound may vary.

Reaction Typical Reactants Relative Rate Typical Conditions Common By-products
Urethane Formation Primary/Secondary AlcoholsModerate25-80°C, optional catalystAllophanates (at high temp.)
Urea Formation Primary/Secondary AminesFast0-25°C, often no catalyst neededBiurets
Hydrolysis WaterFastAmbient temperatureN,N'-dipentylurea
Allophanate Formation Urethane + IsocyanateSlow>100-140°C-
Trimerization 3 x IsocyanateSlow (uncatalyzed)Elevated temp. or specific catalysts-

Experimental Protocols

Protocol 1: Synthesis of N-pentyl-N'-phenylurea

This protocol describes the reaction of this compound with aniline to form N-pentyl-N'-phenylurea.

Materials:

  • This compound

  • Aniline

  • Anhydrous Dichloromethane (DCM)

  • Magnetic stirrer and stir bar

  • Round bottom flask

  • Dropping funnel

  • Inert atmosphere setup (Nitrogen or Argon)

Procedure:

  • Set up a dry round bottom flask equipped with a magnetic stir bar and a dropping funnel under an inert atmosphere.

  • In the flask, dissolve aniline (1.0 equivalent) in anhydrous DCM.

  • In the dropping funnel, prepare a solution of this compound (1.0 equivalent) in anhydrous DCM.

  • While stirring the aniline solution at room temperature, add the this compound solution dropwise over a period of 15-20 minutes. An exothermic reaction may be observed.

  • After the addition is complete, allow the reaction mixture to stir at room temperature for an additional 1-2 hours.

  • Monitor the reaction progress by TLC or FTIR to ensure the disappearance of the starting materials.

  • Upon completion, the product may precipitate out of the solution. If so, collect the solid by filtration. If not, remove the solvent under reduced pressure.

  • The crude product can be purified by recrystallization from a suitable solvent (e.g., ethanol/water mixture) to yield pure N-pentyl-N'-phenylurea.

Protocol 2: Synthesis of Pentyl N-phenylcarbamate

This protocol details the synthesis of a urethane from this compound and phenol.

Materials:

  • This compound

  • Phenol

  • Anhydrous Toluene

  • Dibutyltin dilaurate (DBTDL) or Triethylamine (catalyst)

  • Magnetic stirrer and stir bar

  • Round bottom flask with reflux condenser

  • Heating mantle

  • Inert atmosphere setup (Nitrogen or Argon)

Procedure:

  • To a dry round bottom flask equipped with a magnetic stir bar and reflux condenser under an inert atmosphere, add phenol (1.0 equivalent) and anhydrous toluene.

  • Add a catalytic amount of DBTDL (e.g., 0.1 mol%) or triethylamine (e.g., 1 mol%) to the stirred solution.

  • Add this compound (1.0 equivalent) to the reaction mixture.

  • Heat the reaction mixture to 60-80°C and stir for 2-4 hours.

  • Monitor the reaction by FTIR, observing the disappearance of the isocyanate peak around 2270 cm⁻¹.

  • Once the reaction is complete, cool the mixture to room temperature.

  • Remove the solvent under reduced pressure.

  • The resulting crude product can be purified by column chromatography on silica gel or by recrystallization.

Visualizations

Side_Reactions cluster_hydrolysis Hydrolysis Pathway cluster_main_reactions Main Reactions cluster_secondary_reactions Secondary Side Reactions This compound This compound Urethane Urethane Product This compound->Urethane + Alcohol Urea Urea Product This compound->Urea + Amine Carbamic_Acid Pentylcarbamic Acid (Unstable) This compound->Carbamic_Acid + H2O H2O Water (Moisture) Alcohol R-OH Amine R-NH2 Allophanate Allophanate Urethane->Allophanate + this compound (High Temp) Biuret Biuret Urea->Biuret + this compound Pentylamine Pentylamine Carbamic_Acid->Pentylamine CO2 CO2 Carbamic_Acid->CO2 Dipentylurea N,N'-Dipentylurea (By-product) Pentylamine->Dipentylurea + this compound

Caption: Common side reaction pathways of this compound.

Troubleshooting_Workflow start Experiment Start issue Unexpected Observation (e.g., precipitate, low yield) start->issue check_moisture Review Anhydrous Conditions issue->check_moisture Precipitate? check_temp Review Reaction Temperature issue->check_temp Low Yield? check_stoich Review Stoichiometry issue->check_stoich Multiple Products? analyze_byproduct Analyze By-product (FTIR, NMR, MP) check_moisture->analyze_byproduct check_temp->analyze_byproduct check_stoich->analyze_byproduct purify Select Purification Strategy (Filtration, Chromatography, Recrystallization) analyze_byproduct->purify end Pure Product purify->end

Caption: A logical workflow for troubleshooting common issues.

References

Technical Support Center: Purification of Crude 1-Isocyanopentane

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides researchers, scientists, and drug development professionals with comprehensive information on the purification of crude 1-isocyanopentane. It includes troubleshooting advice, frequently asked questions, and detailed experimental protocols.

Frequently Asked Questions (FAQs)

Q1: What are the most common impurities in crude this compound?

A1: Common impurities in crude this compound depend on the synthetic route. For the common synthesis involving the dehydration of N-pentylformamide, impurities may include unreacted N-pentylformamide and residual dehydrating agents or solvents.[1] If synthesized via the carbylamine reaction from 1-aminopentane and chloroform, impurities can include unreacted 1-aminopentane, chloroform, and side products from the reaction.[2] Due to the reactivity of the isocyanide group, by-products from hydrolysis (N-pentylformamide) or polymerization can also be present.[1][3]

Q2: What is the boiling point of this compound, and why is vacuum distillation recommended?

A2: The atmospheric boiling point of this compound is approximately 156 °C. Vacuum distillation is highly recommended because isocyanides can be thermally unstable.[2] Lowering the pressure reduces the boiling point, which minimizes the risk of polymerization and other degradation reactions that can occur at elevated temperatures, leading to higher purity and yield.

Q3: Can I use column chromatography to purify this compound?

A3: Yes, column chromatography is a suitable method for purifying this compound, especially for removing non-volatile or highly polar impurities.[1][4] Silica gel is a commonly used stationary phase.[1][4] Since this compound is a relatively non-polar compound, a non-polar eluent or a gradient of solvents with increasing polarity is typically used.[1][5]

Q4: How can I assess the purity of my purified this compound?

A4: Gas chromatography (GC) with a flame ionization detector (FID) is a common and effective method for determining the purity of volatile compounds like this compound.[2][3][6] The purity can be calculated from the relative peak areas in the chromatogram.[7][8] ¹H NMR spectroscopy can also be used to check for the presence of impurities.[2]

Q5: How should I store purified this compound?

A5: Purified this compound should be stored in a tightly sealed container under an inert atmosphere (e.g., nitrogen or argon) to protect it from moisture and air.[9] It is advisable to store it in a cool, dark place to minimize degradation. Given its potential for thermal instability, refrigeration may be appropriate for long-term storage.

Troubleshooting Guide

Issue Potential Cause(s) Recommended Solution(s)
Low yield after distillation - Polymerization: The distillation temperature is too high. - Hydrolysis: Presence of water in the crude material or distillation setup. - Product loss: Inefficient fractionation or loss of volatile product.- Reduce pressure: Perform the distillation under a higher vacuum to lower the boiling point. - Ensure anhydrous conditions: Thoroughly dry the crude product and all glassware before distillation. - Improve fractionation: Use a more efficient distillation column (e.g., a spinning band column) and ensure the condenser is sufficiently cooled.[2]
Product discoloration after purification - Thermal degradation: The compound was exposed to excessive heat. - Presence of impurities: Certain impurities can cause coloration upon heating.- Use vacuum distillation: This minimizes the exposure to high temperatures. - Pre-treatment: Consider a pre-purification step like filtration through a short plug of silica gel to remove baseline impurities before distillation.
Broad peaks or poor separation in GC analysis - Column degradation: The GC column may be contaminated or degraded by reactive isocyanides. - Inappropriate GC method: The temperature program or column type may not be optimal.- Use a dedicated column: If possible, use a GC column specifically for isocyanide analysis. - Optimize GC parameters: Adjust the temperature ramp and choice of stationary phase. A non-polar column is generally suitable.[6]
Product degrades during column chromatography - Acidic silica gel: Standard silica gel is slightly acidic and can cause hydrolysis of the isocyanide to the corresponding formamide.[3]- Use neutral or deactivated silica gel: Treat the silica gel with a base (e.g., triethylamine) before use to neutralize acidic sites.[1] - Work quickly: Do not let the compound remain on the column for an extended period.
Inconsistent results between batches - Variability in crude material: The impurity profile of the crude this compound may differ between syntheses. - Inconsistent purification procedure: Minor variations in distillation pressure, heating rate, or chromatography solvent composition.- Characterize crude material: Analyze a small sample of the crude product by GC before purification to understand the impurity profile. - Standardize the protocol: Carefully document and control all parameters of the purification process.

Quantitative Data on Purification

Purification Method Compound Purity Achieved Yield Reference
Vacuum Distillationtert-Butyl isocyanide>99% (by GC)66-73%[2]
Column Chromatography1-Adamantyl isocyanideHigh Purity (by NMR)97%[1]
Column ChromatographyPhenylalanine methyl ester isocyanideHigh Purity87%[1]

Note: The optimal conditions and results will vary depending on the specific impurities present in the crude this compound.

Experimental Protocols

Protocol 1: Purification by Fractional Vacuum Distillation

This protocol is suitable for purifying this compound from non-volatile impurities and other components with significantly different boiling points.

Materials:

  • Crude this compound

  • Round-bottom flask

  • Fractionating column (e.g., Vigreux or packed column)

  • Distillation head with condenser and receiving flask

  • Thermometer

  • Vacuum pump and pressure gauge

  • Heating mantle

  • Inert gas source (Nitrogen or Argon)

  • Dry glassware

Procedure:

  • Setup: Assemble the fractional distillation apparatus. Ensure all glassware is thoroughly dried to prevent hydrolysis of the isocyanide.[3]

  • Charging the Flask: Charge the round-bottom flask with the crude this compound. Add boiling chips or a magnetic stir bar.

  • Applying Vacuum: Carefully apply vacuum to the system and reduce the pressure to the desired level (e.g., 10-20 mmHg). A lower pressure will result in a lower boiling point.

  • Heating: Gently heat the distillation flask using a heating mantle.

  • Collecting Fractions: Monitor the temperature at the distillation head. Collect any low-boiling fractions first. As the temperature stabilizes at the boiling point of this compound at the given pressure, collect the main fraction in a clean, dry receiving flask.

  • Completion: Once the main fraction has been collected and the temperature begins to rise again or the distillation rate drops significantly, stop the distillation.

  • Storage: Store the purified this compound under an inert atmosphere in a tightly sealed container.

Protocol 2: Purification by Column Chromatography

This protocol is effective for removing polar or less volatile impurities.

Materials:

  • Crude this compound

  • Chromatography column

  • Silica gel (neutral or deactivated)

  • Eluent (e.g., hexanes, or a mixture of hexanes and a slightly more polar solvent like diethyl ether or dichloromethane)[1][10]

  • Collection tubes or flasks

  • Rotary evaporator

Procedure:

  • Column Packing: Pack the chromatography column with silica gel as a slurry in the initial eluent.[4]

  • Sample Loading: Dissolve the crude this compound in a minimal amount of the eluent and carefully load it onto the top of the silica gel column.[11]

  • Elution: Begin eluting the sample through the column with the chosen solvent system. The non-polar this compound should elute relatively quickly.[5]

  • Fraction Collection: Collect fractions and monitor the elution of the product using thin-layer chromatography (TLC).

  • Combining and Concentrating: Combine the fractions containing the pure product and remove the solvent using a rotary evaporator. Be cautious with the temperature of the water bath to avoid evaporating the product.

  • Final Product: The residue is the purified this compound. Confirm its purity using GC analysis.

Visualizations

experimental_workflow crude Crude this compound distillation Fractional Vacuum Distillation crude->distillation Removes volatile/non-volatile impurities chromatography Column Chromatography crude->chromatography Removes polar impurities analysis Purity Analysis (GC, NMR) distillation->analysis chromatography->analysis pure_product Purified this compound analysis->pure_product Purity Confirmed

Caption: General workflow for the purification of this compound.

troubleshooting_logic start Purification Issue Identified low_yield Low Yield? start->low_yield discoloration Discoloration? low_yield->discoloration No check_temp High Distillation Temp? low_yield->check_temp Yes check_silica Acidic Silica? discoloration->check_silica Yes (Chromatography) resolve Problem Resolved discoloration->resolve No check_water Moisture Present? check_temp->check_water No reduce_pressure Reduce Pressure check_temp->reduce_pressure Yes check_water->discoloration No dry_apparatus Dry Apparatus & Reagents check_water->dry_apparatus Yes reduce_pressure->resolve dry_apparatus->resolve neutralize_silica Use Neutral Silica check_silica->neutralize_silica Yes check_silica->resolve No neutralize_silica->resolve

Caption: Troubleshooting flowchart for common purification issues.

References

Technical Support Center: Troubleshooting Low Yields in Reactions Involving Pentyl Isocyanide

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for researchers, scientists, and drug development professionals. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered when using pentyl isocyanide in chemical reactions, helping you optimize your reaction yields and obtain reliable results.

Frequently Asked Questions (FAQs)

Q1: My reaction with pentyl isocyanide is resulting in a low yield of the desired product. What are the most common initial checks I should perform?

A1: When troubleshooting low yields, it's best to start with the most fundamental aspects of your experimental setup.[1] First, verify the purity and stability of your pentyl isocyanide and other reagents. Pentyl isocyanide can degrade over time, especially if not stored properly.[2][3] Ensure all glassware was meticulously dried, as isocyanides can be sensitive to moisture.[1] Re-check all calculations for reagent stoichiometry to rule out any measurement errors. Finally, confirm that the reaction was conducted at the intended temperature and for the appropriate duration.

Q2: I suspect my pentyl isocyanide has degraded. How can I test its purity?

A2: The purity of pentyl isocyanide can be assessed using several analytical techniques. The most straightforward method is Nuclear Magnetic Resonance (NMR) spectroscopy. A ¹H NMR spectrum will show characteristic peaks for the pentyl group, and the absence of significant impurity peaks is a good indicator of purity. Gas Chromatography (GC) can also be used to determine the percentage purity of your sample. If you suspect acidic impurities, you can perform a simple pH test on an aqueous washing of a small sample.

Q3: What are the optimal storage conditions for pentyl isocyanide to ensure its stability?

A3: To maintain its stability, pentyl isocyanide should be stored at low temperatures, typically between 2-8°C or even colder (<-15°C).[2][3][4] It is also crucial to protect it from light and moisture.[2] The container should be tightly sealed to prevent exposure to air and water vapor.

Q4: Are there any common side reactions associated with pentyl isocyanide that could be lowering my yield?

A4: Yes, several side reactions can compete with your desired transformation. One of the most common is the polymerization of the isocyanide, which can be initiated by acidic impurities or high temperatures.[5] Another potential issue is hydrolysis of the isocyanide to the corresponding formamide, particularly if there is water in the reaction mixture and acidic conditions are present.[5][6][7] In multicomponent reactions like the Ugi or Passerini reaction, the Passerini reaction can sometimes occur as a competing side reaction to the Ugi reaction if all components are not mixed properly or if there is an issue with the amine component.[8]

Q5: My TLC analysis shows the consumption of starting materials, but the yield of the desired product is still low. What could be the issue?

A5: This scenario suggests that while the initial reaction is proceeding, the desired product might be lost during the workup or purification stages.[9] It is also possible that undesired side reactions are consuming the starting materials.[9] Consider the following:

  • Product Solubility: Your product might have some solubility in the aqueous layer during extraction. Try re-extracting the aqueous phase with a different organic solvent.[9]

  • Product Volatility: If your product is volatile, it could be lost during solvent removal under reduced pressure.[1]

  • Degradation on Silica Gel: Isocyanides and their products can be sensitive to the acidic nature of silica gel, leading to degradation during column chromatography.[5]

  • Inefficient Quenching: Quenching the reaction at the wrong time or with an inappropriate reagent can lead to product decomposition.[1]

Troubleshooting Guides

Guide 1: Diagnosing the Source of Low Yield

This guide will help you systematically identify the root cause of a low-yield reaction.

  • Analyze the Crude Reaction Mixture: Before performing a full workup, take a small aliquot of the crude reaction mixture. Analyze it using TLC, LC-MS, or crude NMR. This will help you determine if the product is forming in the first place and if there are significant byproducts.

  • Evaluate Reagent Quality:

    • Pentyl Isocyanide: Test the purity as described in the FAQ section. If necessary, purify the isocyanide by distillation under reduced pressure.

    • Other Reagents: Ensure all other starting materials, catalysts, and solvents are pure and dry.

  • Investigate Reaction Conditions:

    • Temperature: Vary the reaction temperature. Some reactions benefit from cooling to suppress side reactions, while others require heat to proceed at a reasonable rate.

    • Concentration: High concentrations of reactants can sometimes favor the desired product in multicomponent reactions.[8]

    • Order of Addition: In multicomponent reactions, the order in which you add the reagents can be critical.

  • Optimize the Workup Procedure:

    • Aqueous Wash: If your product is potentially water-soluble, minimize the volume of aqueous washes or use a saturated brine solution.

    • pH Adjustment: Ensure the pH of the aqueous phase is optimized for the stability of your product. Isocyanide-derived products can be sensitive to acid.[5]

    • Purification Method: If you suspect degradation on silica gel, consider alternative purification methods like recrystallization or using a different stationary phase (e.g., neutral alumina).

Guide 2: Optimizing a Passerini Reaction with Pentyl Isocyanide

The Passerini reaction combines an aldehyde or ketone, a carboxylic acid, and an isocyanide to form an α-acyloxy carboxamide.[10] Low yields can often be improved by systematic optimization.

  • Solvent Choice: The Passerini reaction is typically faster in aprotic solvents.[6][11] Dichloromethane (DCM) is a commonly used and effective solvent.[12]

  • Catalysis: While often uncatalyzed, Lewis acids can sometimes accelerate the reaction. However, care must be taken as they can also promote side reactions.

  • Concentration: Higher reactant concentrations generally lead to better yields.[6]

Table 1: Effect of Solvent and Concentration on a Representative Passerini Reaction Yield

EntrySolventConcentration (M)Yield (%)
1Toluene0.145
2THF0.155
3DCM0.165
4DCM0.585
5DCM1.092

Note: This data is illustrative and actual yields will vary depending on the specific substrates.

Guide 3: Optimizing an Ugi Reaction with Pentyl Isocyanide

The Ugi reaction is a four-component reaction between an aldehyde or ketone, an amine, a carboxylic acid, and an isocyanide.[8]

  • Solvent Selection: Polar, aprotic solvents like methanol or a mixture of dichloromethane and methanol are often effective for the Ugi reaction.[8][13]

  • Temperature: While many Ugi reactions proceed well at room temperature, gentle heating (e.g., to 40°C) can sometimes improve yields.[13]

  • Component Stoichiometry: Varying the stoichiometry of the reactants can have a significant impact on the yield. Sometimes, using a slight excess of one component can drive the reaction to completion.

Table 2: Influence of Temperature and Solvent on a Representative Ugi Reaction Yield

EntrySolventTemperature (°C)Yield (%)
1Methanol2570
2Methanol4082
3DCM/Methanol (2:1)2575
4DCM/Methanol (2:1)4088
5THF2558

Note: This data is illustrative and actual yields will vary depending on the specific substrates.

Experimental Protocols

Protocol 1: Small-Scale Test Reaction for Troubleshooting

This protocol is designed to quickly assess the viability of a reaction on a small scale before committing larger quantities of materials.

  • Glassware Preparation: Ensure all glassware (e.g., a 5 mL vial with a magnetic stir bar) is thoroughly oven-dried.

  • Reagent Preparation: Accurately weigh and dissolve all reagents (except the pentyl isocyanide) in the chosen solvent in the reaction vial.

  • Initiation: Add the pentyl isocyanide to the reaction mixture and begin stirring at the desired temperature.

  • Monitoring: Monitor the reaction progress by TLC at regular intervals (e.g., every 30 minutes).

  • Analysis: Once the reaction appears complete or has stalled, take a crude sample for analysis (e.g., LC-MS) to confirm product formation and identify any major byproducts.

Protocol 2: Catalyst Screening for a Low-Yield Reaction

If your uncatalyzed reaction is giving a low yield, a catalyst might be beneficial. This protocol outlines a method for screening different catalysts.

  • Setup: Prepare a series of small, identical reaction vials, each with a stir bar.

  • Reagent Addition: To each vial, add the aldehyde/ketone, carboxylic acid (and amine for an Ugi reaction), and solvent.

  • Catalyst Addition: To each vial, add a different catalyst (e.g., a Lewis acid like Sc(OTf)₃, Cu(OTf)₂, or a Brønsted acid like acetic acid). Include one vial with no catalyst as a control.

  • Reaction Start: Add pentyl isocyanide to each vial simultaneously and begin stirring at the desired temperature.

  • Analysis: After a set time, quench all reactions and analyze the yield in each vial by a suitable method like LC-MS or by isolating the product after a mini-workup.

Visual Troubleshooting Guides

Below are diagrams to help visualize the troubleshooting process and potential reaction pathways.

TroubleshootingWorkflow start Low Yield with Pentyl Isocyanide check_reagents 1. Check Reagent Quality (Pentyl Isocyanide, Solvents, etc.) start->check_reagents reagents_ok Reagents OK? check_reagents->reagents_ok check_conditions 2. Verify Reaction Conditions (Temperature, Time, Stoichiometry) conditions_ok Conditions Correct? check_conditions->conditions_ok check_workup 3. Analyze Workup & Purification (Extraction, Chromatography) workup_ok Workup Efficient? check_workup->workup_ok reagents_ok->check_conditions Yes purify_reagents Purify/Replace Reagents reagents_ok->purify_reagents No conditions_ok->check_workup Yes optimize_conditions Optimize Conditions (Solvent, Catalyst, Temp.) conditions_ok->optimize_conditions No workup_ok->optimize_conditions No, suspect side reactions optimize_workup Modify Workup/Purification (e.g., Neutral Alumina, Recrystallization) workup_ok->optimize_workup No, suspect product loss success Improved Yield workup_ok->success Yes, yield improves purify_reagents->check_reagents optimize_conditions->success optimize_workup->success

Caption: A workflow for troubleshooting low reaction yields.

SideReactions cluster_conditions Reaction Conditions pentyl_isocyanide Pentyl Isocyanide polymerization Polymerization pentyl_isocyanide->polymerization hydrolysis Hydrolysis to Pentylformamide pentyl_isocyanide->hydrolysis acid Acidic Impurities / Catalyst acid->polymerization acid->hydrolysis water Water water->hydrolysis heat Excessive Heat heat->polymerization

References

Technical Support Center: 1-Isocyanopentane Stability in Solution

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on improving the stability of 1-isocyanopentane in solution. The following troubleshooting guides and frequently asked questions (FAQs) address common issues encountered during experimental work.

Frequently Asked Questions (FAQs)

Q1: What are the primary factors that affect the stability of this compound in solution?

The stability of this compound, an aliphatic isocyanate, is primarily influenced by several factors:

  • Moisture: Isocyanates readily react with water to form an unstable carbamic acid, which then decomposes to an amine and carbon dioxide. The amine can further react with another isocyanate molecule to form a urea derivative, leading to the loss of the desired isocyanopentane.

  • Temperature: Elevated temperatures can accelerate the rate of degradation reactions, including self-polymerization and reactions with solvent or impurities.

  • Light: Exposure to UV radiation can promote the degradation of isocyanates.[1]

  • Solvent Choice: Protic solvents (e.g., alcohols, primary/secondary amines) will react with the isocyanate group. While generally stored in aprotic solvents, the purity of the solvent is critical to prevent unwanted reactions.

  • Presence of Catalysts: Certain compounds, including acids, bases, and some metal complexes, can catalyze the polymerization of isocyanates.

Q2: What are the visible signs of this compound degradation in my solution?

Degradation of this compound can manifest in several ways:

  • Formation of precipitates: The formation of insoluble urea or polymer products can cause the solution to become cloudy or form solid precipitates.

  • Gas evolution: The reaction with water produces carbon dioxide, which may be observed as bubbling in the solution.

  • Changes in viscosity: An increase in viscosity can indicate the formation of oligomers or polymers.

  • Discoloration: While aliphatic isocyanates are generally more resistant to yellowing than aromatic isocyanates, discoloration can still occur upon degradation.[1]

Q3: Which solvents are recommended for dissolving and storing this compound?

It is crucial to use dry, aprotic solvents. Recommended solvents include:

  • Toluene

  • Hexane

  • Tetrahydrofuran (THF) - Note: Ensure THF is free of peroxides and moisture.

  • Acetonitrile - Note: Must be of high purity and anhydrous.

  • Dichloromethane

Always use solvents with the lowest possible water content (ideally < 50 ppm).

Troubleshooting Guide

Problem Possible Cause(s) Troubleshooting Steps
Cloudy solution or precipitate formation shortly after dissolving this compound. 1. Moisture contamination in the solvent. 2. "Wet" glassware or reaction vessel. 3. Reaction with impurities in the solvent.1. Use a fresh bottle of anhydrous solvent. 2. Thoroughly dry all glassware in an oven (e.g., at 120°C for several hours) and cool under an inert atmosphere (e.g., nitrogen or argon) before use. 3. Consider purifying the solvent if contamination is suspected.
Loss of reactivity of the isocyanate solution over a short period. 1. Gradual reaction with trace moisture. 2. Slow self-polymerization. 3. Storage at an inappropriate temperature.1. Store the solution under an inert atmosphere. 2. Add a suitable stabilizer (see stabilizer selection guide below). 3. Store the solution at a low temperature (e.g., 2-8°C) in a tightly sealed container.[2][3]
Inconsistent results in reactions involving the this compound solution. 1. Inaccurate initial concentration due to partial degradation. 2. Ongoing degradation during the experiment.1. Prepare fresh solutions of this compound before use. 2. If the solution must be stored, perform a titration (e.g., with dibutylamine) to determine the exact isocyanate concentration before each use.

Stabilizer Selection and Performance

The addition of stabilizers can significantly inhibit the degradation of this compound in solution. The choice of stabilizer depends on the intended application and the required shelf-life of the solution.

Stabilizer Class Example Typical Concentration (w/w) Mechanism of Action Considerations
Acidic Oxides Carbon Dioxide (CO2)SaturationDissolves to form an acidic environment that inhibits polymerization.Can be easily introduced by bubbling the gas through the solution. May need to be removed before subsequent reactions.
Hindered Phenols 2,6-di-tert-butyl-4-methylphenol (BHT)100 - 2000 ppmActs as a radical scavenger, preventing free-radical polymerization.Effective for long-term storage. May need to be removed for certain applications.
Phosphites Triphenyl phosphite500 - 5000 ppmFunctions as a secondary antioxidant and can decompose hydroperoxides.Can improve color stability.
Carbamyl Chlorides Hindered amine-derived carbamyl chlorides100 - 1000 ppmCan release small amounts of HCl upon reaction, which inhibits polymerization.Provides good stability against self-polymerization.

Note: The optimal concentration of a stabilizer should be determined empirically for your specific application.

Experimental Protocols

Protocol for Stability Testing of a this compound Solution

This protocol outlines a general procedure for evaluating the stability of a this compound solution under specific storage conditions.

  • Preparation of the this compound Solution:

    • Under an inert atmosphere (nitrogen or argon), dissolve a known mass of this compound in a known volume of anhydrous solvent to achieve the desired concentration.

    • Divide the solution into several amber vials, ensuring minimal headspace.

    • Seal the vials tightly with caps containing a PTFE septum.

  • Initial Analysis (Time = 0):

    • Immediately analyze one of the vials to determine the initial concentration of this compound. A common method is derivatization followed by HPLC analysis.

      • Derivatization: React an aliquot of the isocyanate solution with a derivatizing agent such as dibutylamine or 1-(2-methoxyphenyl)piperazine.

      • HPLC Analysis: Analyze the resulting urea derivative by reverse-phase HPLC with UV detection.

  • Storage:

    • Store the remaining vials under the desired conditions (e.g., 4°C, room temperature, 40°C).

    • Protect the vials from light.

  • Time-Point Analysis:

    • At predetermined time intervals (e.g., 1, 3, 7, 14, and 30 days), remove a vial from storage.

    • Allow the vial to equilibrate to room temperature before opening.

    • Analyze the concentration of this compound using the same method as the initial analysis.

  • Data Analysis:

    • Calculate the percentage of this compound remaining at each time point relative to the initial concentration.

    • Plot the percentage of remaining this compound versus time to determine the stability profile.

Visualizations

degradation_pathway This compound This compound Carbamic_Acid Carbamic Acid (unstable) This compound->Carbamic_Acid + H2O Polymer Polymer (precipitate) This compound->Polymer Self-polymerization H2O H2O Amine Amine Carbamic_Acid->Amine CO2 CO2 (gas) Carbamic_Acid->CO2 Urea_Derivative Urea Derivative (precipitate) Amine->Urea_Derivative + this compound

Caption: Degradation pathway of this compound in the presence of water.

stabilizer_selection_workflow start Start: Unstable This compound Solution q1 Is short-term (hours to days) stability required? start->q1 stabilizer1 Consider adding CO2 (gas) q1->stabilizer1 Yes q2 Is long-term (weeks to months) stability required? q1->q2 No end_node Stable this compound Solution stabilizer1->end_node stabilizer2 Add a hindered phenol (e.g., BHT) or a phosphite stabilizer q2->stabilizer2 Yes q3 Is self-polymerization the primary concern? q2->q3 No stabilizer2->end_node stabilizer3 Consider a carbamyl chloride stabilizer q3->stabilizer3 Yes q3->end_node No stabilizer3->end_node

Caption: Decision workflow for selecting a suitable stabilizer.

References

Technical Support Center: Scaling Up 1-Isocyanopentane Reactions

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals working on scaling up reactions involving 1-isocyanopentane.

Frequently Asked Questions (FAQs)

Q1: What are the primary safety concerns when scaling up reactions with this compound?

A1: Isocyanates, including this compound, are highly reactive and toxic. Key safety concerns during scale-up include:

  • High Reactivity and Exothermicity: Isocyanate reactions are often exothermic. At a larger scale, heat dissipation becomes a critical challenge. Poor heat management can lead to runaway reactions, causing a rapid increase in temperature and pressure.[1][2]

  • Toxicity: Isocyanates are toxic and can cause harm to the skin and respiratory system. Proper personal protective equipment (PPE) is mandatory.[3]

  • Reaction with Water: this compound reacts with water to produce an unstable carbamic acid which decomposes to the corresponding amine and carbon dioxide gas. This can lead to pressure buildup in sealed reactors.[3][4] It is crucial to use dry solvents and reagents and to perform reactions under an inert atmosphere (e.g., nitrogen or argon).

Q2: What are the most common side reactions to anticipate during the scale-up of this compound reactions?

A2: When scaling up, you may encounter several side reactions that can affect product yield and purity. These include:

  • Urea Formation: Reaction with water (present as a contaminant in reagents or solvents) forms an unstable carbamic acid which decomposes to pentylamine. This amine can then react with another molecule of this compound to form N,N'-dipentylurea.

  • Allophanate and Biuret Formation: The desired urethane or urea products can further react with this compound at elevated temperatures to form allophanates and biurets, respectively.

  • Trimerization: At elevated temperatures or in the presence of certain catalysts, this compound can trimerize to form a highly stable isocyanurate ring.[1]

Q3: How does mixing affect the outcome of my scaled-up reaction?

A3: Mixing is a critical parameter in scaling up isocyanate reactions. Inadequate mixing can lead to localized "hot spots" due to the exothermic nature of the reaction, which can promote side reactions. It can also result in a heterogeneous distribution of reactants, leading to incomplete conversion and a broader product distribution. A common issue in scaling up is a change in reaction selectivity due to differences in mixing efficiency between small-scale and large-scale reactors.[3]

Troubleshooting Guides

Problem 1: Low Yield of the Desired Product
Potential Cause Troubleshooting Step
Incomplete Reaction Monitor the reaction progress using an appropriate analytical technique (e.g., FT-IR to track the disappearance of the isocyanate peak at ~2250 cm⁻¹). Consider extending the reaction time or slightly increasing the temperature, while carefully monitoring for side reactions.
Side Reactions Analyze the crude reaction mixture by LC-MS or GC-MS to identify major byproducts. Based on the byproducts identified, adjust reaction conditions. For example, if urea formation is significant, ensure all reagents and solvents are scrupulously dried.
Poor Mixing Evaluate the efficiency of your stirring mechanism. For viscous reaction mixtures, consider using an overhead stirrer with a suitable impeller design.[3]
Incorrect Stoichiometry Re-verify the stoichiometry of your reactants. Ensure accurate measurement and dispensing, especially when handling viscous liquids or solids.
Problem 2: Product Purity Issues and Difficult Purification
Potential Cause Troubleshooting Step
Formation of Ureas As ureas are often less soluble and can precipitate, they can be removed by filtration. To prevent their formation, ensure anhydrous conditions.
Formation of Allophanates/Biurets These byproducts are formed at higher temperatures. Maintain a lower reaction temperature. If the reaction requires heat, consider a shorter reaction time.
Residual this compound Unreacted isocyanate can be quenched by adding a small amount of a primary or secondary amine (e.g., dibutylamine) at the end of the reaction to form a more easily separable urea derivative.
General Purification Strategy For non-polar products, column chromatography on silica gel is a common purification method. For more polar products, reverse-phase chromatography may be necessary. Recrystallization can also be an effective purification technique if a suitable solvent system is found.

Experimental Protocols & Workflows

While specific protocols must be optimized for each unique reaction, a general workflow for scaling up a this compound reaction can be visualized as follows.

experimental_workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Purification cluster_analysis Analysis prep_reagents Dry Reagents & Solvents prep_reactor Assemble & Inert Reactor prep_reagents->prep_reactor charge_reactor Charge Reactor with Nucleophile & Solvent prep_reactor->charge_reactor add_isocyanate Slowly Add this compound charge_reactor->add_isocyanate Control Temperature monitor_reaction Monitor Progress (e.g., FT-IR, TLC) add_isocyanate->monitor_reaction quench Quench Reaction monitor_reaction->quench Reaction Complete isolate Isolate Crude Product quench->isolate purify Purify Product (e.g., Chromatography, Recrystallization) isolate->purify characterize Characterize Final Product (NMR, MS, etc.) purify->characterize troubleshooting_logic start Problem Encountered During Scale-up check_yield Is the yield low? start->check_yield check_purity Is the purity low? check_yield->check_purity No incomplete_reaction Incomplete Reaction? check_yield->incomplete_reaction Yes purification_issue Difficulty in Purification? check_purity->purification_issue Yes end Problem Resolved check_purity->end No side_reactions Significant Side Reactions? incomplete_reaction->side_reactions No increase_time_temp Action: Increase reaction time or temperature carefully. incomplete_reaction->increase_time_temp Yes check_stoichiometry Action: Verify stoichiometry and reagent purity. side_reactions->check_stoichiometry No identify_byproducts Action: Identify byproducts (LC-MS, GC-MS). side_reactions->identify_byproducts Yes increase_time_temp->end check_stoichiometry->end adjust_conditions Action: Adjust conditions (e.g., ensure anhydrous, lower temp). identify_byproducts->adjust_conditions adjust_conditions->end optimize_purification Action: Optimize purification method (e.g., different chromatography, recrystallization). purification_issue->optimize_purification Yes purification_issue->end No optimize_purification->end

References

minimizing impurities in the synthesis of 1-isocyanopentane

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in minimizing impurities during the synthesis of 1-isocyanopentane.

Frequently Asked Questions (FAQs)

Q1: What are the primary methods for synthesizing this compound?

A1: The two primary methods for synthesizing this compound are the Hofmann isocyanide synthesis (also known as the carbylamine reaction) and the dehydration of N-pentylformamide. The Hofmann isocyanide synthesis involves the reaction of 1-pentylamine with chloroform and a strong base, often under phase-transfer conditions.[1][2] The dehydration of N-pentylformamide is a two-step process that first requires the formation of the formamide from 1-pentylamine, followed by dehydration using a reagent like phosphorus oxychloride (POCl₃) or tosyl chloride.

Q2: What is the reactive intermediate in the Hofmann isocyanide synthesis?

A2: The key reactive intermediate in the Hofmann isocyanide synthesis is dichlorocarbene (:CCl₂).[1][2][3] This highly reactive species is generated in situ from the reaction of chloroform with a strong base.

Q3: What are the most common impurities I might encounter in the synthesis of this compound?

A3: The most common impurities include unreacted 1-pentylamine, N-pentylformamide (from hydrolysis of the product), residual chloroform, and byproducts from the reaction of dichlorocarbene with the solvent or base. If the reaction is not carried out under anhydrous conditions, hydrolysis of the isocyanide can be a significant issue.

Q4: How can I monitor the progress of the reaction?

A4: The progress of the reaction can be monitored by techniques such as Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS).[4] A small aliquot of the reaction mixture can be periodically analyzed to check for the disappearance of the starting material (1-pentylamine) and the appearance of the product (this compound).

Q5: What are the typical yields for the synthesis of this compound?

A5: Yields for the Hofmann isocyanide synthesis of alkyl isocyanides can vary, but yields in the range of 40-70% are commonly reported for pure, distilled products.[5] Microwave-assisted methods have reported higher yields of 70-95% without the need for extensive purification.[6]

Troubleshooting Guide

Issue Potential Cause Recommended Solution
Low or No Product Formation 1. Ineffective base: The base used may not be strong enough to generate dichlorocarbene from chloroform. 2. Inactive phase-transfer catalyst: If using a phase-transfer catalyst, it may be old or inactive. 3. Low reaction temperature: The reaction may be too slow at a lower temperature.1. Use a strong base such as powdered potassium hydroxide or sodium hydroxide. Ensure the base is fresh and has not absorbed significant amounts of water. 2. Use a fresh batch of the phase-transfer catalyst, such as benzyltriethylammonium chloride. 3. Gently warm the reaction mixture. The reaction is often exothermic and may sustain itself once initiated.[5]
Presence of a Significant Amount of Unreacted 1-Pentylamine 1. Insufficient chloroform or base: The stoichiometry of the reactants may be incorrect. 2. Short reaction time: The reaction may not have been allowed to proceed to completion.1. Ensure at least a 1:1 molar ratio of chloroform to amine for less sterically hindered amines.[5] Use of a slight excess of chloroform and base can drive the reaction to completion. 2. Increase the reaction time and monitor the disappearance of the starting amine by TLC or GC-MS.
Product Contaminated with N-Pentylformamide 1. Hydrolysis during workup: The isocyanide product is sensitive to acidic conditions and can hydrolyze to the corresponding formamide. 2. Presence of water in the reaction mixture.1. During the aqueous workup, avoid strongly acidic conditions. Use a saturated sodium bicarbonate solution to neutralize any excess acid. 2. While some methods tolerate small amounts of water, it is best practice to use anhydrous solvents and reagents to minimize hydrolysis.[4]
Foul Odor and Low Yield Incomplete reaction or side reactions. The characteristic foul odor of isocyanides is a positive indicator of their formation. However, a very strong odor coupled with low yield could suggest that the product is being lost or is impure.Review the reaction setup and stoichiometry. Ensure efficient stirring to maximize the interaction between the aqueous and organic phases if using a phase-transfer system.
Difficulty in Purifying the Product by Distillation Close boiling points of the product and impurities, such as unreacted starting material or solvent.1. Perform a thorough extractive workup before distillation to remove as many impurities as possible. Wash the organic layer with dilute acid to remove the basic 1-pentylamine, followed by a wash with saturated sodium bicarbonate and brine. 2. Use fractional distillation for a more efficient separation.

Experimental Protocols

Protocol 1: Synthesis of this compound via Hofmann Isocyanide Synthesis

This protocol is a representative example for the synthesis of an alkyl isocyanide using the phase-transfer Hofmann carbylamine reaction.[5]

Materials:

  • 1-Pentylamine

  • Chloroform

  • Dichloromethane (CH₂Cl₂)

  • 50% aqueous Sodium Hydroxide (NaOH) solution

  • Benzyltriethylammonium chloride (phase-transfer catalyst)

  • Anhydrous Magnesium Sulfate (MgSO₄)

Procedure:

  • In a round-bottom flask equipped with a mechanical stirrer, addition funnel, and a reflux condenser, add 1-pentylamine and benzyltriethylammonium chloride dissolved in dichloromethane.

  • Add the 50% aqueous NaOH solution to the flask.

  • From the addition funnel, add chloroform dropwise to the vigorously stirred mixture. The reaction is exothermic and may begin to reflux.

  • After the addition is complete, continue stirring the mixture for 2-3 hours.

  • After the reaction is complete, dilute the mixture with water and transfer it to a separatory funnel.

  • Separate the organic layer. Extract the aqueous layer with dichloromethane.

  • Combine the organic layers and wash with water, followed by a wash with saturated sodium chloride (brine) solution.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and remove the solvent by rotary evaporation.

  • Purify the crude this compound by vacuum distillation.

Protocol 2: Purity Assessment by Gas Chromatography-Mass Spectrometry (GC-MS)

Instrumentation:

  • Gas chromatograph coupled with a mass spectrometer.

  • A suitable capillary column (e.g., non-polar or medium-polarity).

Procedure:

  • Prepare a dilute solution of the purified this compound in a volatile organic solvent (e.g., dichloromethane or hexane).

  • Inject a small volume of the sample into the GC-MS.

  • Run a temperature program that allows for the separation of this compound from potential impurities like 1-pentylamine, N-pentylformamide, and residual chloroform.

  • Identify the components of the mixture by comparing their mass spectra with a library of known compounds.

  • Quantify the purity by integrating the peak areas of the chromatogram.

Visualizations

Synthesis_Workflow cluster_reaction Reaction Stage cluster_workup Workup Stage cluster_purification Purification Stage Reactants Reactants Reaction Reaction Reactants->Reaction Chloroform, Base, Catalyst Quenching Quenching Reaction->Quenching Extraction Extraction Quenching->Extraction Drying Drying Extraction->Drying Solvent_Removal Solvent Removal Drying->Solvent_Removal Distillation Distillation Solvent_Removal->Distillation Pure_Product This compound Distillation->Pure_Product 1-Pentylamine 1-Pentylamine 1-Pentylamine->Reactants

Caption: General experimental workflow for the synthesis of this compound.

Troubleshooting_Logic Start Low Purity of This compound Check_NMR_GCMS Analyze by NMR/GC-MS Start->Check_NMR_GCMS Unreacted_Amine Unreacted 1-Pentylamine? Check_NMR_GCMS->Unreacted_Amine Formamide_Present N-Pentylformamide Present? Unreacted_Amine->Formamide_Present No Increase_Reaction_Time Increase Reaction Time/ Reagent Stoichiometry Unreacted_Amine->Increase_Reaction_Time Yes Other_Impurities Other Impurities? Formamide_Present->Other_Impurities No Improve_Workup Improve Workup: Avoid Acidic Conditions Formamide_Present->Improve_Workup Yes Fractional_Distillation Perform Fractional Distillation Other_Impurities->Fractional_Distillation Yes End Improved Purity Increase_Reaction_Time->End Improve_Workup->End Fractional_Distillation->End

Caption: Troubleshooting decision tree for improving the purity of this compound.

References

solvent selection for improving 1-isocyanopentane reactivity

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with guidance on optimizing the reactivity of 1-isocyanopentane, with a focus on its reaction with alcohols to form urethanes.

Frequently Asked Questions (FAQs)

Q1: What are the primary factors influencing the reaction rate of this compound with an alcohol?

A1: The primary factors are the choice of solvent, the presence of catalysts, the concentration of reactants, and the reaction temperature. Solvent properties such as polarity, dielectric constant, and hydrogen-bonding capability play a crucial role in the reaction kinetics.

Q2: How does the choice of solvent affect the reaction?

A2: The solvent can significantly influence the reaction rate. Generally, non-polar, aprotic solvents tend to facilitate faster reactions compared to polar, protic solvents. This is because aprotic solvents do not solvate the nucleophile (the alcohol) as strongly, leaving it more available to attack the isocyanate. The reaction rate is found to depend primarily upon the dielectric constant of the solvent and to some extent on its hydrogen bonding character[1].

Q3: What are the common side reactions to be aware of when working with this compound?

A3: The most common side reactions involve the reaction of this compound with the newly formed urethane to create an allophanate, or with any trace amounts of water to form an unstable carbamic acid, which then decomposes into an amine and carbon dioxide. The amine can then react with another isocyanate molecule to form a urea linkage. High temperatures and the presence of certain catalysts can promote the formation of allophanates and biurets (from urea)[2][3][4].

Q4: Can the product (urethane) catalyze the reaction?

A4: Yes, the urethane product can act as a catalyst, a phenomenon known as autocatalysis. This can be observed as a positive deviation from second-order kinetics at later stages of the reaction[5].

Q5: Are aliphatic isocyanates like this compound more or less reactive than aromatic isocyanates?

A5: Aliphatic isocyanates are generally less reactive than aromatic isocyanates. This is due to the electron-donating nature of the alkyl group, which reduces the electrophilicity of the isocyanate carbon atom[6].

Troubleshooting Guide

Issue Potential Cause(s) Recommended Solution(s)
Reaction is too slow or has not gone to completion. 1. Inappropriate solvent choice.2. Absence of a catalyst.3. Low reaction temperature.4. Steric hindrance from the alcohol.1. Switch to a non-polar, aprotic solvent (e.g., Toluene, THF).2. Introduce a catalyst such as dibutyltin dilaurate (DBTDL) or a tertiary amine.3. Increase the reaction temperature, but monitor for side reactions.4. If possible, use a less sterically hindered alcohol.
Formation of insoluble precipitates (likely polyureas). 1. Presence of water in the reactants or solvent.1. Ensure all reactants and solvents are rigorously dried before use. Use of molecular sieves is recommended.
Product contains significant amounts of side products (allophanates, biurets). 1. High reaction temperature.2. High concentration of isocyanate.3. Presence of certain catalysts (e.g., some metal catalysts can promote allophanate formation)[3].1. Lower the reaction temperature.2. Use a stoichiometric or slight excess of the alcohol.3. Choose a more selective catalyst or reduce the catalyst concentration.
Bubbles observed in the reaction mixture or final product. 1. Reaction with residual water, producing CO2 gas.2. Trapped air introduced during mixing.1. Ensure anhydrous conditions.2. Degas the reaction mixture before heating, or apply a vacuum after mixing[7][8].
Inconsistent reaction rates between batches. 1. Variability in the purity of starting materials (e.g., water content).2. Inaccurate measurement of reactants or catalyst.1. Use reagents from the same batch and ensure they are properly stored under inert atmosphere.2. Calibrate dispensing equipment and use precise measurement techniques.
Cracking of the final polyurethane material. 1. Incorrect mix ratio of isocyanate to alcohol, leading to improper crosslink density.2. High thermal stress during curing.1. Ensure the stoichiometric ratio of reactants is correct for the desired properties.2. Implement a controlled curing temperature profile[7].

Data on Solvent Effects

Solvent Solvent Type Dielectric Constant (approx.) Expected Relative Reaction Rate
TolueneNon-polar, Aprotic2.4Very High
BenzeneNon-polar, Aprotic2.3Very High
Tetrahydrofuran (THF)Polar, Aprotic7.6High
Di-n-butyl etherNon-polar, Aprotic3.1Moderate-High
Ethyl AcetatePolar, Aprotic6.0Moderate
Methyl Ethyl KetonePolar, Aprotic18.5Moderate-Low
DioxanePolar, Aprotic2.2Low
AcetonitrilePolar, Aprotic37.5Very Low

Note: This table is illustrative and the actual rates for this compound may vary. The trend shows that in the absence of hydrogen bonding, the reaction rate can be influenced by the dielectric constant of the solvent[1].

Experimental Protocols

Protocol for Monitoring Reaction Kinetics using in-situ FTIR Spectroscopy

This protocol describes the real-time monitoring of the reaction between this compound and an alcohol (e.g., 1-butanol) using in-situ Fourier Transform Infrared (FTIR) spectroscopy.

1. Materials and Equipment:

  • This compound (anhydrous)

  • 1-butanol (anhydrous)

  • Anhydrous solvent (e.g., Toluene)

  • Reaction vessel with a port for an in-situ FTIR probe

  • In-situ FTIR spectrometer with an Attenuated Total Reflectance (ATR) probe[1][9][10]

  • Magnetic stirrer and hotplate

  • Inert atmosphere setup (e.g., nitrogen or argon line)

2. Experimental Setup:

  • Assemble the reaction vessel under an inert atmosphere and ensure all glassware is dry.

  • Insert the in-situ FTIR-ATR probe into the reaction vessel, ensuring a proper seal.

  • Add the desired volume of anhydrous solvent to the vessel.

  • Add the 1-butanol to the solvent and begin stirring.

  • Set the reaction temperature on the hotplate.

3. Data Acquisition:

  • Begin collecting background spectra of the solvent and 1-butanol mixture.

  • Inject the this compound into the reaction vessel to initiate the reaction.

  • Immediately start collecting spectra at regular intervals (e.g., every 30-60 seconds)[9].

  • Monitor the disappearance of the isocyanate peak (a sharp, distinct peak around 2275 cm⁻¹) and the appearance of the urethane carbonyl peak (around 1700-1730 cm⁻¹)[11][12].

4. Data Analysis:

  • Plot the absorbance of the isocyanate peak versus time.

  • The rate of reaction can be determined from the slope of this plot. For a pseudo-first-order reaction (if one reactant is in large excess), a plot of ln(absorbance) vs. time will be linear.

  • Calculate the rate constant (k) from the slope of the kinetic plot.

Visualizations

experimental_workflow Experimental Workflow for Kinetic Analysis cluster_prep Preparation cluster_setup Reaction Setup cluster_run Execution & Monitoring cluster_analysis Data Analysis prep_glass Dry Glassware setup_solvent Add Solvent & Alcohol prep_glass->setup_solvent prep_reagents Prepare Anhydrous Reagents prep_reagents->setup_solvent prep_inert Establish Inert Atmosphere prep_inert->setup_solvent setup_probe Insert FTIR Probe setup_solvent->setup_probe setup_temp Set Temperature setup_probe->setup_temp run_bkg Collect Background Spectrum setup_temp->run_bkg run_initiate Inject this compound run_bkg->run_initiate run_monitor Monitor NCO Peak (2275 cm⁻¹) run_initiate->run_monitor analysis_plot Plot Absorbance vs. Time run_monitor->analysis_plot analysis_rate Determine Reaction Rate analysis_plot->analysis_rate

Caption: Workflow for kinetic analysis of this compound reactivity.

solvent_effects Solvent Influence on Reactivity cluster_outcome Reaction Outcome prop_polarity Polarity mech_solvation Solvation of Reactants prop_polarity->mech_solvation prop_hbond Hydrogen Bonding prop_hbond->mech_solvation prop_dielectric Dielectric Constant mech_transition Transition State Stabilization prop_dielectric->mech_transition outcome_rate Reaction Rate mech_solvation->outcome_rate mech_transition->outcome_rate

Caption: Logical relationship of solvent properties influencing reactivity.

References

Technical Support Center: Catalyst Deactivation in Pentyl Isocyanide-Mediated Reactions

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering catalyst deactivation in reactions mediated by pentyl isocyanide. The information is presented in a question-and-answer format to directly address common experimental issues.

Frequently Asked Questions (FAQs)

Q1: What are the most common catalysts used in pentyl isocyanide-mediated reactions, and why do they deactivate?

A1: Palladium and nickel complexes are the most prevalent catalysts for reactions involving isocyanides, including pentyl isocyanide. Deactivation of these catalysts is a common issue and can be attributed to several factors:

  • Strong Catalyst-Isocyanide Coordination: Pentyl isocyanide, like other isocyanides, can act as a strong ligand. It can coordinate irreversibly to the metal center of the catalyst, forming stable complexes that are catalytically inactive. This is a primary mode of deactivation.

  • Formation of Inactive Catalyst Species: In the case of palladium catalysts, the formation of cationic complexes such as [(ArC=NR)Pd(CNR)3]+ has been identified as a potential cause of deactivation. These species can precipitate or be unreactive under the reaction conditions.

  • Poisoning by Impurities: Impurities in the pentyl isocyanide starting material or in the reaction solvents and other reagents can act as catalyst poisons. Common poisons for palladium and nickel catalysts include sulfur and phosphorus compounds. Cyanide ions, which can be present as an impurity in isocyanide synthesis, are also potent catalyst poisons.

  • Thermal Degradation (Sintering): At elevated temperatures, catalyst nanoparticles can agglomerate, leading to a loss of active surface area. This process, known as sintering, results in a significant decrease in catalytic activity.

  • Fouling: The catalyst surface can be blocked by the deposition of polymeric byproducts or other insoluble materials from the reaction mixture, a process known as fouling.

Q2: My reaction is sluggish or has stalled completely. How can I determine if catalyst deactivation is the cause?

A2: Several signs can point to catalyst deactivation:

  • Decreased Reaction Rate: A noticeable slowing of the reaction rate compared to previous successful experiments is a primary indicator.

  • Incomplete Conversion: The reaction fails to reach the expected level of completion, even with extended reaction times.

  • Color Change of the Reaction Mixture: A change in the color of the reaction mixture can sometimes indicate a change in the oxidation state or coordination environment of the catalyst, which may be associated with deactivation.

  • Precipitation: The formation of a precipitate could be the deactivated catalyst species falling out of solution.

To confirm catalyst deactivation, you can try the following:

  • Add a Fresh Portion of Catalyst: If the reaction resumes after the addition of fresh catalyst, it is highly likely that the original catalyst was deactivated.

  • In-situ Monitoring: Techniques like NMR or IR spectroscopy can be used to monitor the reaction progress and the state of the catalyst in real-time.[1][2]

Q3: Can I regenerate a catalyst that has been deactivated in a pentyl isocyanide-mediated reaction?

A3: Catalyst regeneration is sometimes possible, but its success depends on the mechanism of deactivation.

  • For Deactivation by Strong Ligand Binding: It can be challenging to displace a strongly bound isocyanide. Treatment with a stronger coordinating ligand or a reagent that can chemically modify the bound isocyanide might be attempted, but this is often not straightforward.

  • For Poisoning: If the poison is reversibly bound, it may be possible to remove it by washing the catalyst or by treating it with a scavenging agent. For irreversible poisoning, regeneration is generally not feasible.

  • For Fouling: Washing the catalyst with appropriate solvents to dissolve the fouling agents can restore activity.

  • For Sintering: Sintering is generally an irreversible process.

For nickel catalysts, such as Raney-Nickel, regeneration procedures involving washing with solvents or treatment under a hydrogen atmosphere have been shown to be effective in some cases.[3][4]

Troubleshooting Guides

Problem 1: Low or No Catalytic Activity from the Start
Possible Cause Troubleshooting Step Experimental Protocol
Poor Quality Catalyst Verify the activity of the catalyst with a standard, reliable reaction.Run a small-scale control reaction where the catalyst's performance is well-documented.
Impurities in Pentyl Isocyanide Purify the pentyl isocyanide immediately before use.Distill or pass the pentyl isocyanide through a short column of activated alumina or silica gel to remove polar impurities.
Presence of Water or Oxygen Ensure all reagents and solvents are dry and the reaction is performed under an inert atmosphere.Dry solvents using standard procedures (e.g., distillation from a drying agent). Degas solvents and reagents by sparging with an inert gas (e.g., argon or nitrogen).
Incorrect Ligand or Additive Double-check the identity and purity of any ligands or additives used.Confirm the structure and purity of ligands and additives by NMR, IR, or other appropriate analytical techniques.
Problem 2: Catalyst Deactivates During the Reaction
Possible Cause Troubleshooting Step Experimental Protocol
High Concentration of Pentyl Isocyanide Reduce the initial concentration of pentyl isocyanide or add it slowly over time.Prepare a solution of pentyl isocyanide and add it to the reaction mixture via a syringe pump over the desired period.
Reaction Temperature is Too High Lower the reaction temperature.Run a series of small-scale reactions at different temperatures to find the optimal balance between reaction rate and catalyst stability.
Formation of Insoluble Byproducts Improve the solubility of all species in the reaction mixture.Screen different solvents or solvent mixtures to find one in which all reactants, intermediates, and products are soluble.
Ligand Dissociation Use a more strongly coordinating ligand to stabilize the catalyst.If using a monodentate ligand, consider switching to a bidentate or multidentate ligand, which can form a more stable complex with the metal center.

Data Presentation

The stability of a catalyst in the presence of pentyl isocyanide can be influenced by various factors. The following table summarizes hypothetical data to illustrate the effect of reaction conditions on catalyst lifetime.

Catalyst System Pentyl Isocyanide Conc. (M) Temperature (°C) Ligand Catalyst Half-life (h) Turnover Number (TON) before Deactivation
Pd(PPh3)40.180PPh32100
Pd(PPh3)40.0580PPh35250
Pd(dppf)Cl20.180dppf8400
Pd(dppf)Cl20.160dppf15>750
Ni(COD)2 / IPr0.225IPr10500
Ni(COD)2 / IPr0.250IPr3150

Note: This data is illustrative and the actual performance will depend on the specific reaction being performed.

Visualizations

Catalyst Deactivation Pathways

cluster_0 Active Catalyst Cycle cluster_1 Deactivation Pathways Active Catalyst Active Catalyst Reaction Intermediate Reaction Intermediate Active Catalyst->Reaction Intermediate Reactant Poisoning Poisoning Active Catalyst->Poisoning Impurity Ligand Dissociation Ligand Dissociation Active Catalyst->Ligand Dissociation Unstable Complex Sintering Sintering Active Catalyst->Sintering High Temp. Product Product Reaction Intermediate->Product Fouling Fouling Reaction Intermediate->Fouling Byproduct Product->Active Catalyst Inactive Species Inactive Species Poisoning->Inactive Species Ligand Dissociation->Inactive Species Sintering->Inactive Species Fouling->Inactive Species

Caption: Common pathways for catalyst deactivation.

Experimental Workflow for Troubleshooting Catalyst Deactivation

Start Reaction Fails Check_Catalyst Is Catalyst Active? Start->Check_Catalyst Check_Reagents Reagents Pure? Check_Catalyst->Check_Reagents Yes Replace_Catalyst Replace Catalyst Check_Catalyst->Replace_Catalyst No Check_Conditions Conditions Optimal? Check_Reagents->Check_Conditions Yes Purify Purify Reagents Check_Reagents->Purify No Optimize Optimize Conditions (Temp, Conc.) Check_Conditions->Optimize No Success Successful Reaction Check_Conditions->Success Yes Optimize->Success Purify->Check_Conditions Replace_Catalyst->Check_Reagents

Caption: A logical workflow for troubleshooting failed reactions.

References

Technical Support Center: Workup Procedures for Unreacted 1-Isocyanopentane

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering challenges with the removal of unreacted 1-isocyanopentane from their reaction mixtures.

Frequently Asked Questions (FAQs)

Q1: My reaction is complete, but I still have a significant amount of unreacted this compound. What are the primary methods for its removal?

A1: The most common and effective methods for removing unreacted this compound are:

  • Quenching: Reacting the excess isocyanate with a nucleophilic reagent to form a more easily separable derivative (e.g., a urea or urethane).

  • Scavenger Resins: Using a polymer-supported reagent that selectively reacts with and immobilizes the isocyanate, allowing for its removal by simple filtration.

  • Distillation: Separating the volatile this compound from the less volatile product based on differences in boiling points.

Q2: How do I choose the best removal method for my specific reaction?

A2: The choice of method depends on several factors:

  • Product Stability: Ensure your desired product is stable to the conditions of the chosen method (e.g., stable to the quenching reagent and the resulting byproducts, or stable to the heat required for distillation).

  • Scale of the Reaction: For small-scale reactions, scavenger resins are often convenient. For larger-scale reactions, quenching or distillation may be more practical and cost-effective.

  • Boiling Point of the Product: If your product has a significantly higher boiling point than this compound, distillation can be a very effective purification technique.

  • Desired Purity: All three methods can provide high purity if optimized. Scavenger resins are particularly good for driving reactions to completion and ensuring complete removal of the isocyanate.

Q3: I tried quenching with water, but the resulting urea is difficult to remove. What are my options?

A3: While water can quench isocyanates, the resulting symmetrically substituted ureas can sometimes be challenging to separate. A better approach is to use a primary or secondary amine, such as dibutylamine. This forms an unsymmetrically substituted urea which often has different solubility properties and is more readily removed by chromatography or crystallization.

Q4: Can I use an alcohol to quench the unreacted this compound?

A4: Yes, quenching with an alcohol will form a urethane. This can be a viable strategy, particularly if the resulting urethane is easily separable from your desired product. Simple alcohols like methanol or ethanol are often used.

Troubleshooting Guide

Issue Possible Cause Recommended Solution
Incomplete removal of this compound after quenching. Insufficient amount of quenching agent used.Use a larger excess of the quenching agent (e.g., 3-5 equivalents). Monitor the reaction by TLC or LC-MS to ensure complete consumption of the isocyanate.
Short reaction time for quenching.Allow the quenching reaction to stir for a longer period (e.g., 1-2 hours) at room temperature. Gentle heating can also be considered if the product is stable.
Product is difficult to separate from the quenched urea byproduct. The urea byproduct has similar solubility to the product.Try switching to a different quenching amine to alter the solubility of the resulting urea. For example, if you used a primary amine, try a secondary amine.
Consider using a scavenger resin to avoid the formation of a soluble byproduct.
Low recovery of product after using a scavenger resin. The product is non-specifically binding to the resin.Reduce the amount of scavenger resin used to the minimum required for complete isocyanate removal. Ensure the resin is thoroughly washed with an appropriate solvent to recover any adsorbed product.
Distillation is ineffective at separating this compound from the product. The boiling points of this compound and the product are too close.Consider converting the unreacted isocyanate to a much higher boiling derivative by quenching with a high-boiling amine or alcohol before attempting distillation.
If the product is non-volatile, simple evaporation of the this compound under reduced pressure may be sufficient.

Quantitative Comparison of Workup Procedures

The following table summarizes the typical efficiencies and conditions for the different workup procedures. The exact values may vary depending on the specific reaction conditions and the nature of the desired product.

Method Reagent/Conditions Typical Stoichiometry/Amount Typical Reaction Time Typical Removal Efficiency Primary Byproduct
Quenching Dibutylamine2-3 equivalents1-2 hours at room temperature>98%N,N-Dibutyl-N'-pentylurea
Scavenger Resin Aminomethyl Polystyrene Resin2-3 equivalents2-4 hours at room temperature>99%Resin-bound urea
Distillation Heat and reduced pressureN/ADependent on scale and equipment>95%None (isocyanate is collected as distillate)

Experimental Protocols

Protocol 1: Quenching with Dibutylamine

This protocol describes the removal of excess this compound by reaction with dibutylamine to form a soluble urea, which is then removed during workup.

  • Reaction Quenching:

    • Cool the reaction mixture to 0 °C in an ice bath.

    • Slowly add dibutylamine (2-3 equivalents relative to the initial amount of this compound) to the stirring reaction mixture.

    • Remove the ice bath and allow the mixture to stir at room temperature for 1-2 hours.

    • Monitor the disappearance of the this compound by TLC or LC-MS.

  • Workup and Purification:

    • Concentrate the reaction mixture under reduced pressure to remove the solvent.

    • Redissolve the residue in a suitable organic solvent (e.g., ethyl acetate or dichloromethane).

    • Wash the organic layer with 1 M HCl to remove any remaining dibutylamine.

    • Wash the organic layer with saturated aqueous sodium bicarbonate solution and then with brine.

    • Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.

    • Purify the crude product by flash column chromatography to separate the desired product from the N,N-dibutyl-N'-pentylurea byproduct.

Protocol 2: Removal using a Scavenger Resin

This protocol details the use of an aminomethyl polystyrene scavenger resin to remove unreacted this compound.

  • Scavenging:

    • To the reaction mixture, add aminomethyl polystyrene resin (2-3 equivalents based on the initial amount of this compound).

    • Stir the suspension at room temperature for 2-4 hours.

    • Monitor the reaction for the complete consumption of this compound by TLC or LC-MS. If the reaction is sluggish, gentle heating (e.g., to 40 °C) can be applied, provided the desired product is stable.

  • Purification:

    • Filter the reaction mixture to remove the resin.

    • Wash the resin with the reaction solvent to ensure complete recovery of the product.

    • Combine the filtrate and the washings.

    • Concentrate the combined organic solution under reduced pressure to yield the crude product.

    • Further purification by column chromatography, crystallization, or distillation may be performed if necessary.

Protocol 3: Removal by Distillation

This protocol is suitable for reactions where the desired product is significantly less volatile than this compound (Boiling Point of this compound is approximately 133-135 °C).

  • Distillation Setup:

    • Assemble a simple distillation apparatus. If the product is sensitive to high temperatures, a vacuum distillation setup is recommended.

    • Place the reaction mixture in the distillation flask.

  • Distillation Process:

    • Heat the distillation flask gently.

    • Collect the this compound as the distillate.

    • Monitor the temperature of the vapor. A stable temperature reading close to the boiling point of this compound indicates that it is being effectively removed.

    • Once all the this compound has been distilled, the temperature will either rise to the boiling point of the solvent or the next most volatile component, or the distillation will cease if the remaining components are non-volatile under the applied conditions.

    • The purified product remains in the distillation flask.

Logical Workflow for Troubleshooting

Troubleshooting_Workflow Start Unreacted this compound Detected Product_Properties Assess Product Properties: - Stability (Heat, Nucleophiles) - Boiling Point Start->Product_Properties Volatile_Product Product is Volatile / Heat Sensitive Product_Properties->Volatile_Product Low BP or Sensitive NonVolatile_Product Product is Non-Volatile / Heat Stable Product_Properties->NonVolatile_Product High BP and Stable Quenching Quenching with Soluble Amine Volatile_Product->Quenching Scavenger_Resin Use Scavenger Resin Volatile_Product->Scavenger_Resin NonVolatile_Product->Quenching NonVolatile_Product->Scavenger_Resin Distillation Distillation NonVolatile_Product->Distillation Purification_Quench Purification (Chromatography, Crystallization) Quenching->Purification_Quench Purification_Resin Filtration and Concentration Scavenger_Resin->Purification_Resin End Pure Product Distillation->End Purification_Quench->End Purification_Resin->End

Caption: Troubleshooting workflow for selecting a workup procedure.

Validation & Comparative

A Comparative Guide to Determining 1-Isocyanopentane Purity: GC-MS and Alternative Methods

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, accurate determination of the purity of reactive intermediates like 1-isocyanopentane is critical for ensuring reaction stoichiometry, product quality, and experimental reproducibility. This guide provides a comparative overview of the Gas Chromatography-Mass Spectrometry (GC-MS) method and other viable analytical techniques for assessing the purity of this compound.

Comparison of Analytical Methods

The choice of analytical method for purity determination depends on factors such as the required accuracy, sensitivity, sample throughput, and available instrumentation. Below is a summary of common methods for isocyanate analysis, which can be applied to this compound.

Method Principle Advantages Disadvantages Typical Performance
GC-MS Separation of volatile compounds based on their boiling point and polarity, followed by detection and identification based on their mass-to-charge ratio.[1]High specificity and sensitivity; allows for identification of impurities.This compound is highly reactive and may degrade at high temperatures in the injector or column; potential for reactions with column stationary phases.[2][3]LOD/LOQ: Low ng to pg range; Precision: RSD <5%.
HPLC-UV/MS Separation of compounds in the liquid phase, typically after derivatization of the isocyanate group to form a stable, UV-active or ionizable product.[4][5][6]High sensitivity and suitable for less volatile or thermally sensitive isocyanates; well-established for isocyanate analysis.[4][6]Requires a derivatization step, which adds complexity and potential for side reactions; indirect analysis of the original compound.LOD/LOQ: Low µg/m³ to ng/mL range (after derivatization)[7][8]; Precision: RSD <5-10%.[4]
Titration Reaction of the isocyanate group with a known excess of a standard amine solution (e.g., di-n-butylamine), followed by back-titration of the unreacted amine with a standard acid.[9]Simple, inexpensive, and provides a direct measure of the isocyanate content (%NCO); an established standard method (e.g., ASTM D5155).Lower sensitivity and specificity compared to chromatographic methods; does not provide information on individual impurities.[9]Precision: RSD <1-2%.
qNMR Quantitative Nuclear Magnetic Resonance spectroscopy measures the purity of a substance by comparing the integral of a signal from the analyte to that of a certified internal standard.[10][11][12]Primary analytical method; highly accurate and precise; non-destructive; does not require a reference standard of the analyte itself.[12][13]Lower sensitivity than chromatographic methods; requires a high-field NMR spectrometer and a suitable internal standard.Accuracy: >99%; Precision: RSD <1%.[13]

Experimental Protocols

GC-MS Method (Proposed)

This proposed method is based on general procedures for the analysis of volatile organic compounds and would require validation for this compound.

1. Sample Preparation:

  • Accurately weigh approximately 10 mg of the this compound sample into a 10 mL volumetric flask.

  • Dissolve and dilute to the mark with a dry, inert solvent such as anhydrous hexane or toluene.

  • Prepare a series of calibration standards in the same solvent.

2. GC-MS Instrumentation and Conditions:

  • Gas Chromatograph: Agilent 8890 GC System or equivalent.

  • Mass Spectrometer: Agilent 5977B MSD or equivalent.

  • Column: A low-polarity column such as a DB-1ms or HP-5ms (30 m x 0.25 mm, 0.25 µm film thickness) is recommended to minimize on-column reactions.

  • Injector: Split/splitless injector, operated in split mode (e.g., 50:1 split ratio) to handle the neat sample.

  • Injector Temperature: Keep as low as possible to prevent thermal degradation, e.g., 150-180 °C.

  • Oven Temperature Program:

    • Initial temperature: 40 °C, hold for 2 minutes.

    • Ramp: 10 °C/min to 200 °C.

    • Hold: 2 minutes.

  • Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.

  • MSD Conditions:

    • Ionization Mode: Electron Ionization (EI) at 70 eV.

    • Source Temperature: 230 °C.

    • Quadrupole Temperature: 150 °C.

    • Scan Range: m/z 30-300.

3. Data Analysis:

  • The purity is calculated based on the relative peak area of this compound compared to the total area of all peaks in the chromatogram (area percent method).

  • Impurities can be tentatively identified by their mass spectra through library searching (e.g., NIST library).

HPLC-UV Method with Derivatization

This protocol uses 1-(2-pyridyl)piperazine (1-2PP) as a derivatizing agent to form a stable urea derivative that can be analyzed by HPLC-UV.

1. Derivatization and Sample Preparation:

  • Prepare a derivatizing solution of 1x10⁻⁴ M 1-(2-pyridyl)piperazine in acetonitrile.

  • Accurately weigh a small amount of the this compound sample and dissolve it in a known volume of acetonitrile.

  • Add an aliquot of the isocyanate solution to an excess of the derivatizing solution and allow it to react at room temperature for at least 30 minutes.

  • Prepare calibration standards by derivatizing known concentrations of a this compound standard.

2. HPLC-UV Instrumentation and Conditions:

  • HPLC System: Agilent 1260 Infinity II LC System or equivalent with a UV detector.

  • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).

  • Mobile Phase: Isocratic or gradient elution with a mixture of acetonitrile and a buffer (e.g., 0.01 M ammonium acetate). A typical starting condition could be 60:40 acetonitrile:buffer.

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30 °C.

  • UV Detection: 254 nm.

3. Data Analysis:

  • The concentration and purity of this compound are determined by comparing the peak area of the derivatized analyte in the sample to the calibration curve generated from the standards.

Titration Method for %NCO

This method is adapted from the principles of ASTM D5155 for the determination of isocyanate content.

1. Reagents and Sample Preparation:

  • Titrant: Standardized 0.1 N hydrochloric acid (HCl).

  • Amine Reagent: A solution of di-n-butylamine in a dry solvent like toluene (e.g., 2 M).

  • Accurately weigh an appropriate amount of the this compound sample into a dry Erlenmeyer flask.

  • Add a known excess of the di-n-butylamine reagent to the flask. Stopper the flask and swirl to mix. Allow the reaction to proceed for 15 minutes.

2. Titration Procedure:

  • Add a suitable indicator (e.g., bromocresol green) to the flask.

  • Titrate the unreacted di-n-butylamine with the standardized 0.1 N HCl until the endpoint is reached (color change).

  • Perform a blank titration using the same volume of the di-n-butylamine reagent without the isocyanate sample.

3. Calculation: The %NCO is calculated using the following formula: %NCO = [(B - S) x N x 4.202] / W Where:

  • B = volume of HCl for the blank titration (mL)

  • S = volume of HCl for the sample titration (mL)

  • N = normality of the HCl

  • W = weight of the sample (g)

  • 4.202 is a constant based on the molecular weight of the NCO group.

Visualizing the GC-MS Workflow

The following diagram illustrates the typical workflow for determining the purity of a volatile compound like this compound using GC-MS.

GCMS_Workflow cluster_prep Sample Preparation cluster_gcms GC-MS Analysis cluster_data Data Processing Weighing Weigh Sample Dilution Dilute in Solvent Weighing->Dilution Injection Inject into GC Dilution->Injection Transfer to Vial Separation Separation in Column Injection->Separation Ionization Ionization (EI) Separation->Ionization Detection Mass Detection (MS) Ionization->Detection Chromatogram Generate Chromatogram Detection->Chromatogram Integration Peak Integration Chromatogram->Integration PurityCalc Calculate % Purity Integration->PurityCalc Report Report PurityCalc->Report

Caption: Workflow for GC-MS Purity Analysis.

This guide provides a framework for selecting and implementing a suitable analytical method for determining the purity of this compound. While GC-MS offers excellent specificity, the reactivity of the analyte necessitates careful method development. Alternative methods such as HPLC with derivatization, titration, and qNMR present robust and reliable options depending on the specific analytical requirements.

References

Unveiling the Spectroscopic Signature of 1-Isocyanopentane: A Comparative NMR Analysis

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and professionals in drug development, a thorough understanding of the structural characteristics of organic molecules is paramount. Nuclear Magnetic Resonance (NMR) spectroscopy stands as a cornerstone technique for elucidating molecular structure. This guide provides a detailed 1H and 13C NMR characterization of 1-isocyanopentane, offering a comparative analysis with its isomeric counterpart, n-pentyl cyanide (hexanenitrile), supported by predicted and experimental data.

Comparative Analysis of 1H and 13C NMR Data

The structural nuances between the isocyano (-N≡C) and cyano (-C≡N) functional groups give rise to distinct electronic environments, which are clearly reflected in their respective NMR spectra. Below is a comprehensive comparison of the predicted 1H and 13C NMR data for this compound and the experimental data for n-pentyl cyanide.

Table 1: 1H NMR Data Comparison

Assignment This compound (Predicted) n-Pentyl Cyanide (Experimental)
Chemical Shift (δ, ppm) Multiplicity
H-13.25t
H-21.65p
H-31.40sex
H-41.35sex
H-50.92t

Table 2: 13C NMR Data Comparison

Assignment This compound (Predicted) n-Pentyl Cyanide (Experimental)
Chemical Shift (δ, ppm) Chemical Shift (δ, ppm)
C-141.517.1
C-229.825.4
C-328.730.8
C-422.122.1
C-513.913.8
-N≡C / -C≡N156.0 (t, J ≈ 5 Hz)119.8

The most significant differences are observed at the carbon and proton directly attached to the functional group (C-1 and H-1). The isocyanide group's nitrogen atom deshields the adjacent protons and carbon to a greater extent than the carbon atom of the cyanide group, resulting in a downfield shift. The isocyano carbon itself resonates at a much lower field compared to the cyano carbon. Another key distinguishing feature in the 13C NMR spectrum is the triplet multiplicity of the isocyano carbon due to coupling with the quadrupolar 14N nucleus.

Experimental Protocol for NMR Spectroscopy

To obtain high-quality 1H and 13C NMR spectra for compounds like this compound, the following experimental protocol is recommended:

1. Sample Preparation:

  • Dissolve approximately 5-10 mg of the sample in 0.6-0.7 mL of a deuterated solvent (e.g., CDCl3).

  • Add a small amount of an internal standard, such as tetramethylsilane (TMS), for chemical shift referencing (δ = 0.00 ppm).

  • Filter the solution into a 5 mm NMR tube to remove any particulate matter.

2. Instrument Setup:

  • Use a high-field NMR spectrometer (e.g., 400 MHz or higher) for better signal dispersion.

  • Tune and match the probe for the respective nucleus (¹H or ¹³C).

  • Shim the magnetic field to achieve optimal homogeneity, resulting in sharp, symmetrical peaks.

3. 1H NMR Acquisition:

  • Pulse Sequence: A standard single-pulse experiment is typically sufficient.

  • Acquisition Parameters:

    • Spectral Width: ~16 ppm

    • Number of Scans: 8-16 (adjust based on sample concentration)

    • Relaxation Delay: 1-2 seconds

    • Acquisition Time: ~3-4 seconds

  • Processing: Apply a Fourier transform to the free induction decay (FID), followed by phase and baseline correction. Integrate the signals to determine proton ratios.

4. 13C NMR Acquisition:

  • Pulse Sequence: A proton-decoupled pulse sequence (e.g., zgpg30) is used to simplify the spectrum to singlets for each unique carbon.

  • Acquisition Parameters:

    • Spectral Width: ~240 ppm

    • Number of Scans: 1024 or more (due to the low natural abundance of ¹³C)

    • Relaxation Delay: 2 seconds

  • Processing: Similar to 1H NMR, apply a Fourier transform, phase, and baseline correction.

Structural and Spectroscopic Correlation

The following diagram illustrates the relationship between the structure of this compound and its predicted NMR signals, highlighting the key chemical shifts.

G cluster_mol cluster_h_nmr 1H NMR (Predicted) cluster_c_nmr 13C NMR (Predicted) C5 CH3 C4 CH2 C5->C4 H5 δ ≈ 0.92 ppm (t) C5->H5 CC5 δ ≈ 13.9 ppm C5->CC5 C3 CH2 C4->C3 H4 δ ≈ 1.35 ppm (sex) C4->H4 CC4 δ ≈ 22.1 ppm C4->CC4 C2 CH2 C3->C2 H3 δ ≈ 1.40 ppm (sex) C3->H3 CC3 δ ≈ 28.7 ppm C3->CC3 C1 CH2 C2->C1 H2 δ ≈ 1.65 ppm (p) C2->H2 CC2 δ ≈ 29.8 ppm C2->CC2 NC N+≡C- C1->NC H1 δ ≈ 3.25 ppm (t) C1->H1 CC1 δ ≈ 41.5 ppm C1->CC1 CNC δ ≈ 156.0 ppm NC->CNC

Caption: Correlation of this compound structure with predicted NMR shifts.

This comprehensive guide provides the necessary data and protocols for the accurate 1H and 13C NMR characterization of this compound, facilitating its identification and differentiation from its cyanide isomer. The provided information is essential for researchers working with this and similar organic molecules.

A Comparative Guide to the Spectroscopic Analysis of the Isocyanide Functional Group

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

The isocyanide functional group (-N≡C), with its unique electronic structure and reactivity, is a critical moiety in various fields, including medicinal chemistry, materials science, and organic synthesis. Accurate and reliable identification and quantification of this functional group are paramount for research and development. This guide provides an objective comparison of Fourier-Transform Infrared (FT-IR) spectroscopy with alternative analytical techniques for the characterization of the isocyanide stretch, supported by experimental data and detailed protocols.

FT-IR Spectroscopy: A Primary Tool for Isocyanide Analysis

FT-IR spectroscopy is a widely used technique for the identification of functional groups due to its sensitivity to the vibrational modes of chemical bonds. The isocyanide functional group exhibits a characteristic strong and sharp stretching vibration in a relatively uncongested region of the mid-infrared spectrum, making FT-IR an excellent primary tool for its detection.

The N≡C stretching vibration in isocyanides typically appears in the spectral range of 2110-2165 cm⁻¹ . The exact position of this band is sensitive to the electronic environment of the isocyanide. Factors influencing the stretching frequency include the nature of the substituent attached to the nitrogen atom, solvent polarity, and coordination to a metal center. For instance, coordination to a metal generally leads to an increase in the stretching frequency.

Quantitative Analysis with FT-IR

FT-IR spectroscopy can be employed for the quantitative analysis of isocyanides by utilizing the Beer-Lambert Law, which states that the absorbance of a specific vibrational band is directly proportional to the concentration of the analyte.[1] A calibration curve can be constructed by measuring the absorbance of the isocyanide stretch at various known concentrations. From this curve, the concentration of an unknown sample can be determined.

Alternative Spectroscopic Techniques for Isocyanide Analysis

While FT-IR is a powerful tool, other spectroscopic techniques offer complementary information and may be more suitable for specific applications. This section compares FT-IR with Raman Spectroscopy and Nuclear Magnetic Resonance (NMR) Spectroscopy for the analysis of the isocyanide functional group.

Comparison Summary
FeatureFT-IR SpectroscopyRaman SpectroscopyNMR Spectroscopy
Principle Absorption of infrared radiationInelastic scattering of monochromatic lightNuclear spin transitions in a magnetic field
Isocyanide Signal Strong, sharp N≡C stretch (2110-2165 cm⁻¹)Strong, sharp N≡C stretch¹³C and ¹⁴N signals of the isocyanide carbon and nitrogen
Sample Type Solids, liquids, gasesSolids, liquids, gases (less interference from aqueous solvents)Solutions
Quantitative Capability Good, requires calibrationGood, requires calibrationExcellent, can be absolute with internal standards
Structural Information Functional group identificationFunctional group identification, symmetry informationDetailed connectivity and structural elucidation
Strengths Widely available, sensitive to polar bonds, robust for routine analysisExcellent for aqueous samples, sensitive to symmetric non-polar bonds, high spatial resolution possibleProvides unambiguous structural information, excellent for quantitative analysis
Limitations Water absorption can interfere, limited structural informationCan be affected by fluorescence, weaker signal than FT-IR for some bondsLower sensitivity than vibrational spectroscopy, requires deuterated solvents

Experimental Protocols

Detailed experimental protocols are crucial for obtaining reliable and reproducible results. Below are representative protocols for the analysis of an isocyanide sample using FT-IR, Raman, and NMR spectroscopy.

FT-IR Spectroscopy Protocol

This protocol is adapted for the analysis of a liquid isocyanide sample using a transmission cell.

Instrumentation:

  • FT-IR Spectrometer (e.g., Bruker, PerkinElmer, Thermo Fisher Scientific)

  • Liquid transmission cell with NaCl or KBr windows (path length of 0.1 mm)

  • Syringe for sample injection

Procedure:

  • Background Spectrum: Record a background spectrum of the empty, clean transmission cell.

  • Sample Preparation: If the isocyanide is a solid, dissolve it in a suitable transparent solvent (e.g., chloroform, dichloromethane) to a known concentration. If it is a liquid, it can be analyzed directly.

  • Sample Loading: Using a syringe, carefully inject the sample into the transmission cell, ensuring no air bubbles are present.

  • Data Acquisition: Place the loaded cell in the spectrometer's sample compartment and acquire the infrared spectrum. A typical measurement might involve co-adding 16 or 32 scans at a resolution of 4 cm⁻¹.

  • Data Processing: The acquired sample spectrum is automatically ratioed against the background spectrum to produce the final absorbance spectrum. The characteristic isocyanide peak should be identified in the 2110-2165 cm⁻¹ region. For quantitative analysis, the peak height or area is measured and compared to a pre-established calibration curve.[1]

Raman Spectroscopy Protocol

This protocol describes the analysis of a liquid isocyanide sample.

Instrumentation:

  • Raman Spectrometer with a laser excitation source (e.g., 532 nm or 785 nm)

  • Microscope objective for focusing the laser and collecting the scattered light

  • Sample holder (e.g., glass vial, quartz cuvette)

Procedure:

  • Sample Preparation: The isocyanide sample (liquid or a solution in a suitable solvent) is placed in a glass vial or quartz cuvette.

  • Instrument Setup: The sample is placed on the microscope stage. The laser is focused onto the sample through the microscope objective.

  • Data Acquisition: The Raman spectrum is acquired by collecting the scattered light. Acquisition parameters, such as laser power and integration time, should be optimized to obtain a good signal-to-noise ratio without causing sample degradation.

  • Data Processing: The spectrum is processed to remove any background fluorescence and cosmic rays. The isocyanide stretching peak is identified and can be used for qualitative or quantitative analysis.

NMR Spectroscopy Protocol

This protocol is for obtaining a ¹³C NMR spectrum of an isocyanide.

Instrumentation:

  • NMR Spectrometer (e.g., 400 MHz or higher)

  • 5 mm NMR tubes

  • Deuterated solvent (e.g., CDCl₃)

Procedure:

  • Sample Preparation: Dissolve approximately 10-20 mg of the isocyanide compound in about 0.6 mL of a deuterated solvent (e.g., CDCl₃) in a clean, dry NMR tube.

  • Instrument Tuning and Shimming: Insert the sample into the NMR spectrometer. The instrument is then tuned to the appropriate frequency, and the magnetic field is shimmed to ensure homogeneity.

  • Data Acquisition: A standard ¹³C NMR pulse sequence is used to acquire the spectrum. For quantitative analysis, a longer relaxation delay (e.g., 5 times the longest T₁) and inverse-gated decoupling may be necessary to ensure accurate integration of the signals.

  • Data Processing: The acquired free induction decay (FID) is Fourier transformed, phased, and baseline corrected. The chemical shift of the isocyanide carbon is typically observed in the range of 155-170 ppm. For quantitative analysis, the integral of the isocyanide carbon signal is compared to the integral of a known internal standard.

Visualizing the Workflow and Comparisons

To better illustrate the processes and relationships discussed, the following diagrams were generated using the DOT language.

FT_IR_Workflow cluster_prep Sample Preparation cluster_analysis FT-IR Analysis cluster_output Output Prep Prepare Sample (neat liquid or solution) Background Acquire Background Spectrum Prep->Background Load empty cell Sample_Spec Acquire Sample Spectrum Background->Sample_Spec Load sample cell Process Process Data (Ratioing) Sample_Spec->Process Spectrum Absorbance Spectrum Process->Spectrum Analysis Qualitative/Quantitative Analysis Spectrum->Analysis

FT-IR Analysis Workflow for Isocyanides.

Technique_Comparison cluster_ftir FT-IR Characteristics cluster_raman Raman Characteristics cluster_nmr NMR Characteristics FTIR FT-IR Spectroscopy FTIR_adv Advantages: - Widely available - Sensitive to polar bonds FTIR_dis Disadvantages: - Water interference - Limited structural info Raman Raman Spectroscopy Raman_adv Advantages: - Good for aqueous samples - High spatial resolution Raman_dis Disadvantages: - Fluorescence issues - Weaker signal NMR NMR Spectroscopy NMR_adv Advantages: - Unambiguous structure - Excellent for quantification NMR_dis Disadvantages: - Lower sensitivity - Requires deuterated solvents

Comparison of Spectroscopic Techniques.

Conclusion

FT-IR spectroscopy remains a primary and indispensable tool for the routine analysis of the isocyanide functional group due to its characteristic strong absorption in a clear spectral window. It is a robust method for both qualitative identification and quantitative determination. However, for applications requiring analysis in aqueous media or demanding high spatial resolution, Raman spectroscopy presents a powerful alternative. For unambiguous structural elucidation and highly accurate quantitative measurements, NMR spectroscopy is the method of choice, providing detailed information about the molecular framework. The selection of the most appropriate technique will ultimately depend on the specific research question, the nature of the sample, and the available instrumentation. A multi-technique approach, leveraging the complementary strengths of FT-IR, Raman, and NMR, will often provide the most comprehensive understanding of isocyanide-containing compounds.

References

A Comparative Analysis of 1-Isocyanopentane Reactivity in Multicomponent Reactions

Author: BenchChem Technical Support Team. Date: November 2025

For researchers and professionals in drug development and organic synthesis, the selection of appropriate building blocks is paramount to the efficiency and success of a synthetic route. Alkyl isocyanides are a versatile class of reagents, particularly valued for their application in multicomponent reactions (MCRs) such as the Ugi and Passerini reactions. This guide provides a comparative overview of the reactivity of 1-isocyanopentane versus other alkyl isocyanides, supported by experimental data and detailed protocols to aid in reagent selection and experimental design.

The reactivity of alkyl isocyanides in MCRs is primarily governed by a combination of steric and electronic factors. Generally, the nucleophilic attack of the isocyanide carbon on the electrophilic species is the rate-determining step. The nature of the alkyl substituent directly influences the electron density at the isocyano carbon and the steric hindrance around it, thereby affecting the reaction rate and overall yield.

Influence of Steric and Electronic Effects

Alkyl groups are electron-donating through an inductive effect, which increases the nucleophilicity of the isocyanide carbon. However, the size and branching of the alkyl chain can introduce steric hindrance, which can impede the approach of the isocyanide to the other reactants.

In the context of the Ugi four-component reaction (U-4CR), a cornerstone of combinatorial chemistry, the reaction proceeds through the formation of a Schiff base, followed by the nucleophilic addition of the isocyanide to the resulting iminium ion.[1][2] The final step involves an intramolecular rearrangement to form a stable bis-amide product.[1] Similarly, the Passerini three-component reaction (P-3CR) involves the reaction of an isocyanide, a carbonyl compound, and a carboxylic acid to yield an α-acyloxy amide.[3][4] The reactivity of the isocyanide in both reactions is a critical determinant of the reaction's success and efficiency.

Aromatic isocyanides are generally reported to be less reactive than their aliphatic counterparts in Ugi reactions.[5] Within the family of alkyl isocyanides, steric hindrance around the functional group can decrease reactivity.[6] This suggests that linear alkyl isocyanides, such as this compound, would be expected to exhibit favorable reactivity due to a good balance of electronic and steric properties.

Comparative Reactivity Data

To provide a quantitative perspective, a hypothetical comparative study of the Ugi reaction is presented below. This table illustrates the expected trend in product yield as a function of the alkyl isocyanide's structure. The reaction involves the combination of benzaldehyde, aniline, acetic acid, and various alkyl isocyanides in methanol at room temperature.

IsocyanideAlkyl StructureExpected Yield (%)Primary Factors Influencing Reactivity
IsocyanomethaneMethyl85-95Low steric hindrance, moderate inductive effect.
IsocyanoethaneEthyl80-90Slightly increased steric hindrance compared to methyl.
1-Isocyanopropanen-Propyl78-88Linear chain, minimal increase in steric hindrance.
1-Isocyanobutanen-Butyl75-85Further increase in chain length with minor steric impact.
This compound n-Pentyl 72-82 Longer linear chain, potentially minor diffusion limitations.
2-IsocyanopropaneIsopropyl60-70Increased steric hindrance due to branching at the α-carbon.
tert-Butyl isocyanidetert-Butyl40-50Significant steric hindrance severely impedes reactivity.

Note: The yield percentages are illustrative and based on established principles of chemical reactivity. Actual yields may vary depending on specific reaction conditions.

Experimental Protocols

To ensure a reliable comparison of the reactivity of different alkyl isocyanides, it is crucial to follow a standardized experimental protocol. Below is a general procedure for the Ugi four-component reaction.

General Experimental Protocol for a Comparative Ugi Reaction Study

Materials:

  • Aldehyde (e.g., Benzaldehyde)

  • Amine (e.g., Aniline)

  • Carboxylic Acid (e.g., Acetic Acid)

  • Alkyl Isocyanides (Isocyanomethane, Isocyanoethane, 1-Isocyanopropane, 1-Isocyanobutane, this compound, 2-Isocyanopropane, tert-Butyl isocyanide)

  • Methanol (Anhydrous)

Procedure:

  • To a series of reaction vials, each containing a magnetic stir bar, add the aldehyde (1.0 mmol) and the amine (1.0 mmol) in methanol (2.0 mL).

  • Stir the mixture at room temperature for 30 minutes to facilitate the formation of the Schiff base.

  • To each vial, add the carboxylic acid (1.0 mmol).

  • Finally, add the respective alkyl isocyanide (1.0 mmol) to each vial.

  • Seal the vials and stir the reactions at room temperature for 24 hours.

  • Monitor the progress of the reaction by thin-layer chromatography (TLC).

  • Upon completion, concentrate the reaction mixtures under reduced pressure.

  • Purify the resulting bis-amides by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes).

  • Determine the yield of the purified product for each reaction.

For a more rigorous kinetic analysis, aliquots can be taken from the reaction mixture at regular intervals and analyzed by a suitable technique such as Gas Chromatography (GC) or High-Performance Liquid Chromatography (HPLC) to determine the rate of consumption of reactants or formation of the product.

Logical Workflow for Reactivity Comparison

The process of comparing the reactivity of different alkyl isocyanides can be visualized as a systematic workflow.

G cluster_prep Preparation cluster_exec Execution cluster_analysis Analysis reagents Select Alkyl Isocyanides (this compound, etc.) conditions Define Standard Reaction Conditions (Ugi or Passerini) reagents->conditions protocol Develop Detailed Experimental Protocol conditions->protocol synthesis Perform Parallel Synthesis protocol->synthesis monitoring Monitor Reaction Progress (TLC, GC/HPLC) synthesis->monitoring purification Isolate and Purify Products monitoring->purification quantification Determine Yields and/or Rate Constants purification->quantification comparison Compare Reactivity Data quantification->comparison

Figure 1. Workflow for comparing the reactivity of alkyl isocyanides.

Conclusion

References

A Comparative Guide to Analytical Methods for the Quantification of 1-Isocyanopentane

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative overview of validated analytical methods for the quantification of 1-isocyanopentane. Due to the limited availability of public-domain validation data specifically for this compound, this document presents a synthesized comparison based on established methodologies for analogous isocyanate compounds. The experimental data herein is illustrative and serves to guide researchers in the selection and validation of an appropriate analytical technique.

Introduction to this compound Analysis

This compound, a monofunctional isocyanate, is a reactive compound that can be challenging to quantify directly due to its susceptibility to reaction with nucleophiles. Analytical methods for isocyanates, therefore, often involve a derivatization step to form a stable, easily detectable product.[1][2] The choice of analytical technique is critical and is typically guided by factors such as required sensitivity, sample matrix, and available instrumentation. The most common approaches involve Gas Chromatography (GC) and High-Performance Liquid Chromatography (HPLC), often coupled with mass spectrometry for enhanced specificity and sensitivity.[1]

Comparative Analysis of Analytical Methods

This section compares two primary analytical approaches for the quantification of this compound: Gas Chromatography with Flame Ionization Detection (GC-FID) and High-Performance Liquid Chromatography with UV detection (HPLC-UV) following derivatization.

Quantitative Performance Data

The following table summarizes the typical performance characteristics of validated GC-FID and HPLC-UV methods for the analysis of isocyanates, adapted for this compound.

Validation Parameter Gas Chromatography (GC-FID) HPLC-UV (with DBA Derivatization)
Linearity (R²) > 0.999> 0.999
Accuracy (% Recovery) 98.5% - 101.2%99.1% - 100.8%
Precision (RSD)
- Intraday< 1.5%< 1.0%
- Interday< 2.0%< 1.8%
Limit of Detection (LOD) ~ 1 µg/mL~ 0.1 µg/mL
Limit of Quantification (LOQ) ~ 3 µg/mL~ 0.4 µg/mL

Note: The data presented is illustrative and based on typical validation results for similar analytes as described in analytical literature.[3][4][5]

Experimental Protocols

Detailed methodologies for the validation of GC-FID and HPLC-UV methods are provided below. These protocols are based on established guidelines, such as those from the International Council for Harmonisation (ICH).[3][6]

Method 1: Gas Chromatography with Flame Ionization Detection (GC-FID)

This method is suitable for the direct analysis of volatile compounds like this compound in a non-reactive matrix.

1. Sample Preparation:

  • Accurately weigh the sample containing this compound and dissolve it in a suitable, dry, and inert solvent (e.g., anhydrous hexane or toluene) to a known concentration.

  • Prepare a series of calibration standards by diluting a stock solution of this compound.

2. GC-FID Instrumentation and Conditions:

  • Column: A non-polar capillary column, such as a DB-5ms (30 m x 0.25 mm, 0.25 µm film thickness).

  • Carrier Gas: Helium or Nitrogen at a constant flow rate.

  • Injector Temperature: 250°C.

  • Oven Temperature Program: Initial temperature of 50°C, hold for 2 minutes, then ramp to 200°C at 10°C/min.

  • Detector: Flame Ionization Detector (FID) at 280°C.

  • Injection Volume: 1 µL.

3. Validation Parameters:

  • Specificity: Inject the solvent blank to ensure no interfering peaks are present at the retention time of this compound.

  • Linearity: Analyze a series of at least five concentrations of this compound and plot the peak area against concentration. Calculate the correlation coefficient (R²).

  • Accuracy: Perform recovery studies by spiking a blank matrix with known concentrations of this compound at three levels (e.g., 80%, 100%, and 120% of the target concentration).

  • Precision: Analyze replicate injections of a standard solution on the same day (intraday) and on different days (interday) to determine the relative standard deviation (RSD).

  • LOD and LOQ: Determine the limit of detection and quantification based on the signal-to-noise ratio (typically 3:1 for LOD and 10:1 for LOQ) or from the standard deviation of the response and the slope of the calibration curve.

Method 2: HPLC-UV with Derivatization

This method is ideal for samples where this compound is present at low concentrations or in complex matrices. Derivatization with an agent like di-n-butylamine (DBA) creates a stable urea derivative that can be readily analyzed by reverse-phase HPLC.[7]

1. Derivatization and Sample Preparation:

  • To a known volume of the sample, add a solution of di-n-butylamine (DBA) in a suitable solvent like toluene.[7]

  • Allow the reaction to proceed to completion to form the 1-pentyl-3,3-dibutylurea derivative.

  • Quench any excess DBA with an acid.

  • Extract the derivative into an appropriate organic solvent and dilute to a known volume with the mobile phase.

  • Prepare calibration standards by derivatizing known amounts of this compound.

2. HPLC-UV Instrumentation and Conditions:

  • Column: C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).

  • Mobile Phase: A gradient of acetonitrile and water.

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30°C.

  • Detector: UV detector set to an appropriate wavelength for the derivative (e.g., 240 nm).

  • Injection Volume: 10 µL.

3. Validation Parameters:

  • The validation parameters (Specificity, Linearity, Accuracy, Precision, LOD, and LOQ) are assessed in a similar manner to the GC-FID method, using the derivatized standards and samples.

Workflow and Pathway Visualizations

The following diagrams illustrate the general experimental workflow for the analysis of isocyanates and the derivatization reaction.

General Workflow for Isocyanate Quantification Sample Sample Collection Derivatization Derivatization (if applicable) Sample->Derivatization Extraction Extraction / Dilution Derivatization->Extraction Chromatography Chromatographic Separation (GC or HPLC) Extraction->Chromatography Detection Detection (FID, UV, or MS) Chromatography->Detection Quantification Quantification Detection->Quantification Validation Method Validation Quantification->Validation Report Report Validation->Report

Caption: General workflow for the quantification of isocyanates.

Derivatization of this compound with DBA cluster_reactants Reactants Isocyanopentane This compound (C5H11-N=C=O) Product 1-pentyl-3,3-dibutylurea (Stable Derivative) Isocyanopentane->Product + DBA Di-n-butylamine (DBA) ((C4H9)2NH) DBA->Product

Caption: Derivatization reaction of this compound.

Conclusion

The choice between GC-FID and HPLC-UV for the quantification of this compound will depend on the specific requirements of the analysis. GC-FID offers a simpler, direct measurement for volatile samples, while HPLC-UV with derivatization provides superior sensitivity and is more suitable for complex sample matrices. Both methods, when properly validated, can provide accurate and reliable quantitative results. It is recommended that researchers perform in-house validation to ensure the chosen method is fit for its intended purpose.

References

A Comparative Guide to 1-Isocyanopentane and 1-Isothiocyanopentane in Synthetic Chemistry

Author: BenchChem Technical Support Team. Date: November 2025

In the landscape of synthetic organic chemistry, isocyanates and their sulfur-containing analogs, isothiocyanates, serve as versatile building blocks for a diverse array of molecular architectures. This guide provides a detailed comparison of 1-isocyanopentane and 1-isothiocyanopentane, focusing on their distinct reactivity profiles and applications in the synthesis of complex organic molecules. This objective analysis, supported by experimental data and protocols, is intended to assist researchers, scientists, and drug development professionals in selecting the appropriate reagent for their synthetic endeavors.

Core Reactivity: A Tale of Two Electrophiles

The synthetic utility of this compound and 1-isothiocyanopentane stems from the electrophilic nature of the central carbon atom in their respective functional groups (-N=C=O and -N=C=S). However, the difference in electronegativity between oxygen and sulfur imparts distinct reactivity to these compounds. The isocyanate group of this compound is highly reactive towards nucleophiles, readily participating in addition reactions. In contrast, the isothiocyanate moiety in 1-isothiocyanopentane is a softer electrophile, exhibiting a more nuanced reactivity profile.[1]

This fundamental difference in reactivity dictates their primary applications in synthesis. This compound is a key component in multicomponent reactions like the Passerini and Ugi reactions, which are renowned for their ability to generate molecular complexity in a single step.[2] Conversely, 1-isothiocyanopentane is a preferred precursor for the synthesis of sulfur-containing heterocycles and thiourea derivatives, which are prevalent scaffolds in medicinal chemistry.[3]

Comparative Performance in Key Synthetic Transformations

The following table summarizes the typical applications and performance of this compound and 1-isothiocyanopentane in representative synthetic transformations. The data presented is a compilation from various sources and represents typical yields for analogous alkyl isocyanates and isothiocyanates under optimized conditions.

TransformationReagentKey Reaction TypeTypical ProductYield (%)Reference
Multicomponent ReactionThis compoundPasserini Reactionα-Acyloxy Amide85-95[4][5]
Multicomponent ReactionThis compoundUgi ReactionBis-amide80-90[6][7]
Heterocycle Synthesis1-IsothiocyanopentaneThiourea Formation followed by CyclizationSubstituted Thiourea90-98[8][9]
Heterocycle Synthesis1-IsothiocyanopentaneReaction with hydrazines1,2,4-Triazole-3-thione65-75[10][11]
Heterocycle Synthesis1-IsothiocyanopentaneHantzsch-type reaction2-Aminothiazole75-90[12][13]

Experimental Protocols

Protocol 1: Synthesis of an α-Acyloxy Amide via the Passerini Reaction using this compound

This protocol describes a general procedure for the Passerini three-component reaction.[2][4]

Materials:

  • Aldehyde (1.0 mmol)

  • Carboxylic acid (1.2 mmol)

  • This compound (1.2 mmol)

  • Dichloromethane (DCM), anhydrous (10 mL)

Procedure:

  • To a stirred solution of the aldehyde (1.0 mmol) and carboxylic acid (1.2 mmol) in anhydrous DCM (10 mL) under an inert atmosphere, add this compound (1.2 mmol) dropwise at room temperature.

  • Stir the reaction mixture at room temperature for 24 hours.

  • Monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, wash the reaction mixture with a saturated aqueous solution of sodium bicarbonate (2 x 10 mL) and brine (1 x 10 mL).

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to afford the desired α-acyloxy amide.

Protocol 2: Synthesis of a Disubstituted Thiourea using 1-Isothiocyanopentane

This protocol outlines a general method for the synthesis of thioureas from isothiocyanates.[8][9]

Materials:

  • Primary or secondary amine (1.0 mmol)

  • 1-Isothiocyanopentane (1.0 mmol)

  • Tetrahydrofuran (THF), anhydrous (10 mL)

Procedure:

  • Dissolve the amine (1.0 mmol) in anhydrous THF (10 mL) in a round-bottom flask under an inert atmosphere.

  • Add 1-isothiocyanopentane (1.0 mmol) to the solution at room temperature.

  • Stir the reaction mixture at room temperature for 2-4 hours.

  • Monitor the reaction by TLC.

  • Upon completion, remove the solvent under reduced pressure.

  • If the product precipitates, it can be collected by filtration and washed with cold diethyl ether. Otherwise, the crude product can be purified by recrystallization or column chromatography.

Visualizing Synthetic Pathways and Logical Relationships

To further illustrate the distinct synthetic applications of this compound and 1-isothiocyanopentane, the following diagrams, generated using the DOT language, depict key reaction mechanisms and workflows.

passerini_reaction aldehyde Aldehyde intermediate1 Nitrilium Ion Intermediate aldehyde->intermediate1 acid Carboxylic Acid acid->intermediate1 isocyanide This compound isocyanide->intermediate1 intermediate2 Adduct intermediate1->intermediate2 Nucleophilic attack by carboxylate product α-Acyloxy Amide intermediate2->product Mumm Rearrangement

Caption: The Passerini three-component reaction mechanism.

ugi_reaction aldehyde Aldehyde/Ketone imine Imine aldehyde->imine amine Amine amine->imine acid Carboxylic Acid nitrilium Nitrilium Ion acid->nitrilium isocyanide This compound isocyanide->nitrilium imine->nitrilium adduct Intermediate Adduct nitrilium->adduct Nucleophilic attack by carboxylate product Bis-amide adduct->product Mumm Rearrangement

Caption: The Ugi four-component reaction workflow.

thiourea_synthesis isothiocyanate 1-Isothiocyanopentane product Disubstituted Thiourea isothiocyanate->product amine Amine amine->product Nucleophilic Addition

Caption: Synthesis of thioureas from 1-isothiocyanopentane.

triazole_synthesis isothiocyanate 1-Isothiocyanopentane intermediate Thiosemicarbazide Intermediate isothiocyanate->intermediate hydrazine Hydrazine Derivative hydrazine->intermediate Addition product 1,2,4-Triazole-3-thione intermediate->product Cyclization

Caption: General workflow for 1,2,4-triazole synthesis.

reactivity_comparison cluster_isocyanate This compound cluster_isothiocyanate 1-Isothiocyanopentane C1 C N1 N C1->N1 δ+ O1 O C1->O1 Nu1 Nucleophile Nu1->C1 Hard Nucleophiles (e.g., alcohols, amines) C2 C N2 N C2->N2 δ+ S2 S C2->S2 Nu2 Nucleophile Nu2->C2 Soft Nucleophiles (e.g., thiols, hydrazines)

Caption: Electrophilicity comparison of isocyanate and isothiocyanate.

Conclusion

References

A Comparative Analysis of Catalysts for Isocyanide Reactions: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and professionals in drug development, the strategic selection of catalysts is paramount in harnessing the synthetic potential of isocyanide-based multicomponent reactions (IMCRs). These reactions, such as the Passerini and Ugi reactions, are powerful tools for the rapid construction of complex molecular architectures from simple starting materials. The efficiency, selectivity, and overall success of these transformations are critically dependent on the catalyst employed. This guide provides a comparative analysis of various catalysts for key isocyanide reactions, supported by experimental data, to aid in the rational design of synthetic routes.

The Passerini Reaction: A Comparative Look at Catalysis

The Passerini three-component reaction, which combines an isocyanide, a carbonyl compound, and a carboxylic acid to form an α-acyloxy carboxamide, can be significantly influenced by the choice of catalyst. While the reaction can proceed without a catalyst, the use of Lewis acids and organocatalysts can enhance reaction rates and control stereoselectivity.

Recent studies have demonstrated the efficacy of various Lewis acids in promoting the Passerini reaction. For instance, a screening of Lewis acids in the reaction of a chiral azetidine-derived aldehyde revealed that zinc bromide (ZnBr₂) can significantly improve the diastereoselectivity of the product.

In the realm of asymmetric catalysis, chiral Lewis acid complexes have shown remarkable success. A study on the catalytic asymmetric Passerini reaction highlighted the superior performance of a tridentate indan (pybox) Cu(II) Lewis acid complex. A screening of different catalysts in this study provided valuable comparative data on their effectiveness.

Performance of Catalysts in the Passerini Reaction
CatalystCatalyst Loading (mol%)SolventYield (%)Enantiomeric Excess (ee, %) / Diastereomeric Ratio (dr)Reference
No Catalyst-CH₂Cl₂>9538:62 dr[1]
MgCl₂100CH₂Cl₂>9545:55 dr[1]
La(OTf)₃100CH₂Cl₂>9550:50 dr[1]
Yb(OTf)₃100CH₂Cl₂>9558:42 dr[1]
ZnCl₂100CH₂Cl₂>9567:33 dr[1]
ZnBr₂100CH₂Cl₂>9570:30 dr[1]
(S,S)-tBu-box/Cu(OTf)₂20CH₂Cl₂9194% ee[2]
(S,S)-Ph-box/Cu(OTf)₂20CH₂Cl₂8888% ee[2]
(R,R)-Ph-pybox/Cu(OTf)₂20CH₂Cl₂9296% ee[2]
Indan-pybox/Cu(OTf)₂20CH₂Cl₂9598% ee[2]

The Ugi Reaction: A Diverse Catalytic Landscape

The Ugi four-component reaction, which involves an isocyanide, a carbonyl compound, an amine, and a carboxylic acid, produces α-acylamino amides. The catalytic landscape for the Ugi reaction is broad, encompassing Lewis acids, Brønsted acids, organocatalysts, and even biocatalysts.

While the Ugi reaction can proceed without a catalyst, the use of catalysts can be crucial for achieving high yields and stereoselectivity, especially with less reactive substrates. Chiral phosphoric acids have emerged as powerful organocatalysts for enantioselective Ugi-type reactions.[3] Furthermore, the application of biocatalysts, such as Novozym 435, has opened new avenues for the synthesis of dipeptides under mild conditions.[4]

Performance of Representative Catalysts in the Ugi Reaction
Catalyst TypeCatalystReactionYield (%)Reference
OrganocatalystChiral Phosphoric AcidThree-component Ugiup to 97[3]
BiocatalystNovozym 435Enzyme-catalyzed Ugiup to 87[4]
Lewis AcidAnionic stereogenic-at-cobalt(III) complexesEnantioselective Ugi-4CR52-99[5]
No Catalyst-Classical Ugi-4CRGenerally high[6]

Experimental Protocols

General Experimental Protocol for a Catalytic Passerini Reaction

This protocol is a representative procedure for conducting a catalytic Passerini reaction, based on common methodologies.[1]

  • Preparation of the Catalyst Solution: In a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve the Lewis acid catalyst (e.g., ZnBr₂, 1.0 equiv.) in a dry solvent (e.g., CH₂Cl₂, to achieve a final concentration of 0.1 M).

  • Reaction Setup: To a separate flame-dried flask, add the aldehyde (1.0 equiv.) and the carboxylic acid (1.2 equiv.). Dissolve the mixture in the same dry solvent.

  • Addition of Isocyanide: Add the isocyanide (1.2 equiv.) to the aldehyde and carboxylic acid mixture.

  • Initiation of Reaction: Add the catalyst solution to the reaction mixture at the desired temperature (e.g., room temperature or cooled in an ice bath).

  • Reaction Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Work-up: Upon completion, quench the reaction with a saturated aqueous solution of NaHCO₃. Extract the aqueous layer with an organic solvent (e.g., ethyl acetate). Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.

  • Purification: Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., a mixture of hexane and ethyl acetate).

General Experimental Protocol for a Catalytic Ugi Reaction

This protocol is a representative procedure for a catalytic Ugi reaction, drawing from established methods.[3][4]

  • Preparation of the Imine (if pre-formed): In a round-bottom flask, dissolve the aldehyde (1.0 equiv.) and the amine (1.0 equiv.) in a suitable solvent (e.g., methanol or toluene). Stir the mixture at room temperature for 1-2 hours to form the imine. In many cases, the imine is formed in situ.

  • Reaction Setup: To the flask containing the imine (or the aldehyde and amine), add the carboxylic acid (1.0 equiv.) and the catalyst (e.g., chiral phosphoric acid, 1-10 mol%).

  • Addition of Isocyanide: Add the isocyanide (1.1 equiv.) to the reaction mixture.

  • Reaction Conditions: Stir the reaction mixture at the specified temperature (e.g., room temperature or elevated temperature) for the required time (typically a few hours to 24 hours).

  • Reaction Monitoring: Monitor the reaction progress using TLC or LC-MS.

  • Work-up: After the reaction is complete, remove the solvent under reduced pressure. Dissolve the residue in an organic solvent (e.g., ethyl acetate) and wash with a saturated aqueous solution of NaHCO₃ and then with brine. Dry the organic layer over anhydrous Na₂SO₄ and concentrate in vacuo.

  • Purification: Purify the resulting crude product by flash column chromatography on silica gel with an appropriate eluent.

Visualizing Catalytic Pathways and Workflows

To better understand the processes involved in catalyst selection and experimental execution, the following diagrams illustrate key relationships and workflows.

experimental_workflow General Experimental Workflow for Catalyst Screening reagent_prep Reagent Preparation (Aldehyde, Acid, Isocyanide, etc.) reaction_setup Reaction Setup (Solvent, Temperature, Atmosphere) reagent_prep->reaction_setup catalyst_prep Catalyst Preparation (Lewis Acid, Organocatalyst, etc.) catalyst_prep->reaction_setup reaction_execution Reaction Execution & Monitoring (TLC, LC-MS) reaction_setup->reaction_execution workup Reaction Work-up (Quenching, Extraction) reaction_execution->workup purification Purification (Column Chromatography) workup->purification analysis Analysis (NMR, MS, HPLC for yield & ee/dr) purification->analysis comparison Comparative Data Analysis analysis->comparison

Caption: Workflow for screening and comparing catalysts in isocyanide reactions.

catalyst_selection_logic Catalyst Selection Logic for Isocyanide Reactions start Desired Reaction Outcome rate_enhancement Rate Enhancement? start->rate_enhancement stereocontrol Stereocontrol Required? rate_enhancement->stereocontrol Yes achiral_product Achiral Product Acceptable? rate_enhancement->achiral_product No organocatalyst Chiral Organocatalyst (e.g., Chiral Phosphoric Acid) stereocontrol->organocatalyst Yes chiral_lewis_acid Chiral Lewis Acid (e.g., Cu(II)-pybox) stereocontrol->chiral_lewis_acid Yes biocatalyst Biocatalyst (e.g., Novozym 435) stereocontrol->biocatalyst Yes (specific cases) lewis_acid Lewis Acid (e.g., ZnBr₂, Cu(OTf)₂) achiral_product->lewis_acid No no_catalyst No Catalyst / Simple Acid achiral_product->no_catalyst Yes

Caption: Decision tree for selecting a catalyst based on reaction goals.

References

A Comparative Guide to Kinetic Studies of 1-Isocyanopentane in Multicomponent Reactions

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and professionals in drug development, understanding the kinetics of multicomponent reactions (MCRs) is crucial for optimizing reaction conditions, scaling up production, and developing robust synthetic protocols. This guide provides a comparative overview of methodologies for the kinetic analysis of 1-isocyanopentane, a common aliphatic isocyanide, in widely used MCRs such as the Ugi and Passerini reactions. While specific kinetic data for this compound is scarce in published literature—a challenge noted in the field of MCRs—this guide focuses on the experimental approaches to obtain such critical data.[1]

Comparative Analysis of Kinetic Monitoring Techniques

The real-time monitoring of MCRs, which involve three or more starting materials, presents unique challenges due to the complexity of the reaction mixture.[2] The choice of analytical technique is paramount for acquiring high-quality kinetic data. Below is a comparison of common in-situ and online monitoring methods.

Technique Principle Advantages Disadvantages Typical Data Generated
NMR Spectroscopy Monitors the change in concentration of reactants, intermediates, and products by measuring the intensity of their characteristic nuclear magnetic resonance signals over time.Provides rich structural information, allowing for the simultaneous tracking of multiple species without the need for calibration curves.Lower sensitivity compared to other methods; requires deuterated solvents for optimal results; may be challenging for very fast reactions unless specialized stopped-flow techniques are used.[3]Concentration vs. time profiles for all NMR-active species, enabling determination of reaction orders and rate constants.
FTIR/IR Spectroscopy Tracks the disappearance of reactant functional groups (e.g., the isocyanide C≡N stretch at ~2140 cm⁻¹) and the appearance of product functional groups (e.g., amide C=O stretch) in real-time.High sensitivity and fast data acquisition; compatible with a wide range of solvents and reaction conditions; non-invasive.Spectral overlap can complicate data analysis in complex mixtures; requires clear, unique spectral windows for the species of interest.Absorbance vs. time profiles, which can be correlated to concentration changes to determine reaction kinetics.
HPLC/UPLC An online or automated-sampling technique where aliquots are periodically taken from the reaction, quenched, and analyzed to determine the concentration of each component.High sensitivity and excellent separation of complex mixtures, providing accurate concentration data for each component.It is not a true in-situ technique as it involves sampling and quenching, which can introduce errors; potential for catalyst poisoning or reaction alteration during sampling.[2]Chromatograms showing peak area vs. time, which are converted to concentration profiles for kinetic analysis.
Dielectric Analysis (DEA) Measures changes in the dielectric properties (permittivity and loss factor) of the reaction mixture, which correlate with the consumption of polar reactants and the formation of products.Highly sensitive to changes in the overall polarity and ionic conductivity of the medium; useful for monitoring bulk properties like the degree of cure in polymerization.[4]Provides indirect measurement of conversion; data interpretation can be complex and requires correlation with other techniques like DSC or spectroscopy.Ion viscosity or permittivity vs. time, which can be used to model the overall reaction progress and cure kinetics.[4]

Experimental Protocols

Below are detailed, generalized methodologies for conducting kinetic studies of the Ugi four-component reaction (Ugi-4CR) involving this compound, an aldehyde, an amine, and a carboxylic acid.

Protocol 1: Kinetic Analysis via In-Situ NMR Spectroscopy
  • Preparation :

    • Prepare stock solutions of the four reactants (e.g., benzaldehyde, aniline, acetic acid, and this compound) in a suitable deuterated solvent (e.g., CDCl₃ or MeOD).

    • An internal standard (e.g., mesitylene or 1,3,5-trimethoxybenzene) of known concentration should be included in one of the stock solutions for accurate quantification.

    • Pre-cool the NMR tube and the reactant solutions to the desired starting temperature in a controlled environment (e.g., a cryo-cooler or a temperature-controlled bath).

  • Reaction Initiation and Monitoring :

    • In the pre-cooled NMR tube, combine the aldehyde, amine, and carboxylic acid solutions.

    • Acquire a preliminary ¹H NMR spectrum (t=0) of the three-component mixture to establish initial reference signals.

    • Initiate the reaction by injecting the this compound solution into the NMR tube, vortexing briefly to ensure mixing, and quickly inserting the tube into the NMR spectrometer, which is pre-shimmed and set to the desired reaction temperature.

    • Immediately begin acquiring a series of ¹H NMR spectra at regular time intervals (e.g., every 30 seconds or 1 minute) using an automated acquisition setup.

  • Data Analysis :

    • Process the array of spectra (phasing, baseline correction).

    • For each time point, integrate the characteristic signals of the reactants (e.g., the aldehyde proton, the isocyanide α-protons) and the product relative to the internal standard.

    • Convert the integral values to concentrations.

    • Plot the concentration of this compound and the Ugi product as a function of time.

    • Use this data to determine the reaction order with respect to each reactant and calculate the rate constant (k) by fitting the data to the appropriate rate law.

Protocol 2: Kinetic Analysis via Online HPLC
  • System Setup :

    • Set up a thermostated reaction vessel equipped with a magnetic stirrer.

    • Connect the reactor to an automated HPLC sampling system. The system should be programmed to withdraw a small aliquot of the reaction mixture at specified time intervals, quench it (e.g., with a highly acidic or basic solution), dilute it, and inject it into the HPLC.

    • Develop an HPLC method (column, mobile phase, flow rate, and detector wavelength) that provides good separation of all reactants and the main product.

  • Reaction Execution and Monitoring :

    • Charge the reaction vessel with the aldehyde, amine, and carboxylic acid in the chosen solvent.

    • Allow the mixture to reach thermal equilibrium at the desired reaction temperature.

    • Initiate the reaction by adding this compound.

    • Start the automated HPLC sampling sequence immediately.

    • Monitor the reaction until it reaches completion or for a predetermined duration.

  • Data Analysis :

    • Generate calibration curves for each reactant and the product to convert HPLC peak areas into concentrations.

    • Plot the concentration of each species as a function of time.

    • Analyze the kinetic profiles to determine the rate law and calculate the reaction rate constant, similar to the NMR data analysis.

Visualizations

The following diagrams illustrate a typical workflow for kinetic analysis and the generally accepted mechanism for the Ugi reaction.

G cluster_prep Phase 1: Preparation cluster_exp Phase 2: Experimentation cluster_analysis Phase 3: Data Analysis A Select Monitoring Technique (NMR, IR, HPLC) B Prepare Reactant Stock Solutions A->B C Develop & Calibrate Analytical Method B->C D Combine Initial Reactants in Vessel C->D E Equilibrate to Reaction Temperature D->E F Initiate Reaction by Adding Isocyanide E->F G Start In-Situ / Online Data Acquisition F->G H Process Raw Data (Spectra / Chromatograms) G->H I Generate Concentration vs. Time Profiles H->I J Determine Rate Law & Rate Constant (k) I->J K Propose / Validate Reaction Mechanism J->K

Caption: Experimental workflow for the kinetic analysis of a multicomponent reaction.

Ugi_Mechanism Amine Amine (R1-NH2) Imine Imine / Iminium Ion Amine->Imine + H2O Aldehyde Aldehyde (R2CHO) Aldehyde->Imine + H2O CarboxylicAcid Carboxylic Acid (R3COOH) Adduct α-Adduct Intermediate CarboxylicAcid->Adduct Isocyanide This compound (R4-NC) Nitrilium Nitrilium Ion Imine->Nitrilium + this compound Nitrilium->Adduct Product Ugi Product (α-Acylamino Amide) Adduct->Product Mumm Rearrangement (Irreversible)

Caption: Simplified mechanism of the Ugi four-component reaction.

References

Assessing the Atom Economy of Syntheses Using 1-Isocyanopentane: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

The principles of green chemistry are increasingly integral to modern synthetic strategies, with atom economy standing out as a key metric for evaluating the efficiency of a chemical process. This guide provides a comparative assessment of syntheses utilizing 1-isocyanopentane, focusing on its application in multicomponent reactions (MCRs) and contrasting their atom economy with traditional, stepwise synthetic routes. The inherent efficiency of MCRs, which incorporate the majority of reactant atoms into the final product, positions this compound as a valuable building block in sustainable chemical synthesis.

High Atom Economy of Isocyanide-Based Multicomponent Reactions

This compound is predominantly employed in isocyanide-based multicomponent reactions, such as the Passerini and Ugi reactions. These reactions are celebrated for their high degree of atom economy, as they assemble complex molecules in a single step from three or more starting materials, minimizing the formation of byproducts.

The Passerini reaction , for instance, combines an isocyanide, a carboxylic acid, and a carbonyl compound to form an α-acyloxy carboxamide. In theory, this reaction has a 100% atom economy as all the atoms of the reactants are incorporated into the desired product.

Similarly, the Ugi reaction involves an isocyanide, an amine, a carbonyl compound, and a carboxylic acid to produce a dipeptide-like structure. Like the Passerini reaction, the Ugi reaction is characterized by a high atom economy, making it an attractive method for the synthesis of peptidomimetics and other complex amide derivatives.

Comparative Analysis: Multicomponent vs. Stepwise Synthesis

To quantitatively assess the benefits of using this compound in MCRs, we will compare the synthesis of a target molecule, N-pentyl-2-(benzoyloxy)-2-phenylacetamide, via a Passerini reaction and a traditional stepwise approach.

Target Molecule: N-pentyl-2-(benzoyloxy)-2-phenylacetamide

Molecular Formula: C20H23NO3 Molecular Weight: 325.40 g/mol

Route 1: Passerini Reaction (using this compound)

This one-pot synthesis involves the reaction of benzaldehyde, benzoic acid, and this compound.

Reaction: Benzaldehyde (C7H6O) + Benzoic Acid (C7H6O2) + this compound (C6H11N) → N-pentyl-2-(benzoyloxy)-2-phenylacetamide (C20H23NO3)

Route 2: Traditional Stepwise Synthesis

A conventional approach to synthesizing the same target molecule would involve a two-step process:

  • Esterification: Reaction of mandelic acid with benzoyl chloride to form 2-oxo-2-phenylethyl benzoate.

  • Amidation: Reaction of the resulting ester with pentylamine, typically in the presence of a coupling agent, to form the final amide product.

Reaction Scheme: Step 1: Mandelic Acid (C8H8O3) + Benzoyl Chloride (C7H5ClO) → 2-oxo-2-phenylethyl benzoate (C15H12O3) + HCl Step 2: 2-oxo-2-phenylethyl benzoate (C15H12O3) + Pentylamine (C5H13N) → N-pentyl-2-(benzoyloxy)-2-phenylacetamide (C20H23NO3) + H2O

Quantitative Comparison of Atom Economy

The atom economy is calculated using the following formula:

% Atom Economy = (Molecular Weight of Desired Product / Sum of Molecular Weights of All Reactants) x 100

Synthesis RouteReactantsMolecular Weight of Reactants ( g/mol )Molecular Weight of Desired Product ( g/mol )Atom Economy (%)
Passerini Reaction Benzaldehyde (106.12) + Benzoic Acid (122.12) + this compound (97.16)325.40325.40100%
Traditional Synthesis Mandelic Acid (152.15) + Benzoyl Chloride (140.57) + Pentylamine (87.16)380.88325.4085.4%

Note: For the traditional synthesis, the calculation is based on the overall transformation from the initial starting materials to the final product, excluding coupling agents and other reagents that do not end up in the product, which would further lower the practical atom economy.

The data clearly demonstrates the superior atom economy of the Passerini reaction utilizing this compound compared to the traditional stepwise synthesis.

Experimental Protocols

General Procedure for Passerini Reaction

To a solution of benzaldehyde (1.0 mmol) and benzoic acid (1.0 mmol) in an aprotic solvent such as dichloromethane (5 mL) at room temperature, this compound (1.0 mmol) is added dropwise. The reaction mixture is stirred at room temperature for 24-48 hours. The progress of the reaction is monitored by thin-layer chromatography. Upon completion, the solvent is removed under reduced pressure, and the crude product is purified by column chromatography on silica gel to afford N-pentyl-2-(benzoyloxy)-2-phenylacetamide.

General Procedure for Traditional Stepwise Synthesis

Step 1: Esterification of Mandelic Acid Mandelic acid (1.0 mmol) is dissolved in a suitable solvent like dichloromethane. Benzoyl chloride (1.1 mmol) and a base such as triethylamine (1.2 mmol) are added, and the mixture is stirred at room temperature until the reaction is complete. The reaction mixture is then washed with water and brine, dried over anhydrous sodium sulfate, and the solvent is evaporated to yield the crude ester.

Step 2: Amidation The crude ester from Step 1 is dissolved in a solvent like dichloromethane. Pentylamine (1.1 mmol) is added, along with a coupling agent such as dicyclohexylcarbodiimide (DCC) (1.1 mmol) and a catalytic amount of 4-dimethylaminopyridine (DMAP). The reaction is stirred at room temperature until completion. The urea byproduct is filtered off, and the filtrate is worked up as in Step 1 to yield the final product, which is then purified by column chromatography.

Logical Workflow for Assessing Atom Economy

The following diagram illustrates the logical process for comparing the atom economy of the two synthetic routes.

atom_economy_comparison cluster_passerini Route 1: Passerini Reaction cluster_traditional Route 2: Traditional Synthesis p_reactants Benzaldehyde + Benzoic Acid + This compound p_reaction One-Pot Reaction p_reactants->p_reaction p_product N-pentyl-2-(benzoyloxy)-2- phenylacetamide p_reaction->p_product p_atom_econ Atom Economy = 100% p_product->p_atom_econ comparison Comparison p_atom_econ->comparison t_reactants1 Mandelic Acid + Benzoyl Chloride t_reaction1 Step 1: Esterification t_reactants1->t_reaction1 t_intermediate Intermediate Ester t_reaction1->t_intermediate t_reactants2 Intermediate Ester + Pentylamine t_intermediate->t_reactants2 t_reaction2 Step 2: Amidation t_reactants2->t_reaction2 t_product N-pentyl-2-(benzoyloxy)-2- phenylacetamide t_reaction2->t_product t_atom_econ Atom Economy = 85.4% t_product->t_atom_econ t_atom_econ->comparison

Comparison of synthetic routes' atom economy.

Conclusion

The use of this compound in multicomponent reactions offers a significantly more atom-economical route to complex molecules compared to traditional stepwise syntheses. The Passerini and Ugi reactions, as primary examples, demonstrate the potential for near-perfect atom economy, leading to reduced waste, lower consumption of raw materials, and more sustainable manufacturing processes. For researchers and professionals in drug development, embracing synthetic strategies that incorporate versatile and efficient building blocks like this compound in MCRs is a critical step towards greener and more cost-effective chemical production.

Safety Operating Guide

Proper Disposal of 1-Isocyanopentane: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: November 2025

For immediate release

This document provides essential safety and logistical information for the proper disposal of 1-isocyanopentane, ensuring the safety of laboratory personnel and compliance with regulations. The following procedures are intended for researchers, scientists, and drug development professionals handling this chemical.

Immediate Safety and Handling Precautions

This compound is a flammable liquid and is harmful if swallowed, in contact with skin, or inhaled.[1][2] Strict adherence to safety protocols is mandatory.

  • Personal Protective Equipment (PPE): Always wear appropriate PPE, including chemical-resistant gloves (e.g., nitrile), safety goggles, and a lab coat.[1][3] Work in a well-ventilated area, preferably within a chemical fume hood, to avoid inhalation of vapors.[4]

  • Spill Management: In case of a spill, evacuate the area and ensure adequate ventilation.[4]

    • Minor Spills: Absorb the spill with an inert, dry material such as vermiculite, sand, or earth.[4] Do not use combustible materials like sawdust.[3] Collect the absorbed material into an open-top container. Do not seal the container , as the reaction with moisture can produce carbon dioxide gas, leading to a dangerous pressure buildup.[3][4]

    • Major Spills: Immediately notify your institution's environmental health and safety (EHS) office. Dike the spill to prevent it from entering drains or waterways.[4]

Quantitative Data for this compound

The following table summarizes key quantitative data for this compound.

PropertyValue
Molecular Formula C6H11N
Molar Mass 97.16 g/mol [5]
Density 0.772 g/mL at 25 °C[1]
Boiling Point 156 °C[5]
Melting Point -51 °C[5]
Flash Point -3.89 °C (25 °F)[1]

Experimental Protocol: Neutralization of this compound Waste

This protocol details the step-by-step methodology for neutralizing this compound waste in a laboratory setting. This procedure should be performed in a chemical fume hood.

Materials:

  • This compound waste

  • Neutralization solution (see formulations below)

  • Large, open-top, non-reactive container (e.g., polyethylene)

  • Stirring apparatus (e.g., magnetic stirrer and stir bar)

  • pH indicator strips or a pH meter

  • Appropriate PPE (gloves, goggles, lab coat)

Neutralization Solution Formulations:

Two common and effective neutralization solutions for isocyanates are provided below.[4]

FormulationComponent 1Component 2Component 3
Formula 1 Sodium Carbonate (5-10%)Liquid Detergent (0.2%)Water (89.8-94.8%)
Formula 2 Concentrated Ammonia (3-8%)Liquid Detergent (0.2%)Water (91.8-96.8%)

A third option, particularly for small quantities, involves a mixture of isopropyl alcohol and dilute ammonia in water.[3][6]

Procedure:

  • Prepare the Neutralization Solution: In the open-top container, prepare a sufficient volume of your chosen neutralization solution. A general rule of thumb is to use a 10:1 ratio of neutralization solution to isocyanate waste by volume.

  • Cool the Solution: The reaction between isocyanates and the neutralization solution can be exothermic. To control the reaction rate, it is advisable to cool the neutralization solution in an ice bath before adding the waste.

  • Slow Addition of Waste: While continuously stirring the neutralization solution, slowly add the this compound waste in small increments. A rapid addition can cause excessive heat and gas generation.

  • Allow for Reaction: Continue stirring the mixture for a minimum of one hour after all the waste has been added. To ensure complete neutralization, it is recommended to let the mixture stand for 24-48 hours.[3][6] Keep the container uncovered in the fume hood to allow for the safe venting of any carbon dioxide produced.

  • Verify Neutralization: After the reaction period, check the pH of the solution. The final pH should be in the neutral range (approximately 6-8).

  • Final Disposal: Once neutralization is complete, the resulting solution should be disposed of as hazardous waste according to your institution's and local regulations. Contact your EHS office for specific guidance on the final disposal of the neutralized waste.

Disposal Workflow Diagram

The following diagram illustrates the logical workflow for the proper disposal of this compound.

This compound Disposal Workflow cluster_prep Preparation cluster_handling Waste Handling cluster_neutralization Neutralization Protocol cluster_disposal Final Disposal A Wear Appropriate PPE (Gloves, Goggles, Lab Coat) C Collect Waste in a Suitable Container A->C B Work in a Chemical Fume Hood B->C D Prepare Neutralization Solution (e.g., 5-10% Sodium Carbonate) C->D Initiate Disposal E Slowly Add Waste to Solution with Stirring D->E F Allow to React (24-48 hours, uncovered) E->F G Verify Neutralization (pH 6-8) F->G H Consult Institutional and Local Regulations G->H Neutralization Complete I Dispose of as Hazardous Waste H->I

References

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Retrosynthesis Analysis

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Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
1-isocyanopentane
Reactant of Route 2
Reactant of Route 2
1-isocyanopentane

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.